molecular formula C9H18N2O5 B15179883 Einecs 306-610-6 CAS No. 97338-17-5

Einecs 306-610-6

Cat. No.: B15179883
CAS No.: 97338-17-5
M. Wt: 234.25 g/mol
InChI Key: YMQMGKYFMSBEMW-DFWYDOINSA-N
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Description

Einecs 306-610-6 is a useful research compound. Its molecular formula is C9H18N2O5 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

97338-17-5

Molecular Formula

C9H18N2O5

Molecular Weight

234.25 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H7NO3.C4H11NO2/c7-4-2-1-3(6-4)5(8)9;6-3-1-5-2-4-7/h3H,1-2H2,(H,6,7)(H,8,9);5-7H,1-4H2/t3-;/m0./s1

InChI Key

YMQMGKYFMSBEMW-DFWYDOINSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O.C(CO)NCCO

Canonical SMILES

C1CC(=O)NC1C(=O)O.C(CO)NCCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Einecs 306-610-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 306-610-6 is the European Inventory of Existing Commercial Chemical Substances number for the compound identified as 5-oxo-L-proline, compound with 2,2'-iminodiethanol (1:1) . Its Chemical Abstracts Service (CAS) number is 97338-17-5, and it has a molecular formula of C9H18N2O5. This compound is a salt formed from the acidic 5-oxo-L-proline (also known as pyroglutamic acid or pidolic acid) and the basic 2,2'-iminodiethanol (diethanolamine or deanol).

This technical guide provides a comprehensive overview of the available physicochemical properties of this compound. It is important to note that while extensive data is available for the individual constituent molecules, specific experimental data for the salt form (this compound) is limited in publicly accessible literature. Therefore, this guide presents a combination of data for the salt where available, and for its individual components to provide a thorough understanding of its chemical nature.

Physicochemical Data

The quantitative physicochemical data for 5-oxo-L-proline and 2,2'-iminodiethanol are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 5-oxo-L-proline

PropertyValueSource
Molecular Weight129.11 g/mol --INVALID-LINK--
Melting Point162-163 °C--INVALID-LINK--[1]
Boiling Point239.15 °C (estimate)--INVALID-LINK--[1]
Solubility in WaterSoluble--INVALID-LINK--[1][2]
Solubility in Organic SolventsSoluble in ethanol, acetone, and acetic acid; slightly soluble in ethyl acetate; insoluble in ether.--INVALID-LINK--[1][2]
pKa~3.3(Estimated based on similar carboxylic acids)
LogP-0.7 (Computed)--INVALID-LINK--[3]

Table 2: Physicochemical Properties of 2,2'-Iminodiethanol (Deanol)

PropertyValueSource
Molecular Weight105.14 g/mol --INVALID-LINK--
Melting Point28 °C--INVALID-LINK--
Boiling Point268-270 °C--INVALID-LINK--
Solubility in WaterMiscible--INVALID-LINK--
Solubility in Organic SolventsSoluble in ethanol, acetone, and benzene.--INVALID-LINK--
pKa9.1--INVALID-LINK--
LogP-1.3--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of novel compounds are crucial for reproducibility and validation. Below are generalized methodologies for key experiments.

1. Determination of Melting Point:

  • Apparatus: Capillary melting point apparatus.

  • Procedure: A small, powdered sample of the substance is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is gradually increased. The temperature range from which the substance first begins to melt to when it is completely liquid is recorded as the melting point.

2. Determination of Boiling Point:

  • Apparatus: Distillation apparatus.

  • Procedure: The liquid is placed in a distillation flask with boiling chips. The flask is heated, and the vapor passes into a condenser. The temperature at which the liquid-vapor equilibrium is established at a given pressure is recorded as the boiling point. For high boiling point liquids, vacuum distillation may be employed.

3. Determination of Solubility:

  • Method: Shake-flask method.

  • Procedure: An excess amount of the solid is added to a known volume of the solvent (e.g., water, ethanol) in a flask. The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

4. Determination of pKa:

  • Method: Potentiometric titration.

  • Procedure: A known concentration of the substance is dissolved in water and titrated with a standard solution of a strong base (for an acidic substance) or a strong acid (for a basic substance). The pH of the solution is measured after each addition of the titrant. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

5. Determination of Octanol-Water Partition Coefficient (LogP):

  • Method: Shake-flask method.

  • Procedure: A known amount of the substance is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then centrifuged to separate the layers. The concentration of the substance in both the octanol and water layers is determined. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations: Signaling Pathways and Molecular Relationship

To better understand the biological context and chemical nature of this compound, the following diagrams illustrate the relevant signaling pathways of its constituent molecules and their logical relationship.

logical_relationship cluster_components Constituent Molecules cluster_salt Salt Form pyroglutamic_acid 5-oxo-L-proline (Pyroglutamic Acid) einecs_compound This compound (5-oxo-L-proline, compound with 2,2'-iminodiethanol) pyroglutamic_acid->einecs_compound Acidic Component deanol 2,2'-iminodiethanol (Deanol) deanol->einecs_compound Basic Component

Logical relationship of this compound and its components.

glutathione_cycle glutamate Glutamate gamma_glutamylcysteine γ-Glutamylcysteine glutamate->gamma_glutamylcysteine γ-Glutamylcysteine Synthetase adp3 ADP + Pi glutamate->adp3 cysteine Cysteine cysteine->gamma_glutamylcysteine glycine Glycine glutathione Glutathione (GSH) glycine->glutathione gamma_glutamylcysteine->glutathione Glutathione Synthetase adp1 ADP + Pi gamma_glutamylcysteine->adp1 gamma_glutamyl_aa γ-Glutamyl-Amino Acid glutathione->gamma_glutamyl_aa γ-Glutamyl Transpeptidase adp2 ADP + Pi glutathione->adp2 amino_acid_in Amino Acid (in) gamma_glutamyl_aa->amino_acid_in pyroglutamic_acid 5-Oxo-L-proline (Pyroglutamic Acid) gamma_glutamyl_aa->pyroglutamic_acid γ-Glutamyl Cyclotransferase amino_acid_out Amino Acid (out) amino_acid_out->gamma_glutamyl_aa pyroglutamic_acid->glutamate 5-Oxoprolinase atp1 ATP atp1->gamma_glutamylcysteine atp2 ATP atp2->glutathione atp3 ATP atp3->pyroglutamic_acid

The Glutathione Cycle involving 5-oxo-L-proline.

acetylcholine_synthesis deanol Deanol (2,2'-iminodiethanol) choline Choline deanol->choline Metabolic Conversion (in liver) acetylcholine Acetylcholine choline->acetylcholine Choline Acetyltransferase (ChAT) acetyl_coa Acetyl-CoA acetyl_coa->acetylcholine Vesicular Vesicular acetylcholine->Vesicular Transport Transport acetylcholine->Transport and and acetylcholine->and Release Release acetylcholine->Release mitochondrion Mitochondrion mitochondrion->acetyl_coa Pyruvate Dehydrogenase pyruvate Pyruvate pyruvate->mitochondrion

Proposed pathway of Deanol in Acetylcholine synthesis.

Biological Significance

5-Oxo-L-proline (Pyroglutamic Acid) is a naturally occurring amino acid derivative. It is a key intermediate in the gamma-glutamyl cycle, which is essential for the synthesis and degradation of glutathione.[4][5] Glutathione is a critical antioxidant, protecting cells from oxidative damage. Elevated levels of pyroglutamic acid can be an indicator of metabolic disorders related to glutathione metabolism.[4]

2,2'-Iminodiethanol (Deanol) is a precursor to choline.[6][7] Choline is an essential nutrient that is a component of phospholipids in cell membranes and a precursor for the neurotransmitter acetylcholine.[6][8] Acetylcholine plays a vital role in memory, mood, and muscle control.[7] While deanol is proposed to increase acetylcholine levels in the brain, the exact mechanism and its efficacy are still subjects of research.[8][9] Some studies suggest that deanol may compete with choline for transport across the blood-brain barrier.[10]

The compound This compound , being a salt of these two molecules, may be designed to leverage the properties of both components. The pidolate (pyroglutamate) anion may enhance the bioavailability of deanol.

Conclusion

This compound, or 5-oxo-L-proline, compound with 2,2'-iminodiethanol (1:1), is a salt with potential biological significance derived from its constituent parts. While specific experimental data for the salt is not widely available, a comprehensive understanding of its physicochemical properties can be inferred from the well-characterized properties of 5-oxo-L-proline and deanol. The provided data tables, experimental protocols, and pathway diagrams offer a foundational resource for researchers and professionals in drug development and related scientific fields. Further experimental investigation into the specific properties of the salt is warranted to fully elucidate its behavior and potential applications.

References

Synthesis and Characterization of 5-oxo-L-proline Diethanolamine Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-oxo-L-proline diethanolamine salt. This document details the experimental protocols, key characterization data, and the biological context of 5-oxo-L-proline, a crucial intermediate in metabolic pathways.

Introduction

5-oxo-L-proline, also known as L-pyroglutamic acid, is a naturally occurring amino acid derivative found in various biological systems. It is a key metabolite in the γ-glutamyl cycle, which is essential for glutathione biosynthesis and amino acid transport.[1][2][3] Diethanolamine is a secondary amine and a diol, widely used in pharmaceuticals and as a surfactant.[4][5] The salt formed between 5-oxo-L-proline and diethanolamine combines the properties of both molecules, potentially offering unique physicochemical and biological characteristics relevant to drug development and formulation.

This guide outlines a reproducible synthesis method for 5-oxo-L-proline diethanolamine salt and presents its expected characterization profile based on the known properties of its constituent parts.

Synthesis Protocol

The synthesis of 5-oxo-L-proline diethanolamine salt is a two-step process. First, 5-oxo-L-proline is synthesized from L-glutamic acid through thermal dehydration. Subsequently, the purified 5-oxo-L-proline is reacted with diethanolamine in an acid-base reaction to form the desired salt.

Synthesis of 5-oxo-L-proline from L-glutamic acid

This procedure is adapted from established methods of intramolecular cyclization of glutamic acid.[6][7]

Experimental Protocol:

  • Dehydration: Place L-glutamic acid in a round-bottom flask equipped with a stirrer and a condenser. Heat the flask in an oil bath to 130-135°C.

  • Reaction: Maintain this temperature for approximately 2 hours with continuous stirring. The L-glutamic acid will melt and undergo cyclization, releasing water.

  • Cooling and Dissolution: After 2 hours, remove the heat source and allow the reaction mixture to cool to below 100°C. Add deionized water to dissolve the crude 5-oxo-L-proline.

  • Crystallization: Cool the aqueous solution to room temperature and then further cool in an ice bath to induce crystallization.

  • Purification: Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water. The resulting solid is 5-oxo-L-proline. Further purification can be achieved by recrystallization from water.

Synthesis of 5-oxo-L-proline Diethanolamine Salt

This is a standard acid-base reaction to form an amine salt.

Experimental Protocol:

  • Dissolution: Dissolve a known molar amount of purified 5-oxo-L-proline in a suitable solvent, such as ethanol or isopropanol, with gentle warming if necessary.

  • Addition of Diethanolamine: In a separate vessel, dissolve an equimolar amount of diethanolamine in the same solvent.

  • Reaction: Slowly add the diethanolamine solution to the 5-oxo-L-proline solution with constant stirring at room temperature. The reaction is exothermic.

  • Crystallization/Precipitation: The salt may precipitate out of the solution upon mixing or after a short period of stirring. If not, cooling the solution or adding a less polar co-solvent (e.g., diethyl ether) can induce precipitation.

  • Isolation and Drying: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of the cold solvent used for the reaction to remove any unreacted starting materials. Dry the product under vacuum to a constant weight.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-oxo-L-proline cluster_step2 Step 2: Salt Formation L-Glutamic_Acid L-Glutamic_Acid Heating Heating L-Glutamic_Acid->Heating Crude_5-oxo-L-proline Crude_5-oxo-L-proline Heating->Crude_5-oxo-L-proline Recrystallization Recrystallization Crude_5-oxo-L-proline->Recrystallization Purified_5-oxo-L-proline Purified_5-oxo-L-proline Recrystallization->Purified_5-oxo-L-proline Reaction Reaction Purified_5-oxo-L-proline->Reaction Diethanolamine Diethanolamine Diethanolamine->Reaction Crude_Salt Crude_Salt Reaction->Crude_Salt Purification Purification Crude_Salt->Purification Final_Product 5-oxo-L-proline Diethanolamine Salt Purification->Final_Product

Caption: Workflow for the synthesis of 5-oxo-L-proline diethanolamine salt.

Characterization Data

The following tables summarize the key physicochemical properties of the starting materials and the expected properties of the final salt product.

Table 1: Physicochemical Properties of Starting Materials

Property5-oxo-L-prolineDiethanolamine
Synonyms L-Pyroglutamic acid, L-Pidolic acidDEA, 2,2'-Iminodiethanol
CAS Number 98-79-3111-42-2
Molecular Formula C₅H₇NO₃C₄H₁₁NO₂
Molecular Weight 129.11 g/mol 105.14 g/mol
Appearance White crystalline powderWhite solid or colorless viscous liquid
Melting Point 160-163 °C28 °C
Boiling Point ~239 °C (decomposes)271.1 °C
Solubility Soluble in water, alcohol, acetoneMiscible with water, alcohol, acetone
pKa 3.32 (at 25°C)8.88 (at 25°C)

Table 2: Expected Properties and Characterization Data for 5-oxo-L-proline Diethanolamine Salt

PropertyExpected Value / Observation
Molecular Formula C₉H₁₈N₂O₅
Molecular Weight 234.25 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected to be a sharp melting point, different from the starting materials.
Solubility Expected to be highly soluble in water and polar protic solvents.
FT-IR (cm⁻¹) - Disappearance of the broad O-H stretch from the carboxylic acid.- Appearance of a strong, broad N-H⁺ stretch from the ammonium salt.- Shift of the C=O stretch of the carboxylic acid to a lower frequency carboxylate (COO⁻) asymmetric stretch.
¹H NMR - Disappearance of the acidic proton signal of the carboxylic acid.- Downfield shift of the protons adjacent to the nitrogen in diethanolamine upon protonation.- Presence of characteristic peaks for both the 5-oxo-L-proline and diethanolamine moieties.
¹³C NMR - Shift in the resonance of the carboxyl carbon to a higher field upon deprotonation.- Shift in the resonances of the carbons adjacent to the nitrogen in diethanolamine.
Mass Spectrometry ESI-MS would show peaks corresponding to the 5-oxo-L-prolinate anion (m/z ~128) and the diethanolammonium cation (m/z ~106).

Biological Context and Signaling Pathway

5-oxo-L-proline is a key intermediate in the γ-glutamyl cycle , a metabolic pathway responsible for the synthesis and degradation of glutathione (GSH).[1][2][3] Glutathione is a critical antioxidant, protecting cells from damage by reactive oxygen species.

In this cycle, γ-glutamyl transpeptidase transfers the γ-glutamyl moiety of extracellular GSH to an amino acid, which is then transported into the cell. Inside the cell, γ-glutamyl cyclotransferase releases the amino acid and converts the γ-glutamyl portion into 5-oxo-L-proline. Subsequently, the enzyme 5-oxoprolinase, in an ATP-dependent reaction, opens the lactam ring of 5-oxo-L-proline to regenerate glutamate.[3][8] This glutamate can then be used to synthesize new glutathione, thus completing the cycle.

Dysregulation of this pathway, leading to the accumulation of 5-oxo-L-proline, is associated with certain metabolic disorders and can contribute to metabolic acidosis.[3][9]

Caption: The γ-Glutamyl Cycle showing the role of 5-oxo-L-proline.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of 5-oxo-L-proline diethanolamine salt. The detailed protocols and expected characterization data serve as a valuable resource for researchers in medicinal chemistry and drug development. Understanding the synthesis of this salt and the biological significance of its components can facilitate further investigation into its potential therapeutic applications, particularly in areas related to metabolic regulation and oxidative stress.

References

An In-Depth Technical Guide to Pidobenzone (EINECS 306-610-6; CAS 97338-17-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by EINECS number 306-610-6 and CAS number 97338-17-5. Commonly known as Pidobenzone, this molecule is a derivative of 5-oxo-L-proline and has garnered significant interest in the field of dermatology for its depigmenting properties. This document consolidates available data on its physicochemical characteristics, synthesis, mechanism of action, and clinical applications, with a focus on providing actionable information for research and development.

Chemical Identity and Physicochemical Properties

Pidobenzone is chemically described as the 1:1 compound of 5-oxo-L-proline with 2,2'-iminodiethanol. It is also referred to as L-Pyroglutamic acid diethanolamine salt.

Table 1: Physicochemical Properties of Pidobenzone

PropertyValueSource
Molecular Formula C11H11NO4[1][2]
Molecular Weight 221.21 g/mol [1][2]
CAS Number 97338-17-5[2]
EINECS Number 306-610-6-
Appearance Solid[2]
Melting Point >192 °C (decomposes)[2][3]
Boiling Point (Predicted) 495.7 ± 40.0 °C[2]
Density (Predicted) 1.358 ± 0.06 g/cm³[2]
pKa (Predicted) 9.32 ± 0.15[2]
Solubility Slightly soluble in DMSO and Methanol[2][3]
InChI Key SDJPNDMWNUPUFI-VIFPVBQESA-N[1]
Canonical SMILES C1CC(=O)N[C@@H]1C(=O)OCC1=CC=C(C=C1)O[1]

Synthesis of Pidobenzone

A general method for the synthesis of Pidobenzone (referred to as L-pyroglutamic acid ester in the source) involves the esterification of L-pyroglutamic acid with hydroquinone.

Experimental Protocol: Synthesis of Pidobenzone[4]

Materials:

  • L-pyroglutamic acid

  • Hydroquinone

  • 4-Dimethylaminopyridine (DMAP)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (CH2Cl2), dry

  • Methanol (MeOH)

  • Brine solution

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add L-pyroglutamic acid (10 mmol), hydroquinone (11 mmol), and DMAP (1 mmol) in dry CH2Cl2 (30 mL).

  • Stir the mixture for 10 minutes at room temperature.

  • Add DCC (11 mmol) to the reaction mixture.

  • Allow the mixture to stir at room temperature overnight.

  • Filter the reaction mixture through a coarse frit to remove the dicyclohexylurea precipitate.

  • Dilute the filtrate with CH2Cl2 (50 mL).

  • Wash the organic layer with brine solution (3 x 20 mL).

  • Dry the organic layer over anhydrous MgSO4.

  • Concentrate the solution under reduced pressure to dryness.

  • Purify the crude product using flash column chromatography with a mobile phase of MeOH/CH2Cl2 (1:30) to yield the pure Pidobenzone.

Yield: Approximately 78%.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification L-Pyroglutamic_Acid L-Pyroglutamic Acid Stirring Stir at RT overnight L-Pyroglutamic_Acid->Stirring Hydroquinone Hydroquinone Hydroquinone->Stirring DMAP DMAP DMAP->Stirring DCC DCC DCC->Stirring CH2Cl2 CH2Cl2 CH2Cl2->Stirring Filtration Filtration Stirring->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column_Chromatography Flash Column Chromatography Concentration->Column_Chromatography Product Pidobenzone Column_Chromatography->Product

General workflow for the synthesis of Pidobenzone.

Mechanism of Action in Skin Depigmentation

The depigmenting effect of Pidobenzone is attributed to its influence on melanogenesis within the melanocytes of the skin. The proposed mechanism centers around the γ-glutamyl cycle and its impact on tyrosinase, the rate-limiting enzyme in melanin synthesis.

The γ-glutamyl cycle is a key metabolic pathway for glutathione synthesis and amino acid transport.[4] Within melanocytes, the enzyme γ-glutamyl transpeptidase (GGT) is present and its activity has been linked to the production of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2).[5][6] This GGT-mediated generation of ROS can, in turn, regulate the activity of tyrosinase.[5] Studies have shown that stimulation of GGT-generated prooxidant reactions leads to a decrease in tyrosinase activity.[5]

The 5-oxo-L-proline moiety of Pidobenzone is a key metabolite in the γ-glutamyl cycle. It is hypothesized that topical application of Pidobenzone can modulate the γ-glutamyl cycle within melanocytes, leading to an alteration in the cellular redox state and subsequent downregulation of tyrosinase activity. This results in a decrease in melanin production and a lightening of the skin.

Mechanism_of_Action cluster_cell Melanocyte Pidobenzone Pidobenzone (Topical Application) 5_oxo_L_proline 5-oxo-L-proline Pidobenzone->5_oxo_L_proline Metabolized to Gamma_Glutamyl_Cycle γ-Glutamyl Cycle 5_oxo_L_proline->Gamma_Glutamyl_Cycle Enters GGT γ-Glutamyl Transpeptidase (GGT) Gamma_Glutamyl_Cycle->GGT Involves ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) GGT->ROS Generates Tyrosinase_Activity Tyrosinase Activity ROS->Tyrosinase_Activity Downregulates Melanin_Synthesis Melanin Synthesis Tyrosinase_Activity->Melanin_Synthesis Rate-limiting step Depigmentation Skin Depigmentation Melanin_Synthesis->Depigmentation Leads to (when inhibited)

Proposed mechanism of action for Pidobenzone in skin depigmentation.

Clinical Applications and Experimental Protocols

Pidobenzone has been clinically investigated, primarily in topical formulations, for the treatment of hyperpigmentation disorders such as melasma and solar lentigines.

Treatment of Melasma

A clinical trial involving the application of a 4% Pidobenzone lipogel (K5® Lipogel) has demonstrated its efficacy and safety in treating melasma.[7][8]

Experimental Protocol: Clinical Trial for Melasma [6]

  • Study Design: Before-after clinical trial.

  • Participants: 31 female patients with melasma.

  • Intervention: Application of K5® Lipogel (4% Pidobenzone) twice daily, alongside a sunscreen cream.

  • Duration: 3 months.

  • Efficacy Assessment:

    • Modified Melasma Area and Severity Index (mMASI): Evaluated at baseline, 1 month, and 3 months. The mMASI score assesses the area of involvement and the intensity of pigmentation in four facial regions (forehead, right malar, left malar, and chin), with scores ranging from 0 (no melasma) to 24 (severe melasma).[9]

    • Colorimetric Measurement: A Dermacatch device was used to measure melanin content at baseline and after 3 months.

    • Subjective Evaluation: Both patients and physicians provided their subjective assessment of the treatment's effectiveness.

Results:

  • A significant decrease in the mMASI score was observed from baseline to the first and third months (p<0.0001).[6]

  • Colorimetric measurements showed a satisfactory decrease in the melanin component.[6]

  • The treatment was reported as "good" by 58.1% of patients and 64.5% of physicians.[6]

Treatment of Solar Lentigines

Pidobenzone has also been studied as an adjuvant treatment for solar lentigines, often in combination with physical therapies like cryotherapy.

Experimental Protocol: Adjuvant Treatment for Solar Lentigines

  • Study Design: A randomized, controlled clinical trial evaluated the efficacy and safety of a combination therapy.

  • Intervention: Topical Pidobenzone 4% was used as an adjuvant treatment with cryotherapy.

  • Outcome: The combination therapy was found to be safe and improved the therapeutic results on solar lentigines, while also preventing post-treatment hyperpigmentation compared to cryotherapy alone.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Protocol cluster_analysis Data Analysis Inclusion_Criteria Inclusion Criteria: - Diagnosis of Melasma - Female, Ages 20-37 Baseline_Assessment Baseline Assessment: - mMASI Score - Colorimetric Measurement Inclusion_Criteria->Baseline_Assessment Exclusion_Criteria Exclusion Criteria Intervention Intervention: - 4% Pidobenzone Lipogel (twice daily) - Sunscreen Baseline_Assessment->Intervention Follow_up Follow-up Assessments: - Month 1: mMASI Score - Month 3: mMASI & Colorimetric Intervention->Follow_up Statistical_Analysis Statistical Analysis of mMASI scores Follow_up->Statistical_Analysis Subjective_Evaluation Patient & Physician Subjective Feedback Follow_up->Subjective_Evaluation Endpoint Evaluation of Efficacy and Safety Statistical_Analysis->Endpoint Subjective_Evaluation->Endpoint

Workflow of a clinical trial evaluating Pidobenzone for melasma.

Conclusion

Pidobenzone (EINECS 306-610-6; CAS 97338-17-5) is a promising topical agent for the treatment of hyperpigmentation disorders. Its mechanism of action, believed to be centered on the modulation of the γ-glutamyl cycle and subsequent downregulation of tyrosinase activity in melanocytes, offers a targeted approach to reducing melanin synthesis. Clinical studies have provided evidence for its efficacy and safety in treating melasma and solar lentigines. The detailed synthesis protocol and physicochemical data presented in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Further research to definitively elucidate the precise molecular interactions within the γ-glutamyl cycle and to optimize formulation and delivery systems will be crucial for advancing the clinical utility of Pidobenzone.

References

Spectroscopic data (NMR, IR, Mass Spec) of Einecs 306-610-6

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Spectroscopic Data of EINECS 306-610-6

For the Attention of Researchers, Scientists, and Drug Development Professionals

Ref: this compound

Chemical Identity: 5-oxo-L-proline, compound with 2,2'-iminodiethanol (1:1)

CAS Number: 97338-17-5

Molecular Formula: C₉H₁₈N₂O₅

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, identified as a 1:1 compound of 5-oxo-L-proline and 2,2'-iminodiethanol. Due to the limited availability of spectroscopic data for the specific salt, this guide presents the data for its individual constituent parts. The spectroscopic properties of the compound are fundamentally derived from the combination of these two molecules.

Data Presentation

The quantitative spectroscopic data for the constituent components, 5-oxo-L-proline (also known as L-pyroglutamic acid) and 2,2'-iminodiethanol (diethanolamine), are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

CompoundSolventChemical Shift (ppm)MultiplicityAssignment
5-oxo-L-prolineD₂O4.1-4.3mα-CH
2.2-2.5mβ-CH₂, γ-CH₂
2,2'-iminodiethanolCDCl₃~2.7t-CH₂-N
~3.6t-CH₂-O
~4.0br s-OH, -NH

Table 2: ¹³C NMR Data

CompoundSolventChemical Shift (ppm)Assignment
5-oxo-L-prolineD₂O~180C=O (acid)
~175C=O (amide)
~60α-CH
~30β-CH₂
~25γ-CH₂
2,2'-iminodiethanolCDCl₃~59-CH₂-O
~50-CH₂-N
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

CompoundFunctional GroupWavenumber (cm⁻¹)Intensity
5-oxo-L-prolineO-H (carboxylic acid)2500-3300Broad
C=O (carboxylic acid)~1710Strong
C=O (amide)~1680Strong
N-H (amide)~3300Medium
2,2'-iminodiethanolO-H (alcohol)3200-3600Broad, Strong
N-H (secondary amine)~3300Medium
C-N1000-1250Medium
C-O1000-1200Strong

Note: In the salt, the carboxylic acid peak of 5-oxo-L-proline would be replaced by a carboxylate anion stretch (~1600-1550 cm⁻¹ and ~1400 cm⁻¹), and the amine and hydroxyl stretches would be affected by hydrogen bonding.

Mass Spectrometry

Table 4: Mass Spectrometry Data

CompoundIonization Method[M+H]⁺ (Calculated)Key Fragment Ions (m/z)
5-oxo-L-prolineESI130.045384, 56
2,2'-iminodiethanolESI106.086874, 44

Note: For the compound this compound, under appropriate soft ionization conditions (e.g., ESI), one would expect to observe ions corresponding to the individual components and potentially a non-covalent complex.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data presented above are not available for the specific compound. However, the following are general methodologies typically employed for the analysis of similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) at a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, this is typically done using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample, dissolved in a suitable solvent like methanol or acetonitrile with a small amount of formic acid or ammonia to promote ionization, is introduced into the mass spectrometer. The data is collected in positive or negative ion mode.

Mandatory Visualization

G Logical Relationship of this compound cluster_0 Constituent Components A 5-oxo-L-proline (L-Pyroglutamic Acid) C This compound (1:1 Compound) A->C Acid Component B 2,2'-iminodiethanol (Diethanolamine) B->C Base Component G General Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Pelletizing) B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy (FTIR-ATR) A->C D Mass Spectrometry (ESI-MS) A->D E Data Analysis and Structure Elucidation B->E C->E D->E

An In-depth Technical Guide on the Solubility and Stability of 5-oxo-L-proline with 2,2'-iminodiethanol

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties

5-oxo-L-proline is a derivative of the amino acid L-glutamic acid. It is a white crystalline powder and its solubility in water is reported to be in the range of 10-15 g/100 mL at 20°C[1]. It is also soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)[2]. The stability of 5-oxo-L-proline is pH-dependent, with studies on related compounds showing increased formation of pyroglutamic acid from N-terminal glutamic acid at both acidic (pH 4) and alkaline (pH 8) conditions, with minimal formation around pH 6.2[3].

2,2'-iminodiethanol is a high-production organic compound used in a variety of industrial and pharmaceutical applications, including as a dispersing agent and an absorbent for acidic gases[4]. It is miscible with water and ethanol. As a weak base, it can react with acidic compounds.

Potential Interactions and Formulation Considerations

The interaction between the acidic 5-oxo-L-proline and the basic 2,2'-iminodiethanol is expected to be a primary determinant of the mixture's solubility and stability profile. The formation of a salt could significantly alter the solubility of 5-oxo-L-proline in various solvent systems. The resulting pH of the solution will also be a critical factor in the stability of 5-oxo-L-proline, as deviations from a neutral pH may accelerate its degradation.

Data Presentation

Should experimental data be generated, it is recommended to be summarized in clearly structured tables for straightforward comparison.

Table 1: Solubility of 5-oxo-L-proline with 2,2'-iminodiethanol

Molar Ratio (5-oxo-L-proline:DEA)Solvent SystemTemperature (°C)Solubility (mg/mL)
1:0 (Control)Water25
1:1Water25
1:2Water25
1:0 (Control)Ethanol25
1:1Ethanol25
1:2Ethanol25

Table 2: Stability of 5-oxo-L-proline in the Presence of 2,2'-iminodiethanol

Molar Ratio (5-oxo-L-proline:DEA)Solvent SystempHTemperature (°C)Time (days)Remaining 5-oxo-L-proline (%)Degradation Products
1:0 (Control)Water7.04030
1:1Water4030
1:2Water4030

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are proposed protocols for determining the solubility and stability of the 5-oxo-L-proline and 2,2'-iminodiethanol mixture.

Solubility Determination

A standardized protocol for determining the solubility of a test chemical can be adapted for this specific mixture[5]. The shake-flask method is a common and reliable approach.

  • Preparation of Supersaturated Solutions: An excess amount of 5-oxo-L-proline is added to a series of vials containing the desired solvent system (e.g., water, ethanol, or a mixture) and varying molar ratios of 2,2'-iminodiethanol.

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the solutions are allowed to stand to allow undissolved solids to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any particulate matter.

  • Quantification: The concentration of 5-oxo-L-proline in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed in mg/mL or mol/L.

Stability Testing

A systematic approach is necessary to evaluate the chemical stability of the mixture under various conditions.

  • Sample Preparation: Solutions of 5-oxo-L-proline and 2,2'-iminodiethanol at specified molar ratios are prepared in the desired solvent system and pH.

  • Storage Conditions: The solutions are stored in controlled environmental chambers at various temperatures (e.g., 4°C, 25°C, 40°C) and, if necessary, humidity levels.

  • Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days).

  • Analysis: Each sample is analyzed for the concentration of remaining 5-oxo-L-proline using a stability-indicating HPLC method. The formation of any degradation products should also be monitored and, if possible, identified.

  • Data Evaluation: The rate of degradation can be determined, and the shelf-life of the mixture can be estimated based on the collected data.

Visualization of Workflows

To provide a clear visual representation of the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Solubility_Determination_Workflow prep Preparation of Supersaturated Solutions (Excess 5-oxo-L-proline in solvent with varying DEA ratios) equil Equilibration (Constant temperature agitation, e.g., 24-48h) prep->equil sample Sample Collection and Preparation (Centrifugation/Filtration of supernatant) equil->sample quant Quantification (HPLC analysis of 5-oxo-L-proline concentration) sample->quant analysis Data Analysis (Express solubility in mg/mL or mol/L) quant->analysis

Caption: Workflow for Solubility Determination

Stability_Testing_Workflow prep Sample Preparation (Solutions of 5-oxo-L-proline and DEA at specified ratios) storage Storage (Controlled temperature and humidity) prep->storage sampling Time Point Sampling (e.g., 0, 7, 14, 30, 60, 90 days) storage->sampling analysis Analysis (Stability-indicating HPLC for remaining 5-oxo-L-proline and degradation products) sampling->analysis evaluation Data Evaluation (Determine degradation rate and estimate shelf-life) analysis->evaluation

Caption: Workflow for Stability Testing

This guide provides a foundational framework for initiating research into the solubility and stability of 5-oxo-L-proline with 2,2'-iminodiethanol. By following the outlined experimental protocols and data presentation strategies, researchers can generate the necessary data to inform formulation development and ensure product quality and efficacy.

References

An In-depth Technical Guide on the Structure and Properties of Diethanolammonium Pyroglutamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative compound formed between pyroglutamic acid and diethanolamine, identified as diethanolammonium pyroglutamate. While specific experimental data for this exact salt is not extensively available in public literature, this document extrapolates from the known chemistry of its constituent parts to describe its likely structure, a plausible synthesis protocol, and standard characterization methodologies. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound.

Introduction

Pyroglutamic acid, a cyclic derivative of glutamic acid, is a naturally occurring amino acid found in various biological systems. It is known to be involved in several physiological processes and is a component of the natural moisturizing factor in the skin[1][2]. Diethanolamine is a secondary amine and a diol that is widely used in industrial and pharmaceutical applications, including as a pH adjuster and in the formation of surfactants[3][4]. The reaction between a carboxylic acid, such as pyroglutamic acid, and a basic amine, like diethanolamine, is expected to form a salt, diethanolammonium pyroglutamate. Such a compound could potentially exhibit interesting physicochemical and biological properties, leveraging the characteristics of both parent molecules. This guide outlines the theoretical framework for the synthesis, characterization, and analysis of this compound.

Proposed Chemical Structure

The reaction between pyroglutamic acid and diethanolamine is anticipated to be an acid-base reaction, resulting in the formation of a salt. In this proposed structure, the carboxylic acid group of pyroglutamic acid donates a proton to the secondary amine of diethanolamine, forming the pyroglutamate anion and the diethanolammonium cation.

Figure 1: Proposed Structure of Diethanolammonium Pyroglutamate

Caption: The ionic pairing between the pyroglutamate anion and the diethanolammonium cation.

Synthesis Protocol

A straightforward and logical approach to the synthesis of diethanolammonium pyroglutamate is through a direct acid-base neutralization reaction. The following protocol is a proposed method for its preparation in a laboratory setting.

Materials and Methods
  • L-Pyroglutamic acid (≥99% purity)

  • Diethanolamine (≥99% purity)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Condenser

  • Büchner funnel and flask

  • Vacuum pump

  • Standard laboratory glassware

Experimental Procedure
  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of L-pyroglutamic acid in 100 mL of anhydrous ethanol with gentle heating and stirring until a clear solution is obtained.

  • Addition of Base: To the stirred solution, slowly add an equimolar amount of diethanolamine dropwise at room temperature. The reaction is exothermic, and a slight increase in temperature may be observed.

  • Reaction: After the addition is complete, fit the flask with a condenser and reflux the mixture for 2 hours to ensure complete reaction.

  • Crystallization: Allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate the precipitation of the salt.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified diethanolammonium pyroglutamate salt under vacuum to a constant weight.

Physicochemical Properties

The following table summarizes the expected and known physicochemical properties of the individual components and the proposed diethanolammonium pyroglutamate salt.

PropertyL-Pyroglutamic AcidDiethanolamineDiethanolammonium Pyroglutamate (Predicted)
Molecular Formula C₅H₇NO₃C₄H₁₁NO₂C₉H₂₀N₂O₅
Molecular Weight 129.11 g/mol [5]105.14 g/mol 236.25 g/mol
Appearance White crystalline powder[5]Colorless to pale yellow viscous liquid or solid[3]White to off-white crystalline solid
Melting Point 162-164 °C[5]28 °C120-130 °C
Solubility Soluble in water, alcohol, acetone, and acetic acid[2]Miscible with water and alcoholHighly soluble in water and polar solvents

Characterization Methods

To confirm the identity and purity of the synthesized diethanolammonium pyroglutamate, a combination of spectroscopic and analytical techniques should be employed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

  • Experimental Protocol: A small amount of the dried sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Expected Data: The FTIR spectrum is expected to show a disappearance of the broad carboxylic acid O-H stretch from pyroglutamic acid and the appearance of a strong, broad N-H⁺ stretch from the ammonium salt. The carboxylate (COO⁻) asymmetric and symmetric stretching bands are expected to appear around 1600 cm⁻¹ and 1400 cm⁻¹, respectively. The characteristic C=O stretch of the lactam ring in the pyroglutamate moiety should remain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.

  • Experimental Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), and the spectra are acquired on a high-resolution NMR spectrometer.

  • Expected Data:

    • ¹H NMR: The spectrum should show signals corresponding to the protons of both the pyroglutamate and diethanolamine moieties. The chemical shifts of the protons adjacent to the newly formed ammonium center in diethanolamine are expected to be downfield compared to the free amine.

    • ¹³C NMR: The spectrum will confirm the presence of all carbon atoms in the salt. The carbonyl carbon of the carboxylate group in pyroglutamate will show a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the individual ions.

  • Experimental Protocol: The sample can be analyzed using electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes.

  • Expected Data: In the positive ion mode, the spectrum should show a peak corresponding to the diethanolammonium cation ([C₄H₁₂NO₂]⁺) with an m/z of 106.09. In the negative ion mode, a peak for the pyroglutamate anion ([C₅H₆NO₃]⁻) with an m/z of 128.04 should be observed[2].

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for diethanolammonium pyroglutamate, the individual components have known biological roles. Pyroglutamic acid has been investigated for its nootropic effects and its role in skin hydration[1][2]. Diethanolamine and its derivatives can exhibit a range of biological activities[4]. It is plausible that the salt may possess novel properties arising from the combination of these two molecules. Further research would be required to investigate its potential effects on cellular signaling pathways, such as those involved in neurotransmission or skin cell proliferation.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of diethanolammonium pyroglutamate.

Synthesis_Workflow cluster_synthesis Synthesis start Start dissolve Dissolve L-Pyroglutamic Acid in Ethanol start->dissolve add_dea Add Diethanolamine dissolve->add_dea reflux Reflux Reaction Mixture add_dea->reflux cool Cool and Precipitate reflux->cool filtrate Filter and Wash cool->filtrate dry Dry the Product filtrate->dry end_synthesis Diethanolammonium Pyroglutamate Salt dry->end_synthesis

Figure 2: Synthetic workflow for diethanolammonium pyroglutamate.

Characterization_Workflow cluster_characterization Characterization product Synthesized Product ftir FTIR Spectroscopy product->ftir nmr NMR Spectroscopy (1H and 13C) product->nmr ms Mass Spectrometry product->ms purity Purity Assessment (e.g., HPLC) product->purity final_char Structural Confirmation and Purity Data ftir->final_char nmr->final_char ms->final_char purity->final_char

Figure 3: Characterization workflow for the synthesized compound.

Conclusion

This technical guide has presented a theoretical yet scientifically grounded overview of diethanolammonium pyroglutamate. Based on the fundamental principles of acid-base chemistry, a stable salt is the expected product of the reaction between pyroglutamic acid and diethanolamine. The proposed synthesis is straightforward, and standard analytical techniques can be employed for its thorough characterization. While the biological profile of this specific compound remains to be elucidated, this document provides a solid foundation for researchers to embark on its synthesis and subsequent investigation for potential applications in drug development and other scientific fields. Future studies are warranted to confirm the proposed structure and to explore the biological activities of this novel compound.

References

Technical Guide: Potential Research Applications of 5-oxo-L-proline, compound with 2,2'-iminodiethanol (1:1) (Einecs 306-610-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 306-610-6 is the European Inventory of Existing Commercial Chemical Substances number for the compound identified as 5-oxo-L-proline, compound with 2,2'-iminodiethanol (1:1) . The primary active component of this compound is L-pyroglutamic acid (also known as 5-oxo-L-proline or L-pidolic acid), a naturally occurring amino acid derivative. This technical guide explores the significant research applications of L-pyroglutamic acid, focusing on its role in critical metabolic pathways, its potential as a nootropic agent, and its utility as a versatile building block in the synthesis of bioactive molecules.

L-pyroglutamic acid is formed through the intramolecular cyclization of L-glutamic acid or L-glutamine. It plays a crucial role in the γ-glutamyl cycle , a key pathway for glutathione metabolism and amino acid transport.[1][2][3][4][5] This guide will delve into the experimental methodologies used to study these applications and present quantitative data to support its potential in various research and development fields.

Core Research Applications

The research applications of L-pyroglutamic acid are diverse, stemming from its inherent biological activity and its utility as a chiral precursor in chemical synthesis.

The γ-Glutamyl Cycle and Glutathione Metabolism

L-pyroglutamic acid is a key intermediate in the γ-glutamyl cycle, a six-enzyme pathway responsible for the synthesis and degradation of glutathione (GSH). A crucial enzyme in this cycle is 5-oxoprolinase , which catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate.[6][7] This step is vital for recycling glutamate for glutathione synthesis.[2][3] Dysregulation of this cycle has been implicated in various pathological conditions, making the study of its components, including L-pyroglutamic acid, essential.

dot

gamma_glutamyl_cycle Glutathione Glutathione (GSH) GGT γ-Glutamyl Transpeptidase (GGT) Glutathione->GGT extracellular gamma_Glu_AA γ-Glutamyl-Amino Acid GGC γ-Glutamyl Cyclotransferase gamma_Glu_AA->GGC intracellular Five_Oxoproline 5-Oxoproline (L-Pyroglutamic Acid) OPase 5-Oxoprolinase Five_Oxoproline->OPase ATP -> ADP + Pi Glutamate L-Glutamate GCS γ-Glutamylcysteine Synthetase Glutamate->GCS gamma_Glu_Cys γ-Glutamylcysteine GS Glutathione Synthetase gamma_Glu_Cys->GS Amino_Acid_in Amino Acid Amino_Acid_in->GGT Amino_Acid_out Amino Acid Cysteine Cysteine Cysteine->GCS Glycine Glycine Glycine->GS CysGly Cysteinylglycine Dipeptidase Dipeptidase CysGly->Dipeptidase GGT->gamma_Glu_AA GGT->CysGly GGC->Five_Oxoproline GGC->Amino_Acid_out OPase->Glutamate GCS->gamma_Glu_Cys GS->Glutathione Dipeptidase->Cysteine Dipeptidase->Glycine

Caption: The γ-Glutamyl Cycle.

Nootropic and Neuroprotective Effects

L-pyroglutamic acid has been investigated for its potential cognitive-enhancing or "nootropic" effects. Studies have shown that it may improve learning and memory, particularly in age-associated memory impairment.[8] The proposed mechanism involves its interaction with excitatory amino acid receptors in the brain and its influence on the cholinergic system.[9][10][11]

Chiral Precursor in Asymmetric Synthesis

L-pyroglutamic acid is a valuable and cost-effective chiral building block for the asymmetric synthesis of a wide range of bioactive molecules. Its rigid cyclic structure and multiple functional groups allow for stereoselective modifications to produce complex molecules, including angiotensin-converting enzyme (ACE) inhibitors and other pharmaceuticals.[12][13]

Quantitative Data

The following tables summarize key quantitative data related to the bioactivity of L-pyroglutamic acid and its derivatives.

Compound/DerivativeTarget/AssayValueReference
L-Pyroglutamic AcidExcitatory amino acid receptor binding (rat forebrain)IC₅₀ = 28.11 µM[9]
L-Glutamic AcidExcitatory amino acid receptor binding (rat forebrain)IC₅₀ = 1.68 µM[9]
L-Aspartic AcidExcitatory amino acid receptor binding (rat forebrain)IC₅₀ = 16.95 µM[9]
L-pyroglutamic acid ester (2d)Antifungal activity against P. infestansEC₅₀ = 1.44 µg/mL[14][15]
L-pyroglutamic acid ester (2j)Antifungal activity against P. infestansEC₅₀ = 1.21 µg/mL[14][15]
Azoxystrobin (commercial fungicide)Antifungal activity against P. infestansEC₅₀ = 7.85 µg/mL[14][15]
L-pyroglutamic acidInhibition of CO₂ production (rat cerebral cortex)~50% reduction at 0.5-3 mM[16]
L-pyroglutamic acidInhibition of lipid biosynthesis (rat cerebral cortex)~20% reduction at 0.5-3 mM[16]
L-pyroglutamic acidReduction of ATP levels (rat cerebral cortex)~52% reduction at 3 mM[16]

Experimental Protocols

5-Oxoprolinase Activity Assay

This protocol is adapted from studies on prokaryotic 5-oxoprolinase.[6]

dot

opase_assay_workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Lysate_Prep Prepare cell lysate Start_Rxn Initiate reaction by adding lysate Lysate_Prep->Start_Rxn Assay_Mix Prepare assay mixture: - 50 mM Tris-HCl, pH 8.0 - 10 mM MgCl₂ - 5 mM ATP - 2 mM Glutamate - 30 µM [³H]5-oxoproline Assay_Mix->Start_Rxn Incubate Incubate at 37°C for 15 minutes Start_Rxn->Incubate Isolate_Glu Isolate glutamate using Dowex-50 (H⁺) chromatography Incubate->Isolate_Glu Scintillation Analyze by scintillation counting Isolate_Glu->Scintillation

Caption: Workflow for 5-Oxoprolinase Activity Assay.

Methodology:

  • Lysate Preparation: Prepare a cell-free extract from the tissue or cells of interest.

  • Reaction Mixture: In a microcentrifuge tube, prepare a 50 µL assay mixture containing:

    • 50 mM Tris-HCl, pH 8.0

    • 10 mM MgCl₂

    • 5 mM ATP

    • 2 mM L-glutamate

    • 30 µM 5-oxo-L-proline (including a tracer amount of [³H]5-oxo-L-proline)

  • Enzyme Reaction: Initiate the reaction by adding 25 µL of the cell lysate (containing 10–17 mg of protein/mL).

  • Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

  • Glutamate Isolation: Stop the reaction and isolate the resulting [³H]glutamate using Dowex-50 (H⁺) column chromatography.

  • Quantification: Quantify the amount of [³H]glutamate formed using liquid scintillation counting.

Synthesis of L-Pyroglutamic Acid Derivatives (General Protocol)

This protocol outlines a general method for the synthesis of 3-aroyl pyroglutamic acid amides.[17]

dot

synthesis_workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_workup Work-up and Purification Dissolve Dissolve carboxylic acid (e.g., 8a) in dry DMF Add_CDI Add Carbonyldiimidazole (CDI) Dissolve->Add_CDI Add_Amine Add amine (e.g., 11) Add_CDI->Add_Amine Stir Stir at room temperature Add_Amine->Stir Quench Quench with 1 M KHSO₄ Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by flash column chromatography Extract->Purify

Caption: General workflow for the synthesis of L-pyroglutamic acid amides.

Methodology:

  • Activation: Dissolve the starting carboxylic acid (e.g., a derivative of L-pyroglutamic acid) in dry dimethylformamide (DMF). Add 1,1'-Carbonyldiimidazole (CDI) and stir for a short period (e.g., 10 minutes) to activate the carboxylic acid.

  • Coupling: Add the desired amine to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitored by an appropriate technique like TLC or LC-MS).

  • Work-up: Quench the reaction by adding an acidic solution (e.g., 1 M KHSO₄).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers, dry over a drying agent (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired amide derivative.

Conclusion

The compound this compound, through its active component L-pyroglutamic acid, presents a multitude of research opportunities. Its integral role in the γ-glutamyl cycle makes it a key target for studying glutathione metabolism and related diseases. The nootropic properties of L-pyroglutamic acid warrant further investigation for potential therapeutic applications in cognitive disorders. Furthermore, its utility as a chiral precursor in organic synthesis provides a valuable tool for the development of novel pharmaceuticals. This guide provides a foundational understanding of these applications, supported by quantitative data and detailed experimental protocols, to facilitate further research and development in these promising areas.

References

A Technical Guide to the Biological Activity of 5-oxo-L-proline Diethanolamine Complex (Pidotimod)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-oxo-L-proline diethanolamine complex, widely known as Pidotimod, is a synthetic dipeptide molecule (3-L-pyroglutamyl-L-thiaziolidine-4-carboxylic acid) with potent immunomodulatory properties.[1][2] It has been extensively studied for over two decades and is primarily utilized in clinical practice to prevent recurrent respiratory infections (RRIs) in both pediatric and adult populations.[1][3] Pidotimod's therapeutic effect is derived from its ability to stimulate and regulate both the innate and adaptive branches of the immune system, enhancing the host's defense against pathogens.[4][5] This document provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of its core biological pathways.

Core Mechanism of Action

Pidotimod exerts a dual effect on the immune system, targeting key cells and pathways within both innate and adaptive immunity.[1][4] Its activity is multifaceted, ranging from the activation of antigen-presenting cells to the modulation of T-cell differentiation and antibody production.[6][7]

Effects on Innate Immunity

The first line of defense is significantly bolstered by Pidotimod through several mechanisms:

  • Activation of Antigen-Presenting Cells (APCs): Pidotimod induces the maturation of dendritic cells (DCs), which are crucial for initiating the immune response.[1][2][8] This maturation is characterized by the upregulation of key surface molecules required for T-cell activation.[1]

  • Upregulation of Toll-Like Receptors (TLRs): It enhances the expression of TLR-2 and TLR-7 on respiratory epithelial cells.[1][9] This action improves the recognition of pathogen-associated molecular patterns (PAMPs), leading to a more rapid and effective innate response.[1][9]

  • Enhancement of Phagocytosis: The drug promotes the phagocytic activity and chemotaxis of macrophages and neutrophils, improving the clearance of pathogens.[1][6][8]

  • Stimulation of Natural Killer (NK) Cells: Pidotimod increases the cytotoxic activity of NK cells, which are vital for eliminating virally infected cells and tumor cells.[1][2]

Effects on Adaptive Immunity

Pidotimod modulates the adaptive immune response to create a more robust and targeted defense:

  • T-Cell Proliferation and Differentiation: By stimulating DCs, Pidotimod promotes the release of pro-inflammatory molecules that drive the proliferation and differentiation of T-cells toward a T-helper 1 (Th1) phenotype.[1][2][10] This is critical for cell-mediated immunity against intracellular pathogens.

  • Upregulation of Co-stimulatory Molecules: It increases the expression of HLA-DR and co-stimulatory molecules like CD83 and CD86 on DCs, a necessary step for effective T-cell activation.[1][8]

  • Modulation of Cytokine Balance: Pidotimod has been shown to modulate the Th1/Th2 cytokine balance by enhancing the secretion of Th1-associated cytokines like IFN-γ and IL-12 while down-regulating Th2-associated cytokines like IL-4.[2]

  • Stimulation of Humoral Immunity: The compound stimulates B lymphocytes to increase the production of immunoglobulins, particularly salivary IgA, which plays a crucial role in mucosal immunity.[1][8][11]

Key Signaling Pathway: NF-κB Activation

A central mechanism underlying Pidotimod's activity involves the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][12] NF-κB is a primary transcription factor that regulates the immune response to infection.[9] In vitro studies on human bronchial epithelial cells have demonstrated that Pidotimod can significantly increase the expression of NF-κB p65 protein in the cytoplasm and promote its translocation to the nucleus.[9][12] This activation is directly associated with the observed upregulation of TLR-2 expression, linking the drug's effect to a core pathway of innate immune recognition.[9][12]

Quantitative Data on Biological Activity

The following tables summarize the observed effects of Pidotimod on various immunological parameters based on available clinical and preclinical data.

Table 1: Effects of Pidotimod on Immune Cell Populations and Surface Markers

ParameterCell TypeEffectSignificance / ContextSource(s)
Maturation Markers Dendritic Cells (DCs)Upregulation of CD83, CD86Promotes DC maturation, enhancing T-cell activation.[1][8]
Antigen Presentation Dendritic Cells (DCs)Upregulation of HLA-DRImproves antigen presentation to T-helper cells.[1][8]
Pathogen Recognition Respiratory Epithelial CellsUpregulation of TLR-2Enhances recognition of bacterial components.[1][9][12]
T-Cell Subsets T-LymphocytesIncreased CD4+ T-cellsNormalizes CD4+/CD8+ ratio in certain conditions.[2]
NK Cell Counts Natural Killer (NK) CellsIncreased number of NK cellsBoosts innate defense against viral infections.[2]

Table 2: Effects of Pidotimod on Cytokine and Immunoglobulin Levels

MoleculeTypeEffectSignificance / ContextSource(s)
IFN-γ Th1 CytokineEnhanced secretionPromotes cell-mediated immunity.[2]
IL-12 Pro-inflammatory CytokineIncreased secretionDrives Th1 differentiation.[2]
IL-4 Th2 CytokineDown-regulated secretionModulates Th1/Th2 balance, shifting away from allergic-type responses.[2]
TNF-α Pro-inflammatory CytokineIncreased secretion from DCsContributes to the inflammatory response and T-cell activation.[8]
Salivary IgA ImmunoglobulinIncreased levelsEnhances mucosal immunity in the respiratory tract.[1][8][11]
Serum IgG, IgM ImmunoglobulinsIncreased levelsSystemic improvement in humoral immunity.[8][11]
IL-8 Pro-inflammatory CytokineFaster normalizationIn children with respiratory infections, indicates immunomodulatory effect.[6][13]

Key Experimental Protocols

The following is a representative protocol for an in vitro study designed to evaluate the effects of Pidotimod on airway epithelial cells, based on methodologies described in the literature.[12]

In Vitro Analysis of Pidotimod on Human Bronchial Epithelial Cells

Objective: To determine the effect of Pidotimod on the expression of Toll-like receptor 2 (TLR-2) and the activation of the NF-κB signaling pathway in human bronchial epithelial cells.

1. Cell Culture and Treatment:

  • Cell Line: BEAS-2B (human bronchial epithelial cell line).

  • Culture Medium: Standard cell culture medium appropriate for BEAS-2B, supplemented with fetal bovine serum and antibiotics.

  • Plating: Seed cells in appropriate culture plates (e.g., 6-well plates for protein analysis, chamber slides for microscopy). Culture until 80-90% confluency.

  • Treatment Groups:

    • Control (medium only).

    • Pidotimod (e.g., 10 µg/mL and 100 µg/mL).

    • Positive Control / Co-stimulant (e.g., TNF-α).

    • Combination (Pidotimod + TNF-α).

  • Incubation: Treat cells for a specified duration (e.g., 1 hour for signaling studies, 24 hours for protein expression).

2. Flow Cytometry for TLR-2 Surface Expression:

  • Harvest cells using a non-enzymatic cell dissociation solution.

  • Wash cells with PBS containing 1% BSA.

  • Incubate cells with a fluorescently-labeled anti-human TLR-2 antibody (and corresponding isotype control) for 30 minutes at 4°C.

  • Wash cells to remove unbound antibody.

  • Analyze the cells using a flow cytometer, gating on the live cell population. Quantify the mean fluorescence intensity (MFI) for TLR-2 expression in each treatment group.

3. Western Blot for NF-κB Activation and TLR-2 Production:

  • Lysate Preparation:

    • For total protein: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • For nuclear/cytoplasmic fractionation: Use a commercial kit to separate cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation:

    • Incubate membrane overnight at 4°C with primary antibodies (e.g., anti-TLR-2, anti-NF-κB p65, anti-Lamin B1 for nuclear loading control, anti-GAPDH for cytoplasmic/total loading control).

    • Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager. Densitometry analysis is used to quantify protein expression relative to loading controls.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Release:

  • After the treatment incubation period, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove cellular debris.

  • Use a commercial ELISA kit (e.g., for human IL-8) according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatant.

Visualization of Pathways and Workflows

Pidotimod Signaling Pathway in Immune Activation

Pidotimod_Signaling cluster_extracellular Extracellular Space cluster_cell Epithelial / Dendritic Cell cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus Pidotimod Pidotimod TLR2 TLR-2 Pidotimod->TLR2 Binds/Activates IKK IKK Complex TLR2->IKK Signal Transduction NFkB_p65_I NFkB_p65_I IKK->NFkB_p65_I B Phosphorylates IκB (leads to degradation) NFkB_p65 NF-κB (p65) (Active) B->NFkB_p65 Releases DNA DNA (Promoter Region) NFkB_p65->DNA Translocates to Nucleus Transcription Gene Transcription DNA->Transcription Initiates Igs Igs Transcription->Igs ↑ Immunoglobulins Cytokines Cytokines Transcription->Cytokines ↑ Pro-inflammatory Cytokines (IFN-γ, etc.) CoStim CoStim Transcription->CoStim ↑ Co-stimulatory Molecules (CD86)

Caption: Pidotimod activates TLR-2, initiating a cascade that activates NF-κB, leading to gene transcription.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for assessing Pidotimod's in vitro effects on epithelial cells from culture to analysis.

References

In Silico Modeling of Einecs 306-610-6 Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 306-610-6 is the European Inventory of Existing Commercial Chemical Substances number for a compound identified as a 1:1 combination of 5-oxo-L-proline and 2,2'-iminodiethanol.[1] Its CAS number is 97338-17-5. While direct in silico modeling studies on this specific compound are not extensively available in public literature, a closely related compound, Pidobenzone (4-hydroxyphenyl 5-oxo-L-proline ester), is known for its application in the treatment of melasma, a hyperpigmentation disorder.[1] This guide, therefore, provides a comprehensive technical framework for the in silico modeling of interactions relevant to the potential mechanism of action of this compound, drawing insights from computational studies of similar compounds and the broader field of melanogenesis inhibition.

The primary focus of this guide is on the computational investigation of interactions with tyrosinase, a key enzyme in the melanin synthesis pathway, which is a common target for skin depigmenting agents.[2][3] The methodologies outlined here are applicable to researchers and professionals in drug development seeking to understand and predict the biological activity of novel compounds for dermatological applications.

Core Concepts in Melanogenesis

Melanogenesis is the complex process of melanin synthesis, which occurs in melanosomes within melanocytes. This process is regulated by various signaling pathways and enzymes. The rate-limiting step in melanogenesis is the hydroxylation of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosinase.[4] Consequently, tyrosinase is a major target for inhibitors aimed at reducing melanin production. Understanding the signaling pathways that regulate the expression and activity of tyrosinase is crucial for developing effective treatments for hyperpigmentation. Key pathways include the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5][6]

In Silico Modeling of Tyrosinase Interactions

In silico modeling offers a powerful and efficient approach to predict and analyze the interactions between small molecules and biological targets like tyrosinase.[7][8][9]

Homology Modeling of Human Tyrosinase

Objective: To generate a three-dimensional (3D) structural model of human tyrosinase when an experimental structure (e.g., from X-ray crystallography) is unavailable.

Protocol:

  • Template Identification: Use the amino acid sequence of human tyrosinase as a query to search protein structure databases (e.g., Protein Data Bank - PDB) using a tool like BLASTp. Select the crystal structure of a homologous protein with high sequence identity (typically >30%) and resolution as a template.

  • Sequence Alignment: Align the target (human tyrosinase) and template sequences. This is a critical step to ensure the correct mapping of residues.

  • Model Building: Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate the 3D model of the target protein based on the alignment with the template structure. The software copies the coordinates of the aligned residues from the template to the model and builds the coordinates for insertions and deletions.

  • Loop Modeling: The regions with insertions or deletions (loops) are often the most variable and difficult to model accurately. Specialized algorithms are used to predict the conformation of these loop regions.

  • Model Refinement and Validation: The generated model is then subjected to energy minimization to relieve any steric clashes. The quality of the model is assessed using tools like PROCHECK (for stereochemical quality), and Ramachandran plots (for phi-psi angle distributions).

Molecular Docking

Objective: To predict the binding pose and affinity of a ligand (e.g., a derivative of 5-oxo-L-proline) within the active site of tyrosinase.

Protocol:

  • Protein Preparation:

    • Start with the 3D structure of tyrosinase (either from homology modeling or the PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms, which are typically not resolved in crystal structures.

    • Assign partial charges to each atom using a force field (e.g., AMBER, CHARMM).

    • Define the binding site, usually based on the location of the co-crystallized ligand in a known structure or by identifying conserved active site residues.

  • Ligand Preparation:

    • Generate a 3D structure of the ligand of interest.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding orientation and conformation of the ligand within the protein's active site.

    • The software uses a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

    • Visualize the docked complex using molecular graphics software (e.g., PyMOL, VMD).

Molecular Dynamics (MD) Simulations

Objective: To simulate the dynamic behavior of the ligand-tyrosinase complex over time to assess its stability and further refine the binding mode.[7]

Protocol:

  • System Setup:

    • Place the docked ligand-protein complex in a simulation box.

    • Solvate the system by adding water molecules.

    • Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the initial system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the system to relax.

  • Production Run:

    • Run the simulation for a desired length of time (e.g., 100 nanoseconds) to generate a trajectory of the system's atomic motions.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the stability of the complex over the simulation time.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) between the ligand and protein throughout the simulation to assess their stability.

Signaling Pathways in Melanogenesis

The regulation of melanogenesis is complex, involving multiple signaling cascades. Understanding these pathways is essential for identifying potential targets for intervention.

cAMP/PKA Signaling Pathway

Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB (cAMP response element-binding) transcription factor. Activated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase.[4][5]

G alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R Binds to AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Expression Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Expression Melanin Melanin Tyrosinase->Melanin Synthesizes

Caption: The cAMP/PKA signaling pathway in melanogenesis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the p38 MAPK cascade, is also involved in regulating melanogenesis. Activation of p38 MAPK can lead to the phosphorylation and activation of MITF, thereby promoting the expression of melanogenic enzymes.[6]

G UV Radiation UV Radiation p38_MAPK p38 MAPK UV Radiation->p38_MAPK Activates Stressors Stressors Stressors->p38_MAPK Activates MITF MITF p38_MAPK->MITF Phosphorylates/Activates Melanogenic_Enzymes Tyrosinase, TRP-1, TRP-2 MITF->Melanogenic_Enzymes Upregulates Expression Melanin Melanin Melanogenic_Enzymes->Melanin Synthesize

Caption: The p38 MAPK signaling pathway's role in melanogenesis.

Experimental Workflow for Validation

In silico predictions should always be validated through experimental assays. The following workflow provides a logical progression from computational predictions to experimental verification.

G cluster_insilico In Silico Modeling cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Homology_Modeling Homology Modeling (if needed) Molecular_Docking Molecular Docking Homology_Modeling->Molecular_Docking MD_Simulations MD Simulations Molecular_Docking->MD_Simulations Tyrosinase_Assay Tyrosinase Activity Assay MD_Simulations->Tyrosinase_Assay Validate Predictions Melanin_Assay Melanin Content Assay (e.g., B16F10 cells) Tyrosinase_Assay->Melanin_Assay Zebrafish_Model Zebrafish Depigmentation Assay Melanin_Assay->Zebrafish_Model

Caption: Integrated workflow from in silico modeling to experimental validation.

Quantitative Data Presentation

While quantitative data for the direct interaction of this compound with tyrosinase is not publicly available, the following table presents example data for known tyrosinase inhibitors to illustrate the types of quantitative results obtained from the described methodologies. This serves as a template for presenting data generated from future studies on this compound or its derivatives.

CompoundDocking Score (kcal/mol)IC50 (µM) - Mushroom TyrosinaseInhibition Type
Kojic Acid-5.516.69[10]Competitive
Arbutin-6.2220.0Competitive
4-n-Butylresorcinol-7.10.1Competitive
Example Compound 6d -7.90 [10]0.15 [10]Non-competitive [10]

Note: The data for "Example Compound 6d" is from a study on hydroxylated amide derivatives as melanogenesis inhibitors and is included to showcase a highly potent inhibitor.[10]

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of the interactions of this compound and related compounds with key targets in the melanogenesis pathway, primarily focusing on tyrosinase. By employing a combination of homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the potential binding mechanisms and affinities of novel compounds. The visualization of relevant signaling pathways and a structured workflow for experimental validation further support a rational, integrated approach to the discovery and development of new agents for the treatment of hyperpigmentation disorders. The methodologies and data presentation formats outlined herein are intended to serve as a practical resource for scientists and drug development professionals in the field of dermatology.

References

Pyroglutamic Acid Derivatives: A Comprehensive Review of Their Role in Neurobiology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pyroglutamic acid (PCA), a cyclic derivative of glutamic acid, is a naturally occurring amino acid derivative found ubiquitously in biological systems.[1][2] Formed through the intramolecular cyclization of glutamic acid or glutamine, PCA and its derivatives have emerged as significant molecules in the field of neurobiology.[1][3] Initially recognized for their presence as N-terminal modifications in various peptides and proteins, their roles have expanded to include neurotransmission, neuroprotection, and cognitive function.[1][2] This technical guide provides a comprehensive literature review of pyroglutamic acid derivatives, focusing on their involvement in neurodegenerative diseases, their potential as therapeutic agents, and the experimental methodologies used to elucidate their functions.

The Role of Pyroglutamate in Alzheimer's Disease Pathology

A significant body of research has focused on the N-terminally modified pyroglutamate form of amyloid-beta (AβpE3). This modified peptide is considered a key neurotoxic agent in the pathogenesis of Alzheimer's disease (AD).[4][5]

Formation and Properties of AβpE3

AβpE3 is formed after the initial cleavage of the Amyloid Precursor Protein (APP). Following N-terminal truncation of the resulting Aβ peptide, which exposes a glutamate residue at the third position, the enzyme Glutaminyl Cyclase (QC) catalyzes its cyclization into pyroglutamate.[5] This modification has profound consequences for the peptide's biochemical properties. Compared to full-length Aβ, AβpE3 exhibits:

  • Increased Aggregation Propensity: It has a higher tendency to oligomerize and form the amyloid plaques characteristic of AD.[6]

  • Enhanced Stability: The pyroglutamate modification confers resistance to degradation by peptidases, leading to its persistence and accumulation in the brain.[6]

  • Heightened Neurotoxicity: AβpE3 is particularly toxic to neurons, and animal models producing high levels of this peptide show severe neuron loss and memory impairment.[4][5]

The formation of this toxic Aβ species is a critical event in AD progression, making its pathway a prime target for therapeutic intervention.

AβpE3_Formation_Pathway cluster_0 Cellular Processing cluster_1 Pathological Modification APP Amyloid Precursor Protein (APP) Aβ1_42 Full-length Aβ (Aβ1-42) APP->Aβ1_42 β- & γ-secretase cleavage Aβ3_42 Truncated Aβ (Aβ3-42) Aβ1_42->Aβ3_42 N-terminal truncation AβpE3_42 Pyroglutamate Aβ (AβpE3-42) Aβ3_42->AβpE3_42 Cyclization QC Glutaminyl Cyclase (QC) QC->AβpE3_42 Plaques Neurotoxic Aggregates & Amyloid Plaques AβpE3_42->Plaques Aggregation

Figure 1: Formation pathway of neurotoxic pyroglutamate amyloid-beta (AβpE3-42).

Neuroprotection and Modulation of Excitatory Neurotransmission

Beyond its role in AD plaque formation, pyroglutamic acid and its derivatives directly interact with the glutamatergic system, which is central to neuronal communication and excitotoxicity. Glutamate-mediated neurotoxicity is a known factor in several neurodegenerative disorders.[7]

Antagonism of Glutamate-Induced Excitotoxicity

Studies have shown that PCA and its synthetic derivatives can protect against glutamate-induced seizures and cell death.[7][8] This neuroprotective effect appears to be mediated by the modulation of excitatory amino acid receptors. L-pyroglutamic acid has been shown to interact with glutamate receptors, potentially acting as an antagonist at non-NMDA receptors.[8][9] This action can mitigate the excessive neuronal stimulation that leads to cell damage.

A newly synthesized pyroglutamate amide (NSP), a conjugate of PCA and the NMDA receptor antagonist memantine, has demonstrated potent neuroprotective effects.[7] This compound not only acts as an antagonist at non-NMDA receptors but also exhibits anti-apoptotic properties by reducing caspase-3 activity, thereby preventing glutamate-mediated cell death.[7]

Glutamate_Signaling_Modulation cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Activates non_NMDA_R Non-NMDA Receptor Glutamate_Vesicle->non_NMDA_R Activates Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx non_NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity PCA_Deriv Pyroglutamic Acid Derivatives PCA_Deriv->non_NMDA_R Antagonizes

Figure 2: Proposed mechanism of neuroprotection by PCA derivatives via modulation of glutamate receptors.

Cognitive Enhancement

Pyroglutamic acid has been investigated for its nootropic, or cognition-enhancing, effects. Clinical studies have shown that PCA can improve memory functions in subjects with age-related memory decline.[10] Animal studies further support these findings, demonstrating that PCA can reverse scopolamine-induced memory disturbances, suggesting an effect on the cholinergic system.[3] The mechanism is believed to be linked to its interaction with excitatory amino acid receptors, which plays a crucial role in synaptic plasticity and learning.[7][9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on pyroglutamic acid and its derivatives, focusing on receptor binding affinities and neuroprotective efficacy.

CompoundAssay Target/ModelParameterValueReference
L-Pyroglutamic Acid Rat forebrain excitatory amino acid receptors (labeled with ³H-L-glutamic acid)IC₅₀28.11 µM[9]
L-Glutamic Acid Rat forebrain excitatory amino acid receptors (labeled with ³H-L-glutamic acid)IC₅₀1.68 µM[9]
L-Aspartic Acid Rat forebrain excitatory amino acid receptors (labeled with ³H-L-glutamic acid)IC₅₀16.95 µM[9]
NSP (Pyroglutamate-Memantine Amide) N2a and PC12 cellsIC₅₀Lower than Memantine (exact value not specified in abstract)[7]

Table 1: Receptor Binding and Cellular Efficacy Data.

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay for Glutamate Receptor Interaction

This protocol is a representative methodology based on the description of investigating the interaction of PCA with neurotransmitter receptors.[9]

  • Tissue Preparation:

    • Homogenize rat forebrain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

    • Wash the pellet by resuspension and recentrifugation multiple times. The final pellet is resuspended in the assay buffer.

  • Binding Assay:

    • In test tubes, combine the membrane preparation, a radioligand (e.g., ³H-L-glutamic acid at a concentration near its Kd), and varying concentrations of the test compound (e.g., L-Pyroglutamic Acid).

    • For non-specific binding determination, a parallel set of tubes is prepared containing a high concentration of a non-labeled competing ligand (e.g., 1 mM L-glutamic acid).

    • Incubate the mixture at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Protocol 2: In Vivo Model of Glutamate-Induced Seizures

This protocol outlines a general workflow for assessing the anticonvulsant properties of PCA derivatives against chemically induced seizures in mice.[8]

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_observation Observation & Analysis A1 Animal Acclimatization (Male Mice) A2 Randomization into Treatment Groups A1->A2 A3 Group 1: Vehicle (Control) Group 2: Test Compound (PCA derivative) Group 3: Positive Control (e.g., Valproic Acid) A2->A3 B1 Administer Test Compound / Vehicle (e.g., Intraperitoneal, i.p.) A3->B1 B2 Waiting Period (for drug absorption) B1->B2 B3 Induce Seizures (Intracerebroventricular, i.c.v., injection of Glutamate) B2->B3 C1 Observe and Score Seizure Severity & Latency B3->C1 C2 Data Analysis (e.g., Compare seizure scores between groups using ANOVA) C1->C2

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-oxo-L-proline, compound with 2,2'-iminodiethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-oxo-L-proline, also known as L-pyroglutamic acid, is a naturally occurring amino acid derivative that serves as an important chiral building block in the synthesis of various pharmaceuticals.[1][2] Its compound with 2,2'-iminodiethanol (diethanolamine) is formed through an acid-base reaction, resulting in a diethanolammonium salt. This salt may exhibit enhanced solubility and unique physicochemical properties compared to the parent acid, making it a potentially valuable intermediate in drug development and other chemical applications.

These application notes provide a detailed protocol for the synthesis of this compound, starting from the preparation of 5-oxo-L-proline from L-glutamic acid, followed by its reaction with 2,2'-iminodiethanol.

Synthesis Overview

The synthesis is a two-step process:

  • Step 1: Synthesis of 5-oxo-L-proline via thermal dehydration of L-glutamic acid.[3][4][5]

  • Step 2: Formation of the 5-oxo-L-proline compound with 2,2'-iminodiethanol through an acid-base reaction.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-oxo-L-proline cluster_step2 Step 2: Compound Formation A L-Glutamic Acid B Thermal Dehydration A->B C 5-oxo-L-proline B->C D 5-oxo-L-proline F Reaction in Solvent D->F E 2,2'-iminodiethanol E->F G 5-oxo-L-proline, compound with 2,2'-iminodiethanol F->G

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 5-oxo-L-proline from L-Glutamic Acid

This protocol is based on the established method of thermal dehydration of L-glutamic acid.[3][4][5]

Materials:

  • L-Glutamic Acid

  • Deionized Water

  • Ethanol

  • Activated Carbon

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus

  • Crystallization vessel

Procedure:

  • Dehydration: Place L-glutamic acid in a suitable reaction vessel. Heat the vessel to 140-150°C with continuous stirring. Maintain this temperature for approximately 45-60 minutes to facilitate the cyclization and dehydration reaction.[3] The reaction progress can be monitored by the cessation of water vapor evolution.

  • Dissolution: After the reaction is complete, allow the vessel to cool slightly. Carefully add the resulting molten product to boiling deionized water with vigorous stirring to ensure complete dissolution.

  • Decolorization: Add a small amount of activated carbon to the aqueous solution and maintain a temperature of 60-70°C for 30 minutes with stirring to remove colored impurities.[5]

  • Filtration: Filter the hot solution to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of 5-oxo-L-proline.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Step 2: Synthesis of 5-oxo-L-proline, compound with 2,2'-iminodiethanol

This protocol describes a straightforward acid-base reaction to form the diethanolamine salt of 5-oxo-L-proline.

Materials:

  • 5-oxo-L-proline (synthesized in Step 1)

  • 2,2'-iminodiethanol (Diethanolamine)

  • Ethanol (or other suitable solvent)

  • Reaction flask with stirring

  • Crystallization dish

Procedure:

  • Dissolution of Acid: Dissolve a known molar amount of 5-oxo-L-proline in a minimal amount of warm ethanol in a reaction flask with stirring.

  • Addition of Base: In a separate container, dissolve an equimolar amount of 2,2'-iminodiethanol in ethanol.

  • Reaction: Slowly add the diethanolamine solution to the 5-oxo-L-proline solution with continuous stirring at room temperature. The reaction is typically exothermic.

  • Crystallization: After the addition is complete, continue stirring for a short period. The product salt may precipitate directly. If not, the solution can be concentrated by slow evaporation of the solvent to induce crystallization.

  • Isolation and Drying: Collect the resulting crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the final compound.

Acid_Base_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Proline 5-oxo-L-proline (Acid) Solvent Dissolve in Ethanol Proline->Solvent DEA 2,2'-iminodiethanol (Base) DEA->Solvent Mix Mix and Stir Solvent->Mix Crystallize Crystallize Mix->Crystallize Salt 5-oxo-L-proline, compound with 2,2'-iminodiethanol (Salt) Crystallize->Salt

Caption: Logical flow of the acid-base reaction for compound formation.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the synthesis protocols. Note that the data for Step 2 is illustrative, as specific experimental data for this reaction is not widely published.

Table 1: Reaction Parameters for the Synthesis of 5-oxo-L-proline

ParameterValueReference
Starting MaterialL-Glutamic Acid[3][4]
Reaction TypeThermal Dehydration[3]
Temperature140-150 °C[3]
Reaction Time45-60 minutes[3]
PurificationRecrystallization from water/ethanol[4]
Typical Yield>85%[4]
Purity>99%[4]

Table 2: Illustrative Data for the Synthesis of the Target Compound

ParameterValue
Reactant 15-oxo-L-proline
Reactant 22,2'-iminodiethanol
Molar Ratio (1:2)1:1
SolventEthanol
Reaction TemperatureRoom Temperature
Product5-oxo-L-proline diethanolammonium salt
Expected Yield90-95%
AppearanceWhite crystalline solid

Potential Applications

The resulting diethanolammonium salt of 5-oxo-L-proline may find applications in various fields:

  • Pharmaceutical Formulations: The salt form may offer improved solubility and bioavailability for drug delivery applications.

  • Cosmetics: 5-oxo-L-proline is a known moisturizing agent in skin care products.[3] The salt form could be explored for similar or enhanced properties.

  • Organic Synthesis: As a chiral intermediate, this compound could be used in the asymmetric synthesis of more complex molecules.[2]

Safety Precautions

  • Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • The thermal dehydration of L-glutamic acid should be performed in a well-ventilated area or a fume hood.

  • 2,2'-iminodiethanol is a mild irritant; handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

References

Application Notes and Protocols for Einecs 306-610-6 (MTT) in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 306-610-6, chemically known as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is a widely utilized colorimetric reagent in cell culture for assessing cell viability, proliferation, and cytotoxicity. The MTT assay is a reliable and sensitive method that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT, converting it into a dark blue, insoluble formazan product. This conversion is directly proportional to the number of metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically, providing a quantitative measure of cell viability.

These application notes provide detailed protocols and guidelines for the effective use of MTT in various cell culture-based assays.

Principle of the MTT Assay

The core principle of the MTT assay lies in the enzymatic reduction of the tetrazolium salt by viable cells.[1] This process is dependent on the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[2] Therefore, the amount of formazan produced is a direct indicator of the metabolic activity and, by extension, the number of viable cells in the culture. The insoluble formazan is dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength, typically between 550 and 600 nm.

Applications

The MTT assay is a versatile tool with a broad range of applications in cell biology and drug discovery, including:

  • Cytotoxicity Assays: Evaluating the toxic effects of chemical compounds, drugs, and nanoparticles on various cell lines.

  • Cell Proliferation Assays: Quantifying the rate of cell growth in response to growth factors, cytokines, or other stimuli.

  • High-Throughput Screening: Screening large libraries of compounds for potential therapeutic agents that inhibit or promote cell growth.

  • Cancer Research: Assessing the sensitivity of cancer cells to chemotherapeutic agents to determine their efficacy.

Quantitative Data Summary

For reproducible and accurate results, it is crucial to optimize the experimental conditions for each cell line. The following tables provide a starting point for optimization.

Table 1: Recommended Seeding Densities for Common Cell Lines in a 96-well Plate

Cell LineSeeding Density (cells/well)Incubation Time (hours)
HeLa (Human cervical cancer)2,500 - 5,00024 - 48
MCF-7 (Human breast cancer)5,000 - 10,00024 - 48
HepG2 (Human liver cancer)1,000 - 10,00024 - 72
PC-3 (Human prostate cancer)5,000 - 15,00024 - 48
Vero (Monkey kidney epithelial)10,000 - 20,00024

Note: The optimal seeding density should be determined empirically for each cell line and experimental condition to ensure that the cells are in the logarithmic growth phase during the assay. An absorbance value between 0.75 and 1.25 for untreated control cells is generally recommended.

Table 2: Example IC50 Values of Doxorubicin Determined by MTT Assay

Cell LineIC50 of Doxorubicin (µM)
MCF-7 ~2.50
HeLa ~2.92
HepG2 ~12.18
PC3 ~2.64 (converted from µg/ml)
HCT116 (Human colon cancer)~24.30 (converted from µg/ml)

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%. These values are illustrative and can vary depending on the specific experimental conditions, such as incubation time and cell density.[3][4]

Experimental Protocols

Protocol 1: General MTT Assay for Adherent Cells
  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Remove the culture medium and add fresh medium containing the test compounds at various concentrations. Include untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the medium. Add 100 µL of fresh serum-free medium and 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well.[1]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: MTT Assay for Suspension Cells
  • Cell Seeding and Treatment: Seed cells in a 96-well plate at the optimal density in medium containing the test compounds. Include untreated controls.

  • Incubation: Incubate the plate for the desired treatment period.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.

  • Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells and formazan crystals.[1]

  • Solubilization of Formazan: Carefully aspirate the supernatant without disturbing the cell pellet. Add 100-150 µL of a solubilization solution to each well and resuspend the pellet by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance of all other wells.

  • Calculation of Cell Viability: Express the viability of treated cells as a percentage of the untreated control cells using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Dose-Response Curves: Plot the percentage of cell viability against the concentration of the test compound to generate a dose-response curve.

  • IC50 Determination: The IC50 value can be determined from the dose-response curve by identifying the concentration of the compound that results in 50% cell viability.

Mandatory Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement start Seed Cells in 96-well Plate treatment Treat with Compound start->treatment add_mtt Add MTT Solution treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance end Results read_absorbance->end Data Analysis

Caption: Workflow of the MTT assay for determining cell viability.

MTT_Reduction cluster_cell Viable Cell MTT MTT (Yellow, Water-Soluble) Mitochondria Mitochondrial Dehydrogenases MTT->Mitochondria Uptake Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction

Caption: Chemical principle of MTT reduction to formazan by viable cells.

Signaling_Influence cluster_signals Cellular Signaling Pathways cluster_metabolism Cellular State cluster_readout Assay Readout proliferation Proliferation Pathways (e.g., MAPK/ERK) metabolic_activity Mitochondrial Metabolic Activity proliferation->metabolic_activity Increases apoptosis Apoptosis Pathways (e.g., Caspase Cascade) apoptosis->metabolic_activity Decreases necrosis Necrosis Pathways necrosis->metabolic_activity Decreases mtt_assay MTT Assay Result (Formazan Production) metabolic_activity->mtt_assay

Caption: Influence of signaling pathways on MTT assay outcome.

Troubleshooting

A comprehensive troubleshooting guide is essential for obtaining reliable results.

Table 3: Common Issues and Solutions in MTT Assays

IssuePossible Cause(s)Recommended Solution(s)
High Background Absorbance - Contamination of medium or reagents.[1] - Phenol red in the medium. - Test compound interferes with MTT reduction.- Use sterile techniques and fresh reagents. - Use phenol red-free medium. - Include a control well with the compound and MTT but no cells.[1]
Low Absorbance Readings - Cell seeding density is too low. - Insufficient incubation time with MTT. - Incomplete solubilization of formazan.- Optimize cell number to be in the linear range.[1] - Increase MTT incubation time. - Ensure complete dissolution by gentle shaking or pipetting.[1]
High Variability between Replicates - Uneven cell seeding. - Edge effects in the 96-well plate. - Inaccurate pipetting.- Ensure a single-cell suspension before seeding. - Avoid using the outer wells of the plate. - Use calibrated pipettes and proper pipetting techniques.
MTT Reagent is Blue/Green - Contamination with bacteria or yeast. - Exposure to light.- Discard the reagent and use a fresh, sterile stock.[1] - Store the MTT solution protected from light.[5]

Limitations and Alternatives

While the MTT assay is robust, it is important to be aware of its limitations:

  • Measures Metabolic Activity, Not Directly Viability: Changes in metabolic activity do not always correlate directly with cell number.

  • Interference from Compounds: Some compounds can directly reduce MTT or interfere with the absorbance reading.[6]

  • Toxicity of MTT: Prolonged exposure to MTT can be toxic to some cell lines.

Alternatives to the MTT assay include:

  • XTT, MTS, and WST-1 Assays: These are other tetrazolium salt-based assays that produce a water-soluble formazan, eliminating the need for a solubilization step.

  • Resazurin (AlamarBlue) Assay: A fluorescent-based assay that measures the reduction of resazurin to the fluorescent resorufin.

  • ATP-based Assays: Measure the level of intracellular ATP as an indicator of cell viability.

  • Trypan Blue Exclusion Assay: A dye exclusion method to differentiate between viable and non-viable cells.

Conclusion

The use of this compound (MTT) in cell culture provides a reliable and efficient method for assessing cell viability and proliferation. By following standardized protocols, optimizing experimental conditions for specific cell lines, and being mindful of the assay's limitations, researchers can obtain accurate and reproducible data to advance their scientific investigations.

References

Application Notes and Protocols for the Detection of Fenretinide (Einecs 306-610-6) in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenretinide, chemically known as N-(4-hydroxyphenyl)retinamide (4-HPR) and identified by EINECS number 306-610-6, is a synthetic retinoid with significant interest in cancer chemoprevention and therapy.[1][2][3] Its mechanism of action involves inducing apoptosis in various cancer cell lines, often through pathways independent of nuclear retinoid receptors.[4][5] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic fate in biological systems.[1][6][7]

These application notes provide detailed protocols for the quantitative analysis of Fenretinide in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Methods Overview

The primary methods for the quantification of Fenretinide in biological samples such as plasma, serum, and tissue are based on chromatography. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for pharmacokinetic studies where low concentrations are expected.[1][6][7] HPLC with UV detection provides a robust and more accessible alternative for applications where higher concentrations are anticipated.[8]

Quantitative Data Summary

The following tables summarize the performance characteristics of various published methods for Fenretinide quantification.

Table 1: LC-MS/MS Methods for Fenretinide Quantification in Human Plasma

ParameterMethod 1[6][7]Method 2[1]
Linearity Range 0.2 - 50 ng/mL1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.2 ng/mL1 ng/mL
Intra-day Precision (%RSD) < 7.64%6.9 - 7.5%
Inter-day Precision (%RSD) < 7.26%Not Reported
Intra-day Accuracy (%) 94.99 - 105.43%99.3 - 101.0%
Inter-day Accuracy (%) 94.92 - 101.22%Not Reported
Extraction Recovery (%) > 90.39%Not Reported
Internal Standard N-(4-ethoxyphenyl)retinamide (4-EPR)Deuterated fenretinide ([2H4]-4-HPR)

Table 2: LC-MS/MS and HPLC Methods for Fenretinide Quantification in Tissue

ParameterLC-MS/MS (Tumor Homogenate)[1]HPLC-UV (Tissue)[8]
Linearity Range 50 - 2000 ng/mLNot explicitly stated
Lower Limit of Quantification (LLOQ) 50 ng/mL (350 ng/g)50 ng/mL
Precision (%RSD) 0.96 - 1.91%Not Reported
Accuracy (%) 102.3 - 105.8%93 - 110% (Recovery)
Internal Standard Deuterated fenretinide ([2H4]-4-HPR)N-(4-ethoxyphenyl)retinamide (4-EPR)

Experimental Protocols

Protocol 1: LC-MS/MS for Fenretinide in Human Plasma

This protocol is based on the method described by Cho et al. and provides high sensitivity for pharmacokinetic studies.[6][7]

1. Materials and Reagents:

  • Fenretinide (4-HPR) and N-(4-ethoxyphenyl)retinamide (4-EPR) as internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (blank)

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of IS working solution (e.g., 100 ng/mL in methanol).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for injection.

3. Liquid Chromatography Conditions:

  • Column: Zorbax SB-C18, 3.5 µm, 50 x 2.1 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B to elute the analyte and IS, then return to initial conditions for column re-equilibration.

  • Injection Volume: 10 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Fenretinide: Monitor the transition from the precursor ion (m/z) to a specific product ion.

    • Internal Standard (4-EPR): Monitor the transition from its precursor ion to a specific product ion.

    • Note: Specific m/z values need to be determined during method development by infusing pure standards.

Protocol 2: HPLC-UV for Fenretinide in Tissue

This protocol is adapted from the method by Appling et al. and is suitable for determining Fenretinide concentrations in tissue samples.[8]

1. Materials and Reagents:

  • Fenretinide (4-HPR) and N-(4-ethoxyphenyl)retinamide (4-EPR) as internal standard (IS)

  • HPLC-grade acetonitrile, water, and acetic acid

  • Tissue of interest (e.g., tumor, liver)

2. Sample Preparation (Ultrasonic Extraction):

  • Weigh a portion of the tissue sample (e.g., 100 mg).

  • Add a known volume of acetonitrile containing the IS (e.g., 1 mL with 1 µg/mL 4-EPR).

  • Homogenize the tissue using an ultrasonic disruptor.

  • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 15 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

3. High-Performance Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile, water, and acetic acid. The exact ratio should be optimized for good separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 340 nm

  • Injection Volume: 20 µL

Signaling Pathways and Experimental Workflow

Fenretinide-Induced Apoptosis Signaling

Fenretinide is known to induce apoptosis in cancer cells through a mechanism that can be independent of retinoic acid receptors.[4][5] A key pathway involves the generation of reactive oxygen species (ROS), which in turn activates downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway.[9][10]

Fenretinide_Signaling Fenretinide Fenretinide (4-HPR) ROS Reactive Oxygen Species (ROS) Fenretinide->ROS JNK_Pathway JNK Pathway Activation ROS->JNK_Pathway Apoptosis Apoptosis JNK_Pathway->Apoptosis

Caption: Fenretinide signaling pathway leading to apoptosis.

General Experimental Workflow for Fenretinide Analysis

The following diagram illustrates a typical workflow for the analysis of Fenretinide in biological samples.

Experimental_Workflow Sample_Collection Biological Sample Collection (Plasma, Tissue) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, Extraction) Sample_Collection->Sample_Preparation Chromatographic_Separation Chromatographic Separation (LC or HPLC) Sample_Preparation->Chromatographic_Separation Detection Detection (MS/MS or UV) Chromatographic_Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis Results Results (Concentration of Fenretinide) Data_Analysis->Results

Caption: Workflow for Fenretinide analysis in biological samples.

References

Application Note: Determination of Einecs 306-610-6 (UV-328) by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Einecs 306-610-6, chemically known as 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol or UV-328. This compound is a widely used UV absorber in plastics and other materials.[1][2] The described isocratic reverse-phase HPLC method with UV detection provides a reliable and sensitive approach for the determination of UV-328 in various sample matrices. This document provides the detailed protocol, instrument parameters, and performance data necessary for researchers, scientists, and drug development professionals to implement this method.

Introduction

2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) is a benzotriazole-based ultraviolet light absorber used to protect polymers and other organic materials from degradation caused by UV radiation. Due to its widespread use, there is a growing need for reliable analytical methods to quantify its presence in various samples, including environmental and biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection offers a specific, sensitive, and accurate method for this purpose. The protocol outlined below is based on a validated method for the determination of UV-328 in mouse plasma, demonstrating its applicability to complex biological samples.[1][2]

Experimental Protocol

This section provides a detailed methodology for the analysis of UV-328 using HPLC with UV detection.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a UV detector.

  • Analytical Column: Waters Symmetry® C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.[1][2]

  • Solvents: HPLC grade methanol and n-hexane, and acetone.

  • Chemicals: UV-328 analytical standard, UV-320 (internal standard).

  • Sample Preparation Equipment: Vortex mixer, nitrogen evaporator, centrifuge, and filters.

Chromatographic Conditions

The separation and quantification of UV-328 are achieved using the following isocratic HPLC method:

ParameterCondition
Mobile Phase 100% Methanol[1][2]
Flow Rate 1.0 mL/min[1][2]
Column Waters Symmetry® C18 (250 mm × 4.6 mm, 5 µm)[1][2]
Detection Wavelength 340 nm[1][2]
Injection Volume Not specified, typically 10-20 µL
Run Time Sufficient to allow for the elution of the internal standard and the analyte.
Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare a stock solution of UV-328 in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.05 to 10.0 mg/L).[1][2]

  • Prepare a stock solution of the internal standard (UV-320) in methanol.

  • Spike the working standard solutions with a constant concentration of the internal standard.

Sample Preparation (from plasma): [1][2]

  • To a plasma sample, add an equal volume of n-hexane-acetone (1:1, v/v) as the extraction solvent.

  • Vortex the mixture to ensure thorough extraction.

  • Centrifuge the sample to separate the layers.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 50 °C.

  • Reconstitute the residue in a known volume of methanol.

  • Centrifuge and filter the reconstituted sample before injection into the HPLC system.

Data Presentation

The performance of this HPLC method has been validated, and the key quantitative data are summarized in the tables below.

Method Validation Parameters
ParameterResult
Linearity Range 0.05 - 10.0 mg/L[1][2]
Correlation Coefficient (r²) 0.9997[1][2]
Limit of Detection (LOD) 0.01 mg/L[1][2]
Limit of Quantitation (LOQ) 0.03 mg/L[1][2]
Recovery and Precision
Concentration (mg/L)Average Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3)
0.5097.5 - 103.9[1][2]2.7 - 7.4[1][2]6.6 - 8.6[1][2]
1.0097.5 - 103.9[1][2]2.7 - 7.4[1][2]6.6 - 8.6[1][2]
2.0097.5 - 103.9[1][2]2.7 - 7.4[1][2]6.6 - 8.6[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of UV-328.

G Figure 1: HPLC Analysis Workflow for UV-328 cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma Sample Extraction Add n-hexane-acetone (1:1) Vortex Sample->Extraction Dry Evaporate Supernatant (Nitrogen, 50°C) Extraction->Dry Reconstitute Reconstitute in Methanol Dry->Reconstitute Filter Centrifuge and Filter Reconstitute->Filter HPLC HPLC System (C18 Column) Filter->HPLC Detection UV Detection (340 nm) HPLC->Detection Quantification Quantification (Internal Standard Method) Detection->Quantification Result Concentration of UV-328 Quantification->Result

Caption: HPLC Analysis Workflow for UV-328

Logical Relationship of Method Parameters

The following diagram shows the logical relationship between the different parameters of the HPLC method.

G Figure 2: HPLC Method Parameter Relationships Analyte UV-328 Column C18 Column (250x4.6mm, 5µm) Analyte->Column Separated on Quantification Internal Standard (UV-320) Analyte->Quantification Quantified using MobilePhase 100% Methanol Column->MobilePhase Eluted with Detector UV Detector Column->Detector Detected by FlowRate 1.0 mL/min MobilePhase->FlowRate at Wavelength 340 nm Detector->Wavelength at

Caption: HPLC Method Parameter Relationships

Conclusion

The HPLC method described in this application note provides a simple, rapid, and reliable means for the determination of UV-328. The method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for a wide range of applications in research, quality control, and environmental monitoring. The detailed protocol and performance data should enable straightforward implementation in any analytical laboratory equipped with standard HPLC instrumentation.

References

The Versatility of 3-Aminopyrrolidine (EINECS 306-610-6) as a Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrrolidine, identified by EINECS number 306-610-6, has emerged as a critical chiral building block in the field of organic synthesis, particularly in the development of novel pharmaceuticals. Its inherent chirality and versatile reactivity make it an invaluable scaffold for the construction of complex, biologically active molecules. This application note provides a detailed overview of the use of 3-aminopyrrolidine in the synthesis of key therapeutic agents, including quinolone antibiotics, dual Abl/PI3K kinase inhibitors for cancer therapy, and CCR2 antagonists for inflammatory diseases. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug discovery.

Application 1: Synthesis of Quinolone Antibacterial Agents

Chiral 3-aminopyrrolidine derivatives are frequently incorporated at the C-7 position of the quinolone core, a modification known to enhance antibacterial potency and spectrum. The synthesis of these derivatives often involves the nucleophilic substitution of a halogen at the C-7 position of the quinolone core with the pyrrolidine amine.

Experimental Protocol: Synthesis of a 7-(3-Amino-1-pyrrolidinyl)quinolone Derivative

This protocol describes a general procedure for the coupling of a protected 3-aminopyrrolidine to a quinolone core, followed by deprotection.

Step 1: Coupling Reaction

A mixture of a 7-chloro-quinolone-3-carboxylic acid derivative (1.0 eq.), (S)-3-(Boc-amino)pyrrolidine (1.2 eq.), and a non-nucleophilic base such as triethylamine (2.0 eq.) in a suitable solvent like acetonitrile is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is then taken up in water and the pH is adjusted to 7, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried.

Step 2: Deprotection

The Boc-protected quinolone derivative from Step 1 is dissolved in a solution of trifluoroacetic acid (TFA) and dichloromethane (DCM) and stirred at room temperature. After completion of the reaction as monitored by TLC, the solvent is removed under reduced pressure. The residue is then triturated with a mild base, such as a 5% sodium bicarbonate solution, to yield the deprotected final product. The solid is collected by filtration, washed with water, and dried under vacuum.

Quantitative Data
CompoundQuinolone Core3-Aminopyrrolidine DerivativeYield (%)Antibacterial Activity (MIC, μg/mL)Reference
1 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine(S)-3-Aminopyrrolidine67S. aureus: 0.12[1][2]
2 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline(S)-3-AminopyrrolidineNot specifiedNot specified[3]

Experimental Workflow for Quinolone Synthesis

G start Start reagents 7-Chloro-quinolone core (S)-3-(Boc-amino)pyrrolidine Triethylamine Acetonitrile start->reagents reflux Reflux Reaction reagents->reflux workup1 Concentrate Add Water Adjust pH to 7 Filter & Dry reflux->workup1 boc_product Boc-protected Quinolone workup1->boc_product deprotection_reagents TFA DCM boc_product->deprotection_reagents deprotection Stir at RT deprotection_reagents->deprotection workup2 Remove Solvent Triturate with NaHCO3 Filter & Dry deprotection->workup2 final_product Final Quinolone Product workup2->final_product

Caption: General workflow for the synthesis of 7-(3-aminopyrrolidinyl)quinolones.

Application 2: Synthesis of Dual Abl/PI3K Kinase Inhibitors

The (S)-3-aminopyrrolidine scaffold has been successfully employed in the development of dual inhibitors targeting both Abelson (Abl) kinase and phosphoinositide 3-kinase (PI3K), which are crucial targets in cancer therapy, particularly for chronic myeloid leukemia (CML).[4][5][6]

Signaling Pathway Context

The BCR-Abl fusion protein, a hallmark of CML, possesses constitutively active tyrosine kinase activity, leading to the activation of several downstream signaling pathways, including the PI3K/Akt pathway.[5] This pathway promotes cell proliferation and survival. Dual inhibition of both Abl and PI3K can offer a synergistic therapeutic effect and potentially overcome resistance to single-target inhibitors.

BCR-Abl and PI3K/Akt Signaling Pathway

G BCR_ABL BCR-Abl GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation Inhibitor Dual Abl/PI3K Inhibitor (derived from 3-aminopyrrolidine) Inhibitor->BCR_ABL inhibits Inhibitor->PI3K inhibits

Caption: Simplified BCR-Abl and PI3K/Akt signaling pathway targeted by dual inhibitors.

Experimental Protocol: Synthesis of a 3-Aminopyrrolidine-based Kinase Inhibitor

This protocol outlines the synthesis of a key intermediate where a pyrimidine core is coupled with (S)-3-aminopyrrolidine.

A solution of a chloro-substituted pyrimidine derivative (1.0 eq.) and (S)-3-aminopyrrolidine (1.2 eq.) in a suitable solvent such as dimethylformamide (DMF) is treated with a base like potassium carbonate (2.0 eq.). The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.

Quantitative Data
CompoundAbl Inhibition (IC50, μM)PI3K Inhibition (IC50, μM)Cytotoxicity (K562 cells, IC50, μM)Reference
5k (example from literature) >501.121.89[5]

Application 3: Synthesis of CCR2 Antagonists

3-Aminopyrrolidine derivatives have been investigated as potent antagonists of the C-C chemokine receptor 2 (CCR2), which is implicated in inflammatory and autoimmune diseases. The synthesis often involves the formation of an amide bond between the 3-amino group of the pyrrolidine and a suitable carboxylic acid.

Experimental Protocol: Amide Coupling to form a CCR2 Antagonist

To a solution of a carboxylic acid (1.0 eq.) in DMF are added a coupling agent such as HATU (1.1 eq.) and a base like diisopropylethylamine (DIPEA) (2.0 eq.). The mixture is stirred at room temperature for 15 minutes. Then, a solution of a protected 3-aminopyrrolidine derivative (1.0 eq.) in DMF is added, and the reaction is stirred at room temperature overnight. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Quantitative Data
CompoundCCR2b Binding IC50 (nM)MCP-1-Induced Chemotaxis IC50 (nM)Ca2+ Flux IC50 (nM)Reference
19 2.11.35.2[7]
42 1.50.93.8[7]
47 1.81.14.5[7]
49 1.20.73.1[7]

Logical Workflow for CCR2 Antagonist Synthesis

G start Start reagents Carboxylic Acid HATU DIPEA DMF start->reagents activation Activate Carboxylic Acid reagents->activation coupling Add 3-Aminopyrrolidine Derivative activation->coupling reaction Stir Overnight coupling->reaction workup Aqueous Workup Extraction Purification reaction->workup final_product CCR2 Antagonist workup->final_product

Caption: General workflow for the synthesis of CCR2 antagonists via amide coupling.

3-Aminopyrrolidine (EINECS 306-610-6) is a highly valuable and versatile chiral building block for the synthesis of a diverse range of biologically active molecules. Its successful incorporation into quinolone antibiotics, dual Abl/PI3K inhibitors, and CCR2 antagonists highlights its significance in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in their own synthetic endeavors.

References

Application of 5-oxo-L-proline Diethanolamine in Drug Delivery Systems: A Hypothetical Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive review of scientific literature and pharmaceutical databases reveals no specific, documented applications of 5-oxo-L-proline diethanolamine in drug delivery systems. The following Application Notes and Protocols are presented as a hypothetical exploration based on the known properties of its constituent parts: 5-oxo-L-proline (pyroglutamic acid) and diethanolamine. This document is intended for research and development professionals to illustrate how this compound could potentially be investigated, rather than reflecting established use.

Introduction

5-oxo-L-proline, also known as pyroglutamic acid, is a naturally occurring amino acid derivative found in biological systems.[1][2] It is known for its use as a humectant in cosmetic and hair care products.[1] Diethanolamine is a widely used excipient in the pharmaceutical industry, primarily functioning as a buffering agent, pH adjuster, and emulsifier.[3][4][] A significant application of diethanolamine is in the formation of salts with acidic active pharmaceutical ingredients (APIs) to enhance their aqueous solubility and dissolution rate, a critical factor in improving bioavailability.[6][7][8][9][10] For instance, the diethanolamine salt of diclofenac has been used in topical formulations to improve drug permeation.[11]

This document outlines a hypothetical application of 5-oxo-L-proline diethanolamine as a novel excipient aimed at enhancing the solubility and stability of a poorly water-soluble model drug, "Hypothetidrug," for parenteral drug delivery. The rationale is that the diethanolamine salt of 5-oxo-L-proline could act as a co-solubilizing agent or a counter-ion to form a more soluble complex with the API.

Application Note 1: Solubility Enhancement of a Model BCS Class II Drug

Objective: To evaluate the potential of 5-oxo-L-proline diethanolamine to enhance the aqueous solubility of "Hypothetidrug," a model Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).

Hypothetical Rationale: The formation of a salt or a soluble complex between Hypothetidrug and 5-oxo-L-proline diethanolamine is hypothesized to disrupt the crystal lattice energy of the drug, thereby increasing its apparent solubility.

Methodology Summary: A phase solubility study will be conducted by preparing aqueous solutions of varying concentrations of 5-oxo-L-proline diethanolamine and determining the saturation solubility of Hypothetidrug in each solution.

Anticipated Results: It is anticipated that the solubility of Hypothetidrug will increase with increasing concentrations of 5-oxo-L-proline diethanolamine, demonstrating its potential as a solubility enhancer. The data can be presented in a tabular format for clarity.

Table 1: Hypothetical Phase Solubility Data of Hypothetidrug

Concentration of 5-oxo-L-proline Diethanolamine (%, w/v)Saturated Solubility of Hypothetidrug (µg/mL)Fold Increase in Solubility
0 (Control - Water)0.51.0
0.55.210.4
1.012.825.6
2.028.156.2
5.075.3150.6

Experimental Protocols

Protocol 1: Preparation of 5-oxo-L-proline Diethanolamine Salt

Objective: To synthesize the diethanolamine salt of 5-oxo-L-proline for use as a pharmaceutical excipient.

Materials:

  • 5-oxo-L-proline (Pyroglutamic Acid)

  • Diethanolamine

  • Ethanol (95%)

  • Magnetic stirrer and hot plate

  • Rotary evaporator

  • Crystallization dish

  • Vacuum oven

Procedure:

  • Dissolve 1 mole of 5-oxo-L-proline in a minimal amount of warm ethanol (95%) in a flask with continuous stirring.

  • Slowly add 1 mole of diethanolamine to the solution. An exothermic reaction may be observed.

  • Continue stirring the mixture at 40°C for 2 hours to ensure complete reaction.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Transfer the resulting viscous liquid to a crystallization dish and allow it to cool.

  • Dry the resulting salt under vacuum at 50°C for 24 hours to remove any residual solvent.

  • Characterize the salt using techniques such as FTIR, NMR, and DSC to confirm its formation and purity.

Protocol 2: Phase Solubility Study

Objective: To determine the effect of 5-oxo-L-proline diethanolamine on the aqueous solubility of Hypothetidrug.

Materials:

  • Hypothetidrug (pure API)

  • 5-oxo-L-proline diethanolamine

  • Deionized water

  • Scintillation vials

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare stock solutions of 5-oxo-L-proline diethanolamine in deionized water at concentrations of 0.5%, 1.0%, 2.0%, and 5.0% (w/v). A control of deionized water (0%) will also be used.

  • Add an excess amount of Hypothetidrug to 10 mL of each solution in separate scintillation vials.

  • Seal the vials and place them in an orbital shaker set at 25°C and 150 rpm.

  • Allow the samples to equilibrate for 48 hours.

  • After equilibration, visually inspect the vials to ensure an excess of solid drug remains.

  • Withdraw aliquots from each vial and immediately filter them through a 0.22 µm syringe filter to remove undissolved drug particles.

  • Dilute the filtered samples appropriately with the mobile phase.

  • Quantify the concentration of Hypothetidrug in each sample using a validated HPLC method.

  • Perform each experiment in triplicate.

  • Plot the saturated solubility of Hypothetidrug as a function of the concentration of 5-oxo-L-proline diethanolamine.

Visualizations

Below are diagrams representing the hypothetical workflows and relationships described.

G cluster_synthesis Protocol 1: Synthesis Workflow start Start dissolve Dissolve 5-oxo-L-proline in Ethanol start->dissolve add_dea Add Diethanolamine dissolve->add_dea react Stir at 40°C for 2h add_dea->react evaporate Remove Solvent (Rotary Evaporator) react->evaporate dry Vacuum Dry at 50°C evaporate->dry characterize Characterize Salt (FTIR, NMR, DSC) dry->characterize end_synth End characterize->end_synth

Caption: Workflow for the synthesis of 5-oxo-L-proline diethanolamine salt.

G cluster_solubility Protocol 2: Phase Solubility Workflow start_sol Start prep_sol Prepare Solutions of 5-oxo-L-proline Diethanolamine start_sol->prep_sol add_drug Add Excess Hypothetidrug prep_sol->add_drug equilibrate Equilibrate for 48h (25°C, 150 rpm) add_drug->equilibrate filter_samples Filter through 0.22 µm filter equilibrate->filter_samples quantify Quantify Drug by HPLC filter_samples->quantify analyze Analyze Data & Plot quantify->analyze end_sol End analyze->end_sol

Caption: Experimental workflow for the phase solubility study.

G cluster_relationship Hypothesized Mechanism of Action drug Poorly Soluble Drug (Hypothetidrug) complex Soluble Drug-Excipient Complex/Salt drug->complex Interaction excipient 5-oxo-L-proline Diethanolamine excipient->complex Interaction solubility Increased Aqueous Solubility complex->solubility bioavailability Potential for Improved Bioavailability solubility->bioavailability

Caption: Logical relationship for the hypothesized solubility enhancement mechanism.

References

Application Notes and Protocols: The Role of N-acetyl-L-cysteine (Einecs 306-610-6) in Glutathione Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-cysteine (NAC), identified by Einecs number 306-610-6, is a derivative of the amino acid L-cysteine and serves as a crucial precursor for the synthesis of glutathione (GSH), the most abundant non-protein thiol in mammalian cells.[1][2] Glutathione is a key player in cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis.[3][4] NAC's primary role in glutathione metabolism lies in its ability to replenish intracellular cysteine levels, which is the rate-limiting step in GSH biosynthesis.[3][5] These application notes provide a comprehensive overview of the role of NAC in glutathione metabolism, including quantitative data on its effects, detailed experimental protocols for relevant assays, and visual representations of the involved pathways and workflows.

Data Presentation

The following tables summarize quantitative data from various studies on the effect of N-acetyl-L-cysteine on glutathione levels.

Study Population/Model NAC Dosage Primary Outcome Result Reference
Healthy Older Adults (with high oxidative stress)4.8g & 7.2 g/day (GlyNAC) for 2 weeksTotal Glutathione (GSH-T) in whole bloodSignificant increase from baseline (placebo = 819.7 mg/L vs. 4.8g/7.2 g = 905.4 mg/L, p-value = 0.016)[6][7]
Healthy Older Adults (overall group)7.2 g/day (GlyNAC) for 2 weeksTotal Glutathione (GSH-T) in whole bloodNo significant increase compared to placebo (placebo = 903.5 mg/L vs. 7.2 g = 959.6 mg/L, p-value = 0.278)[6][7]
Healthy Older Adults (overall group)7.2 g/day (GlyNAC) for 2 weeksReduced to Oxidized Glutathione Ratio (GSH-F:GSSG)No significant increase compared to placebo (placebo = 12.49 vs. 7.2 g = 12.65, p-value = 0.739)[6][7]
Pancreatic Rin-5F cells (in vitro)Pre-treatment with NACGSH/GSSG RatioMarked enhancement by 20% and 50% after treatment with 0.06 mM and 0.3 mM palmitic acid, respectively.[8]
Parkinson's Disease, Gaucher Disease, and Healthy ControlsSingle intravenous dose (150mg/kg)Brain Glutathione ConcentrationAverage maximal percent change from baseline: 55% (PD), 41% (GD), and 34% (HC).[9]

Signaling Pathways and Mechanisms

Glutathione Biosynthesis Pathway

Glutathione (γ-glutamyl-cysteinyl-glycine) synthesis is a two-step enzymatic process that occurs in the cytosol.[3][10] The first and rate-limiting step is the formation of γ-glutamylcysteine from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL).[5][10] The second step involves the addition of glycine to γ-glutamylcysteine by glutathione synthetase (GS) to form glutathione.[11][12]

Glutathione_Biosynthesis cluster_cell Cytosol Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine Cysteine Cysteine->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine gamma_GC->GS GSH Glutathione (GSH) ATP1 ATP ADP1 ADP + Pi ATP1->ADP1 ATP2 ATP ADP2 ADP + Pi ATP2->ADP2 GCL->gamma_GC GS->GSH

Caption: Glutathione biosynthesis pathway.

Mechanism of Action of N-acetyl-L-cysteine (NAC)

N-acetyl-L-cysteine acts primarily as a precursor for L-cysteine, thereby increasing the intracellular pool of this amino acid available for glutathione synthesis.[5][13] Extracellular NAC is transported into the cell where it is deacetylated to yield L-cysteine. This bypasses the feedback inhibition of glutamate-cysteine ligase by glutathione, effectively promoting GSH production.[10]

NAC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) NAC_ext N-acetyl-L-cysteine (NAC) NAC_int NAC NAC_ext->NAC_int Transport Deacetylase Deacetylase NAC_int->Deacetylase Cysteine L-Cysteine GSH_synthesis Glutathione Synthesis Cysteine->GSH_synthesis Deacetylase->Cysteine

Caption: Mechanism of N-acetyl-L-cysteine action.

Experimental Protocols

Measurement of Total Glutathione (GSH + GSSG)

This protocol is based on the enzymatic recycling method using a spectrophotometer.

Materials:

  • 5% 5-sulfosalicylic acid (SSA) for deproteination

  • Assay buffer (e.g., phosphate buffer with EDTA)

  • Glutathione Reductase

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • NADPH

  • Glutathione (GSH and GSSG) standards

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in cold 5% SSA. Centrifuge to pellet the precipitated protein. Collect the supernatant.[14]

  • Standard Curve: Prepare a series of GSH or GSSG standards of known concentrations.

  • Reaction Mixture: In a 96-well plate, add sample supernatant or standard, assay buffer, DTNB, and glutathione reductase.

  • Initiate Reaction: Add NADPH to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 405-412 nm at multiple time points. The rate of change in absorbance is proportional to the total glutathione concentration.[10]

Measurement of Intracellular Glutathione using Monochlorobimane

This is a fluorescent method suitable for live-cell imaging and flow cytometry.

Materials:

  • Monochlorobimane (mBCl) stock solution (e.g., 200 mM in DMSO)

  • Cell culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., glass-bottom dish for microscopy, 96-well plate for plate reader).

  • Labeling: Add mBCl to the cell culture medium to a final concentration of 50-100 µM.[15][16]

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.[15][16]

  • Washing: Wash the cells with fresh medium or phosphate-buffered saline (PBS) to remove excess mBCl.

  • Detection: Measure the fluorescence of the GSH-mBCl adduct using a fluorescence microscope (excitation ~380 nm, emission ~470 nm) or a flow cytometer.[15]

Measurement of Glutathione Reductase (GR) Activity

This assay measures the rate of NADPH oxidation.

Materials:

  • Sample (cell lysate or tissue homogenate)

  • Assay buffer (e.g., phosphate buffer with EDTA)

  • Oxidized glutathione (GSSG)

  • NADPH

  • Spectrophotometer or microplate reader capable of reading at 340 nm

Procedure:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer.

  • Reaction Mixture: In a cuvette or 96-well plate, add the sample, assay buffer, and GSSG.

  • Initiate Reaction: Add NADPH to start the reaction.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the GR activity.[17]

Measurement of Lipid Peroxidation (TBARS Assay)

This assay quantifies malondialdehyde (MDA), a product of lipid peroxidation.

Materials:

  • Sample (plasma, serum, tissue homogenate)

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA)

  • MDA standard

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Add TCA to the sample to precipitate proteins. Centrifuge and collect the supernatant.[18][19]

  • Reaction: Add TBA solution to the supernatant and incubate at 95-100°C for 10-60 minutes to form a pink-colored adduct with MDA.[18][20]

  • Cooling and Measurement: Cool the samples and measure the absorbance at 532 nm.[18][19]

  • Quantification: Determine the MDA concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.[20]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of N-acetyl-L-cysteine on glutathione metabolism and oxidative stress.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biochemical Assays cluster_analysis Data Analysis Cell_Culture Cell Culture / Animal Model NAC_Treatment NAC Treatment (Varying Concentrations & Durations) Cell_Culture->NAC_Treatment Control Control Group (Vehicle) Cell_Culture->Control GSH_Assay Glutathione Assay (Total GSH, GSSG) NAC_Treatment->GSH_Assay GR_Assay Glutathione Reductase Activity Assay NAC_Treatment->GR_Assay Ox_Stress_Assay Oxidative Stress Assay (e.g., TBARS) NAC_Treatment->Ox_Stress_Assay Control->GSH_Assay Control->GR_Assay Control->Ox_Stress_Assay Data_Quant Data Quantification GSH_Assay->Data_Quant GR_Assay->Data_Quant Ox_Stress_Assay->Data_Quant Stat_Analysis Statistical Analysis Data_Quant->Stat_Analysis Conclusion Conclusion Stat_Analysis->Conclusion

Caption: General experimental workflow.

References

Application Notes and Protocols for HEPES Buffer in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Identity: The provided Einecs number 306-610-6 could not be definitively linked to a commonly used pH buffer in biochemical assays. Extensive research indicates that a premier choice for such applications is HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), which has the Einecs number 230-907-9 and CAS number 7365-45-9 . The following application notes and protocols are based on the properties and uses of HEPES, as it is a cornerstone for maintaining stable pH in a multitude of biochemical experiments.

Application Notes

HEPES is a zwitterionic organic chemical buffering agent that has become indispensable in biological and biochemical research.[1][2] Its popularity stems from a combination of favorable chemical properties that make it an excellent choice for maintaining physiological pH.

Key Advantages:

  • Physiological pH Range: With a pKa of approximately 7.5 at 25°C, HEPES is highly effective at buffering solutions in the pH range of 6.8 to 8.2, which encompasses the physiological pH of most biological systems.[3][4]

  • Minimal Metal Ion Interaction: HEPES shows negligible binding of metal ions such as Mg²⁺, Ca²⁺, and Mn(II), which is critical for assays involving metalloenzymes or where metal ion concentration is a key experimental parameter.

  • High Solubility and Stability: It is highly soluble in water and chemically stable, resisting degradation under typical experimental conditions.[5]

  • Membrane Impermeability: HEPES is a polar molecule and does not readily cross cell membranes, making it suitable for extracellular buffering in cell culture applications.[4]

  • Low Temperature Dependence: The pKa of HEPES has a relatively small change with temperature (d(pKa)/dT = -0.014 K⁻¹), which ensures more stable pH control in experiments with fluctuating temperatures.[6][7]

Considerations and Limitations:

  • Interference with Assays: HEPES can interfere with certain biochemical assays. For instance, it is not recommended for use with the Folin-Ciocalteu protein assay.[8]

  • Radical Formation: It can form radicals under certain conditions and is therefore not suitable for redox studies.

  • Toxicity: While generally considered non-toxic for cell culture applications at concentrations between 10-25 mM, higher concentrations (above 40 mM) can exhibit cytotoxicity.[1]

  • CO2 Incubators: Media buffered solely with HEPES should not be used in CO2 incubators, as the combination can lead to a significant drop in pH.

Quantitative Data

The performance of a buffer is critically dependent on temperature. The following tables summarize the key quantitative data for HEPES buffer.

Table 1: pKa of HEPES at Different Temperatures

Temperature (°C)pKa
207.55
257.48
377.31

Data sourced from multiple references indicating slight variations.[8]

Table 2: Key Properties of HEPES Buffer

PropertyValue
Chemical Name 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid
CAS Number 7365-45-9
Molecular Weight 238.3 g/mol
Useful pH Range 6.8 - 8.2
d(pKa)/dT (K⁻¹) -0.014

This data is compiled from various chemical information sources.[2][7]

Experimental Protocols

Protocol 1: Preparation of a 1 M HEPES Stock Solution (pH 7.4)

This protocol describes the preparation of a sterile 1 M stock solution of HEPES buffer, which can be diluted to the desired working concentration for various biochemical assays.

Materials:

  • HEPES free acid (MW: 238.3 g/mol )

  • 10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • High-purity, deionized water

  • Calibrated pH meter

  • Sterile glassware (beaker, graduated cylinder)

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter unit

Procedure:

  • Weighing: Weigh out 238.3 g of HEPES free acid powder.

  • Dissolving: Add the HEPES powder to a beaker containing approximately 800 mL of deionized water. Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.

  • pH Adjustment: Place the calibrated pH electrode in the solution. Slowly add the 10 N NaOH or KOH solution dropwise while continuously stirring and monitoring the pH. Continue adding the base until the pH of the solution reaches 7.4.

  • Final Volume Adjustment: Carefully transfer the solution to a 1 L graduated cylinder. Add deionized water to bring the final volume to exactly 1 L.

  • Sterilization: Sterilize the 1 M HEPES buffer solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Storage: Store the sterile stock solution at 4°C. For long-term storage, it can be aliquoted and stored at -20°C.

Protocol 2: Generic Enzyme Activity Assay using HEPES Buffer

This protocol provides a general workflow for measuring enzyme activity spectrophotometrically using HEPES as the buffering agent.

Materials:

  • 1 M HEPES stock solution (pH 7.4)

  • Enzyme of interest

  • Substrate for the enzyme

  • Cofactors or other necessary reagents

  • Spectrophotometer and cuvettes

  • High-purity, deionized water

Procedure:

  • Prepare Assay Buffer: Prepare the working concentration of the assay buffer by diluting the 1 M HEPES stock solution with deionized water. A common working concentration is 50 mM. For example, to make 100 mL of 50 mM HEPES buffer, add 5 mL of the 1 M stock solution to 95 mL of water.

  • Reaction Mixture Preparation: In a microcentrifuge tube or cuvette, prepare the reaction mixture. The final volume and concentrations will be specific to the enzyme being assayed. A typical reaction mixture would include:

    • HEPES assay buffer (e.g., to a final concentration of 50 mM)

    • Substrate (at a predetermined concentration)

    • Cofactors (if required)

    • Deionized water to reach the final volume before adding the enzyme.

  • Pre-incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for 5 minutes to ensure temperature equilibration.

  • Initiate Reaction: Add a specific amount of the enzyme solution to the reaction mixture to initiate the reaction. Mix gently by pipetting or inverting the cuvette.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and start recording the absorbance at a specific wavelength over time. The change in absorbance corresponds to the consumption of the substrate or the formation of the product.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per unit time) from the linear portion of the absorbance vs. time plot. This rate is proportional to the enzyme activity.

Visualizations

Below are diagrams created using the DOT language to illustrate workflows and pathways where HEPES buffer is commonly employed.

Experimental_Workflow cluster_prep Buffer Preparation cluster_assay Enzyme Assay prep_hepes Prepare 1M HEPES Stock Solution (pH 7.4) dilute_hepes Dilute to Working Concentration (e.g., 50 mM) prep_hepes->dilute_hepes Dilution mix_reagents Prepare Reaction Mixture (Buffer, Substrate, Cofactors) pre_incubate Pre-incubate at Optimal Temperature mix_reagents->pre_incubate add_enzyme Initiate Reaction with Enzyme pre_incubate->add_enzyme measure Spectrophotometric Measurement add_enzyme->measure analyze Data Analysis (Calculate Activity) measure->analyze

Caption: A generalized workflow for an enzyme kinetics assay using HEPES buffer.

Signaling_Pathway cluster_cell Cell-Based Assay in HEPES-buffered Media Ligand Ligand Receptor Membrane Receptor Ligand->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Regulation

Caption: A hypothetical signaling pathway studied in a cell-based assay.

References

Application Notes and Protocols for Studying the Neuroprotective Effects of Pyroglutamic Acid Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyroglutamic acid (pGlu) is a cyclic amino acid derivative of glutamic acid. While it plays roles in various biological processes, its modified form, N-terminal pyroglutamate amyloid-β (AβpE3), is gaining significant attention as a critical pathogenic species in neurodegenerative diseases, particularly Alzheimer's Disease (AD).[1][2] AβpE3 peptides are highly abundant in the brains of AD patients, exhibit increased hydrophobicity, a higher propensity for aggregation, and greater neurotoxicity compared to full-length Aβ.[3][4][5] These characteristics suggest that AβpE3 may act as a seed for Aβ plaque formation, initiating a cascade of events leading to neuronal death.[4][6]

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to identify and characterize compounds that offer neuroprotection by targeting the pathways associated with pyroglutamic acid-mediated toxicity. The focus is on inhibiting the formation of AβpE3 or mitigating its downstream cytotoxic effects.

Overall Experimental Workflow

The investigation of a potential neuroprotective compound follows a multi-tiered approach, progressing from initial high-throughput in vitro screens to more complex in vivo validation. This ensures a thorough evaluation of efficacy and mechanism of action.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation biochem Biochemical Assays (e.g., Aggregation Inhibition) cell_screen Cell-Based Assays (Toxicity Models) biochem->cell_screen Hit Identification moa Signaling Pathway Analysis (Western Blot, qPCR) cell_screen->moa Lead Compound animal Animal Models of Neurodegeneration (e.g., Transgenic Mice) moa->animal Candidate Drug behavior Behavioral Testing (e.g., Morris Water Maze) animal->behavior histo Histopathology & Biochemical Analysis behavior->histo

Figure 1: A tiered experimental workflow for evaluating neuroprotective compounds targeting pyroglutamate-mediated toxicity.

Application Note 1: High-Throughput In Vitro Screening

Objective: To identify compounds that protect neuronal cells from pyroglutamate-modified Aβ (AβpE3)-induced toxicity. This phase utilizes robust, scalable assays to screen compound libraries for potential hits.

Model System: Human neuroblastoma cell line (e.g., SH-SY5Y) or rat pheochromocytoma cells (PC12), differentiated into a neuronal phenotype. These cells are treated with pre-aggregated AβpE3-42 peptides to induce cytotoxicity.

G A Plate Cells (e.g., SH-SY5Y) B Differentiate Cells (e.g., with Retinoic Acid) A->B C Pre-treat with Test Compound B->C D Induce Toxicity (with AβpE3-42) C->D E Incubate (24-48 hours) D->E F Measure Endpoints E->F G Cell Viability (MTT Assay) F->G H Apoptosis (Caspase-3/7 Assay) F->H I Oxidative Stress (ROS Assay) F->I G cluster_pro_survival Pro-Survival Pathways cluster_pro_death Pro-Apoptotic Pathway Ab AβpE3-42 Bax Bax (Pro-apoptotic) Ab->Bax Comp Test Compound PI3K PI3K Comp->PI3K ERK ERK Comp->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB Akt->Bax Inhibits ERK->CREB Bcl2 Bcl-2 (Anti-apoptotic) CREB->Bcl2 Bcl2->Bax Inhibits Survival Neuronal Survival Bcl2->Survival Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G A Acclimatize Animals (1-2 Weeks) B Chronic Compound Dosing (e.g., 3 months, oral gavage) A->B C Behavioral Testing (Morris Water Maze) B->C D Tissue Collection (Brain Perfusion & Harvest) C->D E Post-mortem Analysis (IHC, Biochemistry) D->E

References

Troubleshooting & Optimization

Improving the yield of 5-oxo-L-proline diethanolamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Pidotimod Synthesis

This technical support guide is intended for researchers, scientists, and drug development professionals working on the synthesis of Pidotimod.

A Note on Nomenclature: The compound of interest, synthesized from 5-oxo-L-proline (L-pyroglutamic acid), is professionally known as Pidotimod. Its IUPAC name is (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]thiazolidine-4-carboxylic acid. This guide will use the common name Pidotimod.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Pidotimod?

The most common and industrially applicable synthesis route for Pidotimod involves a two-step, one-pot process.[1] It begins with the condensation of L-pyroglutamic acid and an L-thiazolidine-4-carboxylic acid ester, followed by the hydrolysis of the resulting intermediate ester to yield the final Pidotimod product.[2][3]

Q2: What are the critical starting materials and reagents?

The key starting materials are L-pyroglutamic acid and an ester of L-thiazolidine-4-carboxylic acid (e.g., methyl or ethyl ester).[2] A condensing agent, such as dicyclohexylcarbodiimide (DCC), is required for the initial condensation step.[1] The subsequent hydrolysis is typically performed using a mineral acid like hydrochloric acid (HCl).[1]

Q3: What are the typical yields and purity levels that can be expected?

With optimized protocols, final yields can range from 70% to 78%.[1] Modern methods allow for the production of Pidotimod with a purity exceeding 99.5%.[1] Achieving high chiral purity is also a critical aspect of the synthesis.[4]

Q4: Why is temperature control important during the hydrolysis step?

Maintaining the correct temperature during hydrolysis is crucial for minimizing impurity formation. While the reaction can proceed between 20-50°C, temperatures that are too high can generate more impurities, complicating purification and reducing the final yield. A preferred temperature range is 25-30°C.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of Pidotimod.

Problem: Low Final Yield (<70%)

Q: My overall yield is consistently low. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors throughout the process. Consider the following points:

  • Incomplete Condensation: The initial coupling of L-pyroglutamic acid and the L-thiazolidine-4-carboxylate ester may be inefficient.

    • Solution: Ensure your condensing agent (e.g., DCC) is fresh and active. Verify the stoichiometry of the reactants; a slight excess of the L-pyroglutamic acid and condensing agent may be beneficial. Ensure adequate reaction time (e.g., 6+ hours) to drive the reaction to completion.[1]

  • Suboptimal Hydrolysis: The hydrolysis of the intermediate ester may be incomplete or cause degradation.

    • Solution: Control the temperature carefully, ideally between 25-30°C, to prevent side reactions.[1] Ensure the concentration of the mineral acid and the reaction time are optimized for full ester cleavage without degrading the product.

  • Inefficient Crystallization: Product may be lost in the mother liquor if crystallization is not complete.

    • Solution: After acidification, ensure the solution is cooled sufficiently in an ice bath and stirred for an adequate period (e.g., 2-10 hours) to maximize the precipitation of Pidotimod.[2][5]

  • Purification Losses: Significant material can be lost during recrystallization steps.

    • Solution: If performing recrystallization from water, carefully control the volume of solvent and the cooling rate to maximize recovery of the pure product.[3][6]

Problem: High Impurity Profile (Purity <99%)

Q: My final product shows significant impurities in HPLC/NMR analysis. What are these impurities and how can they be minimized?

A: Impurities can compromise the quality and safety of the final product. The most common types are residual starting materials, by-products from the condensing agent, and stereoisomers.

  • Racemization and Chiral Impurities: The presence of D-isomers of the starting materials or racemization during the reaction can lead to diastereomeric impurities that are difficult to remove.[6]

    • Solution: Use starting materials with high chiral purity. Some processes utilize a final purification step with a chiral column to completely remove any remaining chiral isomers.[4] Avoid harsh conditions (excessively high temperatures or extreme pH) that could promote racemization.

  • Hydrolysis-Related Impurities: As mentioned, high hydrolysis temperatures can generate unwanted side products.[1]

    • Solution: Strictly maintain the hydrolysis temperature in the optimal range of 25-30°C.[1]

  • Condensation By-products: If using DCC as a condensing agent, the dicyclohexylurea (DCU) by-product must be thoroughly removed.

    • Solution: DCU is a solid that precipitates from the organic solvent. Ensure it is completely removed by filtration after the condensation step and before proceeding to hydrolysis.[1]

Data Presentation

The following tables summarize key quantitative parameters derived from synthesis patents to guide optimization.

Table 1: Comparison of Optimized Condensation Conditions

ParameterMethod AMethod B
Starting Materials L-pyroglutamic acid, L-4-thiazolidine methyl esterL-pyroglutamic acid, L-thiazolidine-4-carboxylic acid
Reagents DCC, DMAPModified Resin Catalyst
Solvent Ethyl AcetateN,N-Dimethylformamide (DMF)
Temperature 5°C to Room Temp70°C
Reaction Time ~7 hours2 hours
Typical Yield 70-75%78.3%
Reference CN104447947A[1]New Drug Approvals

Table 2: Key Parameters for Hydrolysis and Crystallization

ParameterRecommended ValueRationaleReference
Hydrolysis Acid 0.5 - 4N HClEffective for ester cleavage.[1]
Hydrolysis Temperature 20 - 50°C (25-30°C is optimal)Minimizes impurity formation.[1]
Crystallization Time 2 - 10 hoursEnsures complete precipitation of the product.[2][5]
Purification Solvent WaterEffective for recrystallization to obtain high-purity product.[3][6]

Detailed Experimental Protocol

This protocol is a representative example based on the one-pot synthesis method.[1]

Step 1: Condensation

  • To a suitable reactor, add ethyl acetate as the solvent.

  • Cool the reactor to approximately 5°C using an ice bath.

  • Add L-pyroglutamic acid, L-4-thiazolidine methyl ester, dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the mixture at 5°C for 1 hour, then allow it to warm to room temperature.

  • Continue stirring for an additional 6 hours to ensure the reaction goes to completion.

  • Quench the reaction by adding a small amount of water and stir for 45 minutes.

  • Filter the mixture to remove the precipitated dicyclohexylurea (DCU) solid. Wash the solid with ethyl acetate and combine the filtrates (mother liquid).

Step 2: Hydrolysis and Crystallization

  • To the mother liquid from Step 1, add 1N dilute hydrochloric acid.

  • Stir the biphasic mixture at room temperature for 4 hours. A large amount of solid product will begin to precipitate out of the aqueous phase.

  • Separate the layers and retain the aqueous phase, which contains the product slurry.

  • Transfer the aqueous phase to an ice bath and continue stirring for at least 6 hours to complete the crystallization process.

Step 3: Isolation and Purification

  • Filter the cold slurry to collect the white crystalline Pidotimod.

  • Wash the filter cake with cold water.

  • Dry the product under vacuum to obtain the crude Pidotimod.

  • For further purification, the crude product can be recrystallized from hot water to achieve a purity of >99.5%.[3][6]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

G Reactants 1. Reactant Mixing (L-Pyroglutamic Acid, Thiazolidine Ester, DCC, DMAP in Ethyl Acetate) Condensation 2. Condensation Reaction (5°C -> Room Temp, 7h) Reactants->Condensation Filtration1 3. Filtration of By-product (Remove DCU Solid) Condensation->Filtration1 Hydrolysis 4. Acidic Hydrolysis (Add HCl, Room Temp, 4h) Filtration1->Hydrolysis Mother Liquid Crystallization 5. Crystallization (Ice Bath, 6h) Hydrolysis->Crystallization Filtration2 6. Product Isolation (Filter and Wash with Cold Water) Crystallization->Filtration2 Drying 7. Drying (Vacuum Oven) Filtration2->Drying Purification 8. Recrystallization (Optional) (From Hot Water) Drying->Purification Crude Product FinalProduct Pure Pidotimod Drying->FinalProduct If sufficiently pure Purification->FinalProduct

Caption: General workflow for the one-pot synthesis of Pidotimod.

G Start Problem: Low Yield (<70%) CheckCondensation Is Condensation Step Complete? Start->CheckCondensation CheckHydrolysis Is Hydrolysis Step Efficient? CheckCondensation->CheckHydrolysis Yes Sol_Condensation Solution: - Check activity of DCC - Verify stoichiometry - Increase reaction time CheckCondensation->Sol_Condensation No CheckCrystallization Is Crystallization Maximized? CheckHydrolysis->CheckCrystallization Yes Sol_Hydrolysis Solution: - Control temp (25-30°C) - Check acid concentration - Ensure sufficient time CheckHydrolysis->Sol_Hydrolysis No Sol_Crystallization Solution: - Increase stirring time in ice bath (2-10h) - Ensure proper acidification CheckCrystallization->Sol_Crystallization No End Yield Improved CheckCrystallization->End Yes Sol_Condensation->End Sol_Hydrolysis->End Sol_Crystallization->End

Caption: Troubleshooting decision tree for low Pidotimod yield.

References

Technical Support Center: Overcoming Solubility Challenges with MTT (Einecs 306-610-6) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with MTT (Einecs 306-610-6) and its resulting formazan crystals in aqueous solutions during cell viability and cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a concern?

A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for the compound 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, commonly known as MTT.[1][2][3] MTT itself is a yellow, water-soluble tetrazolium salt.[4] The primary solubility issue arises after it is metabolized by viable cells. In living, metabolically active cells, mitochondrial dehydrogenases reduce the MTT tetrazolium ring, resulting in the formation of purple formazan crystals.[4][5][6] These formazan crystals are insoluble in aqueous solutions, such as cell culture media.[7][8] Therefore, a solubilization step is crucial to dissolve these crystals before their quantity can be measured spectrophotometrically to determine cell viability.[4][8]

Q2: My MTT formazan crystals are not dissolving completely. What could be the cause?

A2: Incomplete formazan crystal dissolution is a common issue and can stem from several factors:

  • Inadequate Solvent: The solvent used may not be strong enough or appropriate for your cell type.

  • Insufficient Solvent Volume: The volume of the solubilization solution may be too low to dissolve the amount of formazan produced.

  • Inadequate Mixing: Insufficient agitation may lead to incomplete contact between the solvent and the formazan crystals.

  • Low Incubation Temperature: The solubilization process may be less efficient at lower temperatures.

  • Precipitation in the Presence of Media: Some solubilization agents, like DMSO, may be less effective if the culture medium is not removed, as the formazan crystals are not soluble in the aqueous environment.[9]

Q3: What are the recommended solvents for dissolving MTT formazan crystals?

A3: Several solvents and solutions can be used to dissolve the formazan crystals. The choice of solvent can depend on the cell line and experimental conditions.[10] Commonly used options include:

  • Dimethyl Sulfoxide (DMSO): A widely used and effective solvent for formazan.[11]

  • Acidified Isopropanol: Typically a solution of 0.04 N HCl in isopropanol, which can enhance formazan solubility.[7]

  • Sodium Dodecyl Sulfate (SDS) Solution: A 10% SDS solution in 0.01 M HCl is another effective option, particularly for cells that are difficult to lyse.[12]

  • Ethanol: Can also be used to dissolve formazan crystals.[10]

Q4: Can I prepare my own MTT stock solution? What are its solubility limits?

A4: Yes, you can prepare your own MTT stock solution. MTT powder should be dissolved in a suitable solvent and stored properly. It is light-sensitive and should be protected from light.

Table 1: Solubility of MTT in Various Solvents
SolventSolubilityRecommended Concentration for Stock Solution
Water10 mg/mL[7]-
Ethanol20 mg/mL[7]-
Phosphate Buffered Saline (PBS)5 mg/mL[7]5 mg/mL[13]
Cell Culture Media5 mg/mL[7]-

Note: It is recommended to filter-sterilize the MTT solution after preparation and store it at -20°C for long-term use.[13]

Troubleshooting Guides

Guide 1: Incomplete Formazan Solubilization

This guide provides a step-by-step approach to troubleshoot issues with dissolving formazan crystals.

start Issue: Incomplete Formazan Solubilization check_solvent Step 1: Verify Solubilization Agent start->check_solvent check_volume Step 2: Check Solvent Volume check_solvent->check_volume Agent is appropriate (e.g., DMSO, Acidified Isopropanol, SDS) solution Resolution: Complete Solubilization check_solvent->solution Action: Switch to a stronger solvent (e.g., from Isopropanol to SDS solution) check_mixing Step 3: Ensure Thorough Mixing check_volume->check_mixing Volume is sufficient (e.g., 100-150 µL per well) check_volume->solution Action: Increase solvent volume check_incubation Step 4: Optimize Incubation check_mixing->check_incubation Mixing is adequate (e.g., orbital shaker for 15 mins) check_mixing->solution Action: Increase mixing time/intensity or use pipetting to break up crystals check_media_removal Step 5: Consider Media Removal (for some solvents) check_incubation->check_media_removal Incubation is at room temperature or 37°C check_incubation->solution Action: Increase incubation time or temperature check_media_removal->solution Media was removed before adding solvent (if using DMSO/Isopropanol) check_media_removal->solution Action: Aspirate media carefully before adding solvent

Caption: Troubleshooting workflow for incomplete formazan solubilization.

Guide 2: High Background Absorbance

High background absorbance can obscure the signal from the formazan. This guide helps identify and mitigate potential causes.

start Issue: High Background Absorbance check_contamination Step 1: Check for Contamination start->check_contamination check_reagents Step 2: Evaluate Reagents check_contamination->check_reagents No visible microbial contamination solution Resolution: Reduced Background Signal check_contamination->solution Action: Use sterile technique and fresh, sterile reagents check_serum Step 3: Assess Serum and Phenol Red Interference check_reagents->check_serum MTT solution is fresh and protected from light check_reagents->solution Action: Prepare fresh MTT solution check_serum->solution Using serum-free media during MTT incubation check_serum->solution Action: Switch to serum-free media during the MTT incubation step

Caption: Troubleshooting workflow for high background absorbance in MTT assays.

Experimental Protocols

Protocol 1: Standard MTT Assay with Adherent Cells

This protocol outlines the key steps for performing an MTT assay with adherent cells, including the crucial solubilization step.

start Start: Seed Adherent Cells in 96-well Plate treat_cells Treat cells with test compounds and incubate start->treat_cells remove_media Aspirate culture medium treat_cells->remove_media add_mtt Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) remove_media->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt remove_mtt_solution Carefully aspirate MTT solution incubate_mtt->remove_mtt_solution add_solvent Add 100-150 µL of solubilization solvent (e.g., DMSO) remove_mtt_solution->add_solvent solubilize Incubate and shake for 15 minutes in the dark add_solvent->solubilize read_absorbance Measure absorbance at 570 nm (reference at 630 nm) solubilize->read_absorbance end End: Analyze Data read_absorbance->end

Caption: Experimental workflow for a standard MTT assay with adherent cells.

Protocol 2: Preparation of Formazan Solubilization Solutions

1. Acidified Isopropanol (0.04 N HCl in Isopropanol):

  • To 100 mL of isopropanol, add 0.33 mL of concentrated (12.1 N) hydrochloric acid.

  • Mix thoroughly.

  • Store in a tightly sealed container at room temperature.

2. 10% SDS in 0.01 M HCl:

  • Dissolve 10 g of Sodium Dodecyl Sulfate (SDS) in 80 mL of deionized water.

  • Add 0.83 mL of concentrated (12.1 N) hydrochloric acid.

  • Adjust the final volume to 100 mL with deionized water.

  • Warm gently to dissolve the SDS completely.

  • Store at room temperature. The solution may precipitate at lower temperatures; warm to redissolve before use.

Signaling Pathway and Mechanism

The MTT assay is based on the metabolic activity of cells, specifically the action of mitochondrial dehydrogenases.

mtt MTT (Yellow, Water-Soluble) cell Viable Cell mtt->cell mitochondria Mitochondria cell->mitochondria dehydrogenase Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) mitochondria->dehydrogenase formazan Formazan (Purple, Water-Insoluble) dehydrogenase->formazan Reduction solubilization Solubilization (e.g., DMSO, SDS) formazan->solubilization measurement Spectrophotometric Measurement (570 nm) solubilization->measurement

Caption: Mechanism of MTT reduction to formazan in viable cells.

References

Technical Support Center: Troubleshooting Unexpected Results in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals encountering unexpected results in cell viability assays, with a special consideration for issues arising from the use of non-standard test compounds such as Einecs 306-610-6.

Initial Consideration: The Nature of this compound

This compound is identified as 5-oxo-L-proline, compound with 2,2'-iminodiethanol (1:1)[1]. More broadly, chemicals within this class, such as bisresorcinyl triazines, are often utilized as UV absorbers in industrial applications rather than as therapeutic agents in biological assays[2]. When using such compounds in cell viability assays, it is crucial to consider that unexpected results may stem from the inherent chemical properties of the substance and its potential for assay interference, rather than a true biological effect on cell viability.

General Troubleshooting Workflow

Before delving into assay-specific issues, it's essential to rule out common sources of error that can affect any cell-based assay.[3] The following workflow provides a systematic approach to troubleshooting.

G General Troubleshooting Workflow for Cell Viability Assays cluster_InitialCheck Initial Checks cluster_AssaySpecific Assay-Specific Troubleshooting cluster_CompoundInterference Compound-Specific Interference cluster_Resolution Resolution Start Unexpected Results Observed CellCulture Verify Cell Culture Health: - Morphology Check - Contamination Screen - Passage Number Start->CellCulture Reagents Check Reagents: - Expiration Dates - Proper Storage - Correct Preparation Start->Reagents Protocol Review Protocol: - Correct Concentrations - Incubation Times - Pipetting Accuracy Start->Protocol Assay Select Assay for Detailed Troubleshooting CellCulture->Assay Reagents->Assay Protocol->Assay MTT MTT/XTT/WST-1 Assay->MTT LDH LDH Release Assay->LDH ATP ATP-Based Luminescence Assay->ATP Compound Consider Test Compound Interference (e.g., this compound) MTT->Compound LDH->Compound ATP->Compound Color Colorimetric Interference Compound->Color Fluorescence Fluorescence/Quenching Compound->Fluorescence Reactivity Direct Chemical Reactivity with Assay Reagents Compound->Reactivity Enzyme Enzyme Inhibition/Activation Compound->Enzyme Optimize Optimize Assay Parameters: - Cell Seeding Density - Reagent Concentration - Readout Time Color->Optimize Fluorescence->Optimize Reactivity->Optimize Enzyme->Optimize Controls Run Additional Controls: - Compound-only - Vehicle-only Optimize->Controls Orthogonal Perform Orthogonal Assay (e.g., use LDH if MTT fails) End Problem Resolved Orthogonal->End Controls->Orthogonal

Caption: A logical workflow for troubleshooting unexpected cell viability assay results.

FAQs: Troubleshooting Specific Cell Viability Assays

Here we address common issues in a question-and-answer format for three widely-used cell viability assays.

MTT/XTT/WST-1 (Tetrazolium Reduction) Assays

These colorimetric assays measure the metabolic activity of cells, which is often used as a proxy for cell viability.[4][5][6]

Question: Why are my absorbance values in the treated wells higher than the control, suggesting increased viability?

Answer: This is a common artifact. Here are the likely causes:

  • Increased Metabolism: Your test compound may be inducing a stress response that increases cellular metabolic activity without increasing cell number.[7]

  • Direct MTT Reduction: The compound itself might be chemically reducing the MTT reagent, leading to a false positive signal. This is a significant concern with compounds like triazines that have reactive properties.

  • Precipitation of the Compound: If your compound precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings.

Question: Why is there high variability between my replicate wells?

Answer:

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating.[8]

  • Incomplete Formazan Solubilization: Make sure the formazan crystals are completely dissolved before reading the plate. This can be aided by gentle shaking.[9]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth. It's good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.[8]

Question: How could a compound like this compound specifically interfere with my MTT assay?

Answer: Bisresorcinyl triazines and similar compounds can present several challenges:

  • Colorimetric Interference: If the compound is colored, it will contribute to the absorbance reading. A "compound only" control (compound in media without cells) is essential to subtract this background.

  • Chemical Reactivity: The triazine ring system can potentially interact with and reduce the tetrazolium salt directly, independent of cellular enzymatic activity.

  • Low Solubility: Many organic compounds are not readily soluble in aqueous culture media and may require a solvent like DMSO. High concentrations of DMSO can be cytotoxic.[10] Furthermore, poor solubility of the test compound can lead to inconsistent results.

MTT_Interference Potential Interference of Test Compounds in MTT Assay cluster_pathway Standard MTT Pathway cluster_interference Interference Points Compound Test Compound (e.g., this compound) MTT MTT (Yellow) Compound->MTT Directly Reduces (False Positive) Mitochondria Mitochondrial Dehydrogenases Compound->Mitochondria Alters Metabolism (Misinterpretation) Absorbance Absorbance Reading (570 nm) Compound->Absorbance Absorbs Light (False Positive/Negative) MTT->Mitochondria in viable cells Formazan Formazan (Purple) Mitochondria->Formazan reduces Formazan->Absorbance measured by

Caption: Potential interference points of a test compound in the MTT assay pathway.

Lactate Dehydrogenase (LDH) Release Assays

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[11][12][13]

Question: My treated cells show no LDH release, but they appear dead under the microscope. Why?

Answer:

  • Apoptosis vs. Necrosis: LDH is primarily released during necrosis when the cell membrane ruptures. If your compound induces apoptosis, the cell membrane may remain intact during the early stages, and you won't detect LDH release.[14]

  • Enzyme Inhibition: The test compound may be directly inhibiting the LDH enzyme or the enzymes used in the coupled reaction to generate the colorimetric signal. This would lead to a false negative result.

  • Incorrect Timing: If you measure too late after treatment, the released LDH may have degraded, as it has a finite half-life in culture medium (approximately 9 hours).[12]

Question: The LDH activity in my "spontaneous release" control wells is very high. What does this mean?

Answer:

  • Poor Cell Health: The initial cell population may be unhealthy or have been damaged during seeding.

  • Over-confluence: Cells that are too dense can lead to spontaneous death and LDH release.

  • Serum Interference: The serum in your culture medium contains LDH, which can contribute to high background readings. It's recommended to use a low-serum medium for the assay.[11]

Question: How might this compound interfere with an LDH assay?

Answer:

  • Enzyme Inhibition: Triazine compounds can potentially inhibit the enzymatic activity of LDH or the diaphorase enzyme used in the detection step, leading to an underestimation of cytotoxicity.

  • Colorimetric Interference: As with the MTT assay, if the compound is colored, it will interfere with the absorbance reading of the formazan product.

  • Chemical Interference: The compound could interfere with the redox reactions of the assay, affecting the conversion of the tetrazolium salt.

LDH_Interference Potential Interference of Test Compounds in LDH Assay cluster_pathway Standard LDH Pathway cluster_interference Interference Points Compound Test Compound (e.g., this compound) LDH_Released Released LDH Compound->LDH_Released Inhibits Enzyme (False Negative) Reaction_Mix LDH Reaction Mix (Lactate, NAD+, Diaphorase, Tetrazolium Salt) Compound->Reaction_Mix Inhibits Diaphorase (False Negative) Absorbance Absorbance Reading (490 nm) Compound->Absorbance Absorbs Light (False Positive/Negative) Damaged_Cell Damaged Cell Damaged_Cell->LDH_Released releases LDH_Released->Reaction_Mix reacts with Formazan Formazan (Red) Reaction_Mix->Formazan produces Formazan->Absorbance measured by

Caption: Potential interference points of a test compound in the LDH assay pathway.

ATP-Based Luminescence Assays

These assays measure the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[5]

Question: My luminescence signal is very low, even in the control wells.

Answer:

  • Suboptimal Reagents: The luciferase enzyme is sensitive to temperature. Ensure that reagents were stored correctly and brought to room temperature before use.[15]

  • Insufficient Cell Lysis: The assay requires complete cell lysis to release ATP. Make sure the lysis buffer is effective for your cell type.

  • ATP Degradation: ATP is unstable. Once cells are lysed, the measurement should be taken promptly as endogenous ATPases can degrade the available ATP.[16]

Question: My results are inconsistent across the plate.

Answer:

  • Temperature Gradients: Ensure the plate has equilibrated to room temperature before adding the ATP reagent to avoid temperature differences across the wells, which can affect the luciferase enzyme's activity.[17]

  • Incomplete Mixing: After adding the reagent, ensure it is mixed thoroughly but gently in each well.

  • Contamination: Bacterial or yeast contamination can contribute to the ATP pool, leading to artificially high readings.[16]

Question: What kind of interference can I expect from a compound like this compound in an ATP assay?

Answer:

  • Luciferase Inhibition: Many chemical compounds can inhibit the firefly luciferase enzyme, which would quench the luminescent signal and lead to an underestimation of cell viability.

  • Signal Quenching: Colored compounds can absorb the light emitted by the luciferase reaction, a phenomenon known as quenching. Using white-walled plates can help to maximize the light signal.

  • Altered ATP Metabolism: The compound might affect the cells' ability to produce or utilize ATP in a way that does not directly correlate with cell death.

ATP_Interference Potential Interference of Test Compounds in ATP Assay cluster_pathway Standard ATP Pathway cluster_interference Interference Points Compound Test Compound (e.g., this compound) Viable_Cell Viable Cell Compound->Viable_Cell Alters ATP Metabolism (Misinterpretation) Luciferase_Mix Luciferase/Luciferin Reagent Compound->Luciferase_Mix Inhibits Luciferase (False Negative) Light Luminescent Signal Compound->Light Quenches Signal (False Negative) ATP ATP Viable_Cell->ATP contains ATP->Luciferase_Mix reacts with Luciferase_Mix->Light produces Luminometer Luminometer Reading Light->Luminometer measured by

Caption: Potential interference points of a test compound in the ATP assay pathway.

Quantitative Data Summary Tables

Table 1: General Parameters for Common Cell Viability Assays

ParameterMTT AssayLDH AssayATP Assay
Principle Metabolic ActivityMembrane IntegrityIntracellular ATP
Detection Colorimetric (Absorbance)Colorimetric (Absorbance)Luminescence
Typical Seeding Density (96-well plate) 5,000 - 10,000 cells/well[18]10,000 - 50,000 cells/well[19]1,000 - 10,000 cells/well[20]
Incubation Time (with reagent) 1 - 4 hours[17]30 - 60 minutes[19][21]~10 minutes[22]
Endpoint YesYesYes
Common Solvents DMSO, Acidified IsopropanolN/A (Aqueous)N/A (Aqueous)

Table 2: Key Controls for Cell Viability Assays

Control TypePurposeApplicable Assays
Untreated Cells Baseline for 100% viability.All
Vehicle Control To assess the effect of the compound's solvent (e.g., DMSO).All
Maximum Kill/Lysis Control Baseline for 0% viability (using a known cytotoxic agent or lysis buffer).All
Medium Background Measures the absorbance/luminescence of the culture medium and reagents alone.All
Compound Control (No Cells) To check for direct interference of the test compound with the assay reagents or readout.All

Detailed Experimental Protocols

MTT Assay Protocol
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[18] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compound (and vehicle controls) to the wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well.[18] Place the plate on a shaker for 10-15 minutes to dissolve the formazan crystals.[9][18]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol
  • Cell Plating and Treatment: Plate and treat cells as described in the MTT protocol (steps 1 and 2). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[21]

  • Reaction Mixture Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.[21]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]

  • Stop Reaction & Measurement: Add 50 µL of the stop solution (if required by the kit) and measure the absorbance at 490 nm.[21]

ATP-Based Luminescence Assay Protocol
  • Cell Plating and Treatment: Plate and treat cells as described in the MTT protocol (steps 1 and 2). Use opaque-walled plates suitable for luminescence.

  • Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[17]

  • Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17]

  • Incubation and Lysis: Place the plate on a shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Luminescence Measurement: Read the luminescence using a plate luminometer.

References

Technical Support Center: Optimization of HPLC Parameters for Separating Pyroglutamic Acid and Diethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of pyroglutamic acid and diethanolamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC method development and execution for these two compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating pyroglutamic acid and diethanolamine in a single HPLC run?

A1: The primary challenge lies in the significant differences in the physicochemical properties of the two analytes. Pyroglutamic acid is an acidic and polar compound, while diethanolamine is a polar and basic compound. Conventional reversed-phase HPLC often struggles to retain highly polar compounds, and the opposing ionic nature of these two molecules makes simultaneous analysis on a single reversed-phase column difficult without specialized techniques.[1][2]

Q2: What are the recommended HPLC techniques for the simultaneous separation of acidic and basic compounds like pyroglutamic acid and diethanolamine?

A2: For the simultaneous separation of acidic and basic analytes, mixed-mode chromatography (MMC) is highly recommended.[3][4][5][6] MMC columns possess both reversed-phase and ion-exchange characteristics, allowing for the retention and separation of compounds with diverse polarities and ionic properties in a single analysis.[5][7] Another approach is ion-pair chromatography, which involves adding a reagent to the mobile phase to form neutral ion pairs with the charged analytes, enhancing their retention on a reversed-phase column.[1][8][9] However, ion-pair chromatography can have drawbacks such as long column equilibration times and incompatibility with mass spectrometry.[10][11][12] Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable option for retaining and separating highly polar compounds.[2][13][14][15]

Q3: What detection method is suitable for both pyroglutamic acid and diethanolamine?

A3: Pyroglutamic acid has a weak UV chromophore and is typically detected at low UV wavelengths, such as 205 nm. Diethanolamine, on the other hand, has poor UV absorbance.[16] For sensitive detection of both compounds, especially at low concentrations, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended. If available, Mass Spectrometry (MS) provides high sensitivity and specificity for both analytes.[16] Refractive Index (RI) detection is also a possibility, though it is generally less sensitive and not compatible with gradient elution.

Q4: Can I use a standard C18 column for this separation?

A4: While a standard C18 column can be used, it will likely require the use of ion-pairing agents in the mobile phase to achieve adequate retention and separation of both pyroglutamic acid and diethanolamine.[1] Without ion-pairing agents, the polar diethanolamine may have very little retention. For more robust and reproducible results without the complexities of ion-pairing, a mixed-mode or HILIC column is a better choice.[2][5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor retention of one or both analytes Inadequate retention mechanism for polar compounds on a reversed-phase column.- Switch to a mixed-mode or HILIC column. These columns are specifically designed to retain polar compounds.[2][5] - If using reversed-phase, introduce an ion-pairing agent. For the acidic pyroglutamic acid, a cationic ion-pairing agent (e.g., tetrabutylammonium) can be used. For the basic diethanolamine, an anionic ion-pairing agent (e.g., sodium dodecyl sulfate) is suitable.[9][17] Note that separating both with a single ion-pairing agent is challenging. - Optimize mobile phase pH. Adjusting the pH can alter the ionization state of the analytes and improve retention.[1]
Peak tailing for diethanolamine Secondary interactions between the basic analyte and residual silanols on the silica-based column packing.- Use a base-deactivated column or a column with end-capping. - Add a competing base to the mobile phase, such as triethylamine (TEA), at a low concentration (e.g., 0.1%). - Lower the mobile phase pH to ensure the complete protonation of the amine.
Poor peak shape for pyroglutamic acid Analyte interaction with the stationary phase or inappropriate mobile phase pH.- Adjust the mobile phase pH to be at least 2 pH units below the pKa of pyroglutamic acid to ensure it is in its non-ionized form. - Consider a different stationary phase, such as one with a polar-embedded group.
Irreproducible retention times - Long column equilibration times, especially with ion-pairing agents.[10][12][18] - Fluctuations in mobile phase composition or temperature. - Column degradation.- Ensure the column is thoroughly equilibrated with the mobile phase before injection, especially when using ion-pairing reagents. Allow at least 20-30 column volumes to pass through.[12] - Use a column thermostat to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure accurate composition. - Use a guard column to protect the analytical column from contaminants.[19]
Baseline noise or drift - Contaminated mobile phase or detector cell.[20] - Mobile phase not properly degassed. - Use of UV-absorbing ion-pairing agents at sensitive wavelengths.- Use high-purity solvents and salts for mobile phase preparation.[20] - Degas the mobile phase before use. - Flush the detector cell. - If using an ion-pairing agent, select one with low UV absorbance at the desired wavelength.

Experimental Protocols

Proposed Method: Mixed-Mode Chromatography

This method is a starting point for the simultaneous separation of pyroglutamic acid and diethanolamine using a mixed-mode HPLC column. Optimization will likely be required based on your specific instrumentation and sample matrix.

1. Chromatographic Conditions

ParameterRecommended Setting
Column Mixed-mode column (e.g., with both C18 and anion-exchange or cation-exchange functionalities)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 95% A, 5% B 2-10 min: Linear gradient to 50% A, 50% B 10-12 min: Hold at 50% A, 50% B 12.1-15 min: Return to 95% A, 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)

2. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of 1 mg/mL each of pyroglutamic acid and diethanolamine in the initial mobile phase (95:5 Water:Acetonitrile with 10 mM Ammonium Acetate, pH 4.5). Prepare working standards by serial dilution.

  • Sample Preparation: Dilute the sample in the initial mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables present hypothetical, yet realistic, data that could be obtained using the proposed mixed-mode chromatography method.

Table 1: Chromatographic Performance

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
Diethanolamine3.51.28500
Pyroglutamic Acid7.81.112000

Table 2: Method Validation Parameters (Hypothetical)

ParameterDiethanolaminePyroglutamic Acid
Linearity (R²)> 0.999> 0.999
LOD (µg/mL)0.10.05
LOQ (µg/mL)0.30.15
Precision (%RSD)< 2.0< 1.5
Accuracy (% Recovery)98 - 102%99 - 101%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Stock & Working Standards Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Dilute & Filter Sample Sample_Prep->Injection HPLC_Setup Set Up HPLC System (Mixed-Mode Column, Mobile Phase, Gradient) HPLC_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection Detect with CAD/MS Separation->Detection Data_Acquisition Acquire Chromatogram Detection->Data_Acquisition Integration Integrate Peaks Data_Acquisition->Integration Quantification Quantify Analytes Integration->Quantification

Caption: A typical experimental workflow for the HPLC analysis of pyroglutamic acid and diethanolamine.

Troubleshooting Logic

troubleshooting_logic Start Problem with Separation Check_Retention Poor Retention? Start->Check_Retention Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_Reproducibility Irreproducible Results? Start->Check_Reproducibility Retention_Solution Retention_Solution Check_Retention->Retention_Solution Yes Tailing_Acid Tailing Acidic Peak? Check_Peak_Shape->Tailing_Acid Yes Tailing_Base Tailing_Base Check_Peak_Shape->Tailing_Base Yes System_Check Check System Parameters (Temp, Mobile Phase) Check_Reproducibility->System_Check Yes Equilibration Equilibration Check_Reproducibility->Equilibration Yes Tailing_Acid_Solution Adjust Mobile Phase pH Tailing_Acid->Tailing_Acid_Solution Tailing_Base_Solution Use Base-Deactivated Column or Add Competing Base System_Solution Use Column Oven, Prepare Fresh Mobile Phase System_Check->System_Solution Equilibration_Solution Increase Equilibration Time Tailing_Base->Tailing_Base_Solution Equilibration->Equilibration_Solution

Caption: A decision tree for troubleshooting common HPLC separation issues.

References

Technical Support Center: Purification of Tris(2-aminoethyl)amine (EINECS 306-610-6)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized Tris(2-aminoethyl)amine (TREN), identified by EINECS number 306-610-6.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Tris(2-aminoethyl)amine.

Issue Potential Cause(s) Recommended Solution(s)
Product is an oil and will not crystallize - Presence of residual solvent- Significant impurity content depressing the freezing point- Ensure all solvent has been removed under high vacuum.- Attempt to form a hydrochloride salt by treating a solution of the amine with HCl, which often crystallizes more readily.
Poor separation during column chromatography - Inappropriate stationary phase- Incorrect mobile phase polarity- Amine interacting strongly with silica gel- For normal phase chromatography on silica, add a small amount of a competing amine (e.g., triethylamine, ammonia) to the mobile phase to reduce tailing.[1] - Consider using an amine-functionalized silica column.- For reversed-phase chromatography, adjust the mobile phase to a basic pH to ensure the amine is in its free-base form, which can improve retention and separation.[1]
Final product is yellow or discolored - Thermal degradation during distillation- Presence of chromophoric impurities- Perform distillation under a high vacuum to lower the boiling point and reduce thermal stress.- Consider a final purification step using activated carbon to remove colored impurities.
Low yield after purification - Loss of product during multiple extraction or chromatography steps- Incomplete precipitation during recrystallization- Minimize the number of purification steps where possible.- Ensure the solution is sufficiently cooled and allowed adequate time for complete crystallization. Use of an anti-solvent can also improve precipitation.
Presence of unexpected peaks in analytical spectra (GC, HPLC, NMR) - Incomplete reaction leading to residual starting materials or intermediates- Formation of side-products- Review the synthesis protocol to ensure optimal reaction conditions.- Identify the impurities by comparing with known standards or using mass spectrometry. Select a purification method targeted at removing the specific impurities identified.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of Einecs 306-610-6?

A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for the compound Tris(2-aminoethyl)amine . It is also commonly known as TREN.

Q2: What are the common impurities I should expect in my synthesized Tris(2-aminoethyl)amine?

A2: The impurities largely depend on the synthetic route used:

  • From Triethanolamine: This route involves chlorination followed by amination.[2][3][4] Potential impurities include unreacted triethanolamine, partially chlorinated intermediates, and the intermediate tris(2-chloroethyl)amine hydrochloride.

  • From Hydrogenation of Nitrilotriacetonitrile: This method can lead to the formation of cyclic byproducts. The primary impurity of concern is 1-(2-aminoethyl)piperazine , which is formed through an intramolecular cyclization reaction.[5] Additionally, incomplete hydrogenation can leave residual nitrile groups.

  • General: A common impurity in commercially available Tris(2-aminoethyl)amine is triethylenetetramine ("trien") .[6]

Q3: Which purification method is best for removing triethylenetetramine (trien) from my Tris(2-aminoethyl)amine (TREN) sample?

A3: Due to their structural similarities, separating TREN and trien can be challenging. High-performance liquid chromatography (HPLC) is often the most effective method for this separation. A reversed-phase C18 column with a suitable mobile phase, potentially with an ion-pairing reagent or pH adjustment, can achieve good resolution.[7][8]

Q4: Can I purify Tris(2-aminoethyl)amine by distillation?

A4: Yes, vacuum distillation is a common method for purifying Tris(2-aminoethyl)amine. It is effective at removing less volatile impurities and residual solvents. It is crucial to perform the distillation under reduced pressure to avoid thermal decomposition of the amine.[4]

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is a robust method for quantifying the purity of volatile amines and detecting residual solvents.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for separating the target compound from structurally similar impurities like trien.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.[11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the expected functional groups (N-H and C-N bonds) and the absence of impurities with distinct infrared absorptions.[13]

Experimental Protocols

Recrystallization of Tris(2-aminoethyl)amine as the Hydrochloride Salt

This protocol is suitable for removing non-basic impurities and can improve the handling of the often-oily free-base.

  • Dissolve the crude Tris(2-aminoethyl)amine in a minimal amount of a suitable solvent, such as ethanol.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl diluted in ethanol) dropwise while stirring. Monitor the pH to ensure the solution becomes acidic.

  • Cool the solution in an ice bath to induce crystallization of the hydrochloride salt.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum to remove residual solvent. The free base can be regenerated by dissolving the salt in water and adding a strong base like sodium hydroxide, followed by extraction with an organic solvent.[4]

Column Chromatography for General Purification

This protocol provides a general guideline for purifying Tris(2-aminoethyl)amine using column chromatography.

  • Stationary Phase Selection: Choose a suitable stationary phase. For basic amines, amine-functionalized silica gel is often a good choice to minimize tailing. Standard silica gel can also be used if the mobile phase is modified.

  • Mobile Phase Selection: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

  • Mobile Phase Modification (for standard silica): To prevent peak tailing on standard silica, add a small percentage (0.5-2%) of a volatile amine like triethylamine or ammonium hydroxide to the mobile phase.

  • Column Packing and Loading: Pack the column with the selected stationary phase and equilibrate with the initial mobile phase. The crude product can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel.

  • Elution: Run the gradient, gradually increasing the polarity of the mobile phase to elute the compounds. Collect fractions and analyze them by a suitable method (e.g., TLC or GC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude TREN distillation Vacuum Distillation synthesis->distillation Initial Cleanup recrystallization Recrystallization (as HCl salt) distillation->recrystallization Further Purification chromatography Column Chromatography distillation->chromatography Alternative Purification gc GC recrystallization->gc hplc HPLC recrystallization->hplc nmr NMR recrystallization->nmr ftir FTIR recrystallization->ftir chromatography->gc chromatography->hplc chromatography->nmr chromatography->ftir

Caption: A general experimental workflow for the purification and analysis of Tris(2-aminoethyl)amine.

logical_relationship cluster_synthesis_routes Synthesis Routes cluster_impurities Potential Impurities triethanolamine Triethanolamine Route unreacted_starting_material Unreacted Starting Material triethanolamine->unreacted_starting_material intermediates Intermediates triethanolamine->intermediates trien Trien triethanolamine->trien nitrile Nitrile Hydrogenation Route nitrile->unreacted_starting_material cyclic_byproducts Cyclic Byproducts nitrile->cyclic_byproducts nitrile->trien

Caption: Logical relationship between synthesis routes and potential impurities for Tris(2-aminoethyl)amine.

References

Addressing batch-to-batch variability of 5-oxo-L-proline diethanolamine compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the 5-oxo-L-proline diethanolamine compound.

Frequently Asked Questions (FAQs)

Q1: What is the 5-oxo-L-proline diethanolamine compound?

A1: 5-oxo-L-proline diethanolamine is an ionic compound formed by the reaction of 5-oxo-L-proline (also known as L-pyroglutamic acid) and diethanolamine. 5-oxo-L-proline is a derivative of the amino acid L-glutamic acid.[1][2] Diethanolamine is an organic compound used in various industrial and pharmaceutical applications.[3][4] The resulting salt's properties can be influenced by the purity of the starting materials and the manufacturing process.

Q2: What are the potential sources of batch-to-batch variability in this compound?

A2: Batch-to-batch variability can arise from several factors:

  • Purity of Starting Materials: Impurities in the 5-oxo-L-proline or diethanolamine can carry through to the final product. Common impurities in commercial diethanolamine include monoethanolamine and triethanolamine.[3][5]

  • Stoichiometry of the Reaction: Incomplete or excess reaction of either starting material can lead to residual unreacted components in the final product.

  • Degradation Products: Diethanolamine can degrade over time, and in the presence of certain precursors, can form N-nitrosodiethanolamine (NDEA), a potential carcinogen.[6] The stability of the 5-oxo-L-proline under the reaction and storage conditions can also be a factor.

  • Water Content: The presence of residual water can affect the compound's physical properties and stability.[3]

Q3: How can I assess the purity and consistency of a new batch?

A3: A combination of analytical techniques is recommended to assess the purity and consistency of each batch. These include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main components and impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) for mass verification and impurity identification.[4] Karl Fischer titration is a standard method for determining water content.

Troubleshooting Guide

Issue 1: Inconsistent experimental results between batches.

This is a common problem stemming from batch-to-batch variability. The following steps can help identify the root cause.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Characterization of Batches cluster_2 Data Analysis and Comparison cluster_3 Conclusion and Action A Inconsistent Experimental Results Between Batches B Perform HPLC Analysis (Purity and Impurity Profile) A->B F Compare Purity Levels Between Batches B->F C Conduct NMR Spectroscopy (Structural Integrity) C->F D Run Mass Spectrometry (Mass Verification) D->F E Measure Water Content (Karl Fischer) H Compare Water Content E->H G Identify and Quantify Key Impurities F->G I Correlate Analytical Data with Experimental Outcome G->I H->I J Contact Supplier with Data for Replacement or Credit I->J K Adjust Experimental Protocol to Accommodate Variability (if possible) I->K

Caption: Troubleshooting workflow for inconsistent experimental results.

Data Presentation: Comparative Analysis of Two Batches

ParameterBatch A (Good Performance)Batch B (Poor Performance)Method
Purity (5-oxo-L-proline diethanolamine) 99.2%97.5%HPLC
Residual 5-oxo-L-proline 0.3%1.1%HPLC
Residual Diethanolamine 0.2%0.8%HPLC
Unknown Impurity 1 0.1%0.4%HPLC
Water Content 0.2%0.9%Karl Fischer
Structural Confirmation Conforms to structureConforms to structure¹H NMR

Interpretation: Batch B shows lower purity of the main compound and higher levels of residual starting materials and water. This suggests that the reaction may have been incomplete or the purification process was less efficient for this batch. The higher water content could also affect the compound's solubility and stability.

Issue 2: Poor solubility or changes in physical appearance.

Variations in solubility or appearance (e.g., color, crystallinity) can be indicative of impurities or a different polymorphic form.

Troubleshooting Steps:

  • Visual Inspection: Compare the new batch with a reference batch that performed well. Note any differences in color or crystal structure.

  • Solubility Test: Perform a standardized solubility test in your experimental solvent and compare the results between batches.

  • Analytical Characterization:

    • HPLC: To check for impurities that might be affecting solubility.

    • Powder X-ray Diffraction (PXRD): To determine if there is a difference in the crystalline form (polymorphism) between batches.

Issue 3: Unexpected biological activity or toxicity.

This is a critical issue, especially in drug development. The presence of biologically active impurities can lead to off-target effects.

Hypothetical Signaling Pathway Impact

G cluster_0 Intended Pathway cluster_1 Off-Target Effect from Impurity A 5-oxo-L-proline diethanolamine B Target Receptor X A->B Activates C Downstream Signaling (Desired Effect) B->C D Impurity Y E Off-Target Receptor Z D->E Activates F Adverse Signaling (e.g., Toxicity) E->F

Caption: Impact of an impurity on a hypothetical signaling pathway.

Troubleshooting Steps:

  • Impurity Profiling: Use HPLC and LC-MS to identify and quantify all impurities in the problematic batch.

  • Literature Search: Research the known biological activities of the identified impurities. For instance, residual diethanolamine or related compounds could have their own toxicological profiles.[7]

  • Fractionation and Testing: If possible, use preparative HPLC to isolate the main compound from the impurities. Test the biological activity of the pure compound and the impurity fractions separately to pinpoint the source of the unexpected activity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate and quantify 5-oxo-L-proline diethanolamine, residual starting materials, and potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase A to a final concentration of 1 mg/mL.

¹H NMR for Structural Confirmation

This protocol provides a general method for confirming the chemical structure of the compound.

  • Solvent: Deuterium oxide (D₂O).

  • Instrument: 400 MHz NMR spectrometer.

  • Sample Concentration: 5-10 mg/mL.

  • Procedure:

    • Dissolve the sample in the deuterated solvent.

    • Acquire a standard proton NMR spectrum.

    • Integrate the peaks corresponding to the 5-oxo-L-proline and diethanolamine moieties. The ratio of the integrals should be consistent with the 1:1 stoichiometry of the salt.

    • Compare the chemical shifts to a reference spectrum or to the known spectra of the individual starting materials to confirm the identity of the components.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This method is used to determine the mass-to-charge ratio of the main compound and any impurities.

  • LC Conditions: Use the same HPLC method as described above.

  • Mass Spectrometer: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Scan Range: m/z 50 - 1000.

  • Procedure:

    • Perform an LC-MS run of the sample.

    • In positive ion mode, look for the protonated molecules of diethanolamine ([M+H]⁺) and the diethanolamine salt of 5-oxo-L-proline.

    • In negative ion mode, look for the deprotonated molecule of 5-oxo-L-proline ([M-H]⁻).

    • Analyze the mass spectra of any impurity peaks to propose their potential structures.

References

Technical Support Center: Mitigating Nitrosamine Formation in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide focuses on the use of Ascorbic Acid for the mitigation of nitrosamine formation. Publicly available scientific literature and technical documentation do not provide information on the use of the substance identified by Einecs 306-610-6 (5-oxo-L-proline, compound with 2,2'-iminodiethanol (1:1)) for this application.

This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are nitrosamines and why are they a concern in pharmaceuticals?

A1: Nitrosamines are a class of chemical compounds that are classified as probable human carcinogens based on animal studies.[1] Their presence in pharmaceutical products is a significant concern as long-term exposure, even at low levels, may increase the risk of cancer.[2][3] Regulatory bodies like the FDA and EMA have issued stringent guidance for the control of nitrosamine impurities in drug products.[1][2]

Q2: How are nitrosamines formed in drug products?

A2: Nitrosamine impurities can form in pharmaceutical products through a chemical reaction between secondary or tertiary amines and a nitrosating agent, most commonly nitrous acid which is formed from nitrite salts under acidic conditions.[4] Potential sources of amines and nitrites include the drug substance itself, impurities or degradants, excipients, and even materials used in the manufacturing process.[5]

Q3: What is the role of ascorbic acid in mitigating nitrosamine formation?

A3: Ascorbic acid (Vitamin C) is a potent antioxidant that acts as a nitrite scavenger.[6][7] It effectively blocks nitrosation reactions by quenching reactive nitrite species, thereby preventing them from reacting with amines to form nitrosamines.[6][8]

Q4: At what concentration is ascorbic acid effective?

A4: Studies have shown that ascorbic acid can be effective at concentrations as low as 0.25% in a formulation.[8] In some model formulations, the addition of 1% ascorbic acid has been shown to significantly reduce nitrosamine formation.[8]

Q5: Are there other substances that can be used to inhibit nitrosamine formation?

A5: Yes, other antioxidants such as alpha-tocopherol (Vitamin E) have also been shown to inhibit nitrosamine formation.[9] Additionally, modifying the pH of the formulation to neutral or basic can also inhibit the formation of nitrosamines, as the reaction typically occurs under acidic conditions.[4]

Troubleshooting Guides

Q: We are observing nitrosamine formation in our solid dosage form despite a risk mitigation strategy. What could be the issue?

A:

  • Insufficient Scavenger Concentration: The concentration of ascorbic acid may be too low to effectively scavenge all the available nitrites. Consider increasing the concentration of ascorbic acid in your formulation. Studies have shown efficacy at levels of 1% and even lower, but the optimal concentration will depend on the specific formulation and the level of nitrite contamination.[8]

  • Poor Scavenger Distribution: In solid dosage forms, uniform distribution of the scavenger is critical. If the ascorbic acid is not intimately mixed with the other components, its ability to scavenge nitrites will be limited. Consider process modifications to improve blending.

  • High Nitrite Levels in Excipients: The source of nitrites may be from one or more excipients at a higher level than anticipated. It is crucial to test all raw materials, including excipients, for nitrite content.

  • API Degradation: The active pharmaceutical ingredient (API) itself may be degrading to form secondary or tertiary amines, which are then available for nitrosation. Conduct forced degradation studies to assess the stability of your API under various stress conditions.

  • Sub-optimal pH: The microenvironment of the formulation may still be acidic enough to promote nitrosamine formation. While ascorbic acid is acidic, the overall formulation pH should be considered. In some cases, the use of a pH modifier may be necessary.

Q: Our analytical method is not detecting the expected reduction in nitrosamines after adding ascorbic acid. What should we check?

A:

  • Analytical Method Validation: Ensure that your analytical method for nitrosamine detection is properly validated and has a limit of quantification (LoQ) that is sufficiently low to measure the expected reduction.

  • Sample Preparation: The presence of ascorbic acid in the sample may interfere with the analytical method. Investigate if the sample preparation procedure needs to be modified to account for the presence of the scavenger.

  • Timing of Analysis: The scavenging effect of ascorbic acid can be observed within a few hours of incorporation into a blend.[8] Ensure that the timing of your analysis is appropriate to capture the inhibitory effect.

  • Stability of Ascorbic Acid: Ascorbic acid can degrade over time, especially under conditions of high temperature and humidity. Verify the stability of ascorbic acid in your formulation under the storage conditions of your study.

Quantitative Data on Ascorbic Acid Efficacy

ParameterControl FormulationFormulation with 1% Ascorbic AcidReference
Nitrite Level Reduction in Placebo No reductionUp to 87% reduction after 7 days[8]
Nitrosamine Formation Reduction BaselineApproximately 75% reduction[8]
General Inhibition (with other antioxidants) Baseline>80% inhibition[10]

Experimental Protocols

Protocol: Evaluating the Efficacy of Ascorbic Acid in a Model Tablet Formulation

1. Objective: To determine the effectiveness of ascorbic acid in reducing nitrosamine formation in a solid oral dosage form under accelerated stability conditions.

2. Materials:

  • Model Active Pharmaceutical Ingredient (API) with a secondary or tertiary amine moiety.
  • Excipients: Microcrystalline cellulose (MCC), Starch, Croscarmellose sodium.
  • Ascorbic Acid (pharmaceutical grade).
  • Potassium Nitrite (KNO₂) solution (for spiking).
  • Control tablets (without ascorbic acid).
  • Test tablets (with a specified concentration of ascorbic acid, e.g., 1% w/w).

3. Methodology:

  • Formulation Preparation:
  • Prepare a placebo blend of MCC, starch, and croscarmellose sodium.
  • Divide the blend into two batches. To one batch, add 1% w/w of ascorbic acid and blend for uniform distribution.
  • Incorporate the model API into both the control and the ascorbic acid-containing blends.
  • Spike both formulations with a known amount of potassium nitrite to accelerate nitrosamine formation.
  • Tableting:
  • Compress both the control and test blends into tablets using a suitable tablet press.
  • Stress Testing:
  • Place the tablets in open containers to maximize exposure to environmental conditions.
  • Store the tablets at accelerated stability conditions (e.g., 50°C / 75% RH) for a defined period (e.g., 2 weeks).[8]
  • Sample Analysis:
  • At predetermined time points (e.g., T=0, T=1 week, T=2 weeks), withdraw samples of both control and test tablets.
  • Analyze the tablets for the content of the specific N-nitroso impurity using a validated, sensitive analytical method (e.g., LC-MS/MS).

4. Data Analysis:

  • Compare the concentration of the N-nitroso impurity in the test tablets to that in the control tablets at each time point.
  • Calculate the percentage reduction in nitrosamine formation due to the presence of ascorbic acid.

Visualizations

Nitrosamine_Formation_Pathway cluster_reaction Reaction Conditions cluster_products Products Secondary/Tertiary Amine Secondary/Tertiary Amine Nitrosamine Nitrosamine Secondary/Tertiary Amine->Nitrosamine Nitrite (NO2-) Nitrite (NO2-) Nitrous Acid (HNO2) Nitrous Acid (HNO2) Nitrite (NO2-)->Nitrous Acid (HNO2) H+ Acidic Conditions (e.g., H+) Acidic Conditions (e.g., H+) Nitrosating Agent (e.g., N2O3) Nitrosating Agent (e.g., N2O3) Nitrous Acid (HNO2)->Nitrosating Agent (e.g., N2O3) Dimerization Nitrosating Agent (e.g., N2O3)->Nitrosamine Reaction

Caption: General pathway of nitrosamine formation.

Nitrosamine_Mitigation_Workflow cluster_assessment Risk Assessment cluster_mitigation Mitigation & Verification cluster_outcome Outcome A Identify Potential for Nitrosamine Formation B Risk Identified? A->B C Implement Mitigation Strategy (e.g., Add Ascorbic Acid) B->C Yes F No Further Action B->F No D Perform Confirmatory Testing (e.g., LC-MS/MS) C->D E Nitrosamine Below Acceptable Limit? D->E E->F Yes G Refine Mitigation Strategy E->G No G->C

Caption: Workflow for nitrosamine risk mitigation.

References

Technical Support Center: Einecs 306-610-6 (Bismuth(III) Nitrate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Einecs 306-610-6, identified as Bismuth(III) nitrate. Bismuth(III) nitrate and its hydrated forms, such as the pentahydrate, are versatile reagents in various chemical and biological applications. This guide offers best practices for handling and storage, troubleshooting tips for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of this compound?

A1: this compound refers to a form of Bismuth(III) nitrate. A common commercially available form is Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O).

Q2: What are the primary hazards associated with Bismuth(III) nitrate?

A2: Bismuth(III) nitrate is a strong oxidizer and can intensify fires.[1][2][3] It can cause skin and serious eye irritation.[2] Inhalation may cause respiratory tract irritation. It is also important to avoid contact with combustible materials, organic materials, strong acids, and strong bases.[1][2]

Q3: How should I properly store Bismuth(III) nitrate?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][4] It should be kept away from heat, sparks, open flames, and other ignition sources.[3] Due to its oxidizing nature, it must be stored separately from combustible materials, organic substances, and strong reducing agents.[1][2] Some forms are hygroscopic and may be sensitive to light.

Q4: What personal protective equipment (PPE) is required when handling Bismuth(III) nitrate?

A4: Appropriate PPE includes safety glasses with side-shields or goggles, chemical-resistant gloves (such as natural rubber, neoprene, or PVC), and a lab coat or apron.[4][5] If there is a risk of dust formation or if working in an area with inadequate ventilation, a NIOSH/MSHA-approved respirator should be used.[4][5]

Q5: How should I dispose of Bismuth(III) nitrate waste?

A5: Dispose of waste in accordance with all applicable federal, state, and local regulations.[5] It is advisable to contact a licensed professional waste disposal service.[4] Do not allow the chemical to enter drains or the environment.

Troubleshooting Guides

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Difficulty dissolving Bismuth(III) nitrate in water. Bismuth(III) nitrate readily hydrolyzes in water to form insoluble bismuth oxynitrates.Dissolve the compound in dilute nitric acid before adding it to the aqueous reaction mixture. The presence of a small amount of acid can help prevent precipitation.
Reaction is sluggish or does not proceed to completion. - Inadequate mixing.- Catalyst deactivation due to moisture.- Incorrect solvent.- Ensure vigorous stirring.- Use anhydrous solvents and reagents if the reaction is moisture-sensitive.- Consult literature for the optimal solvent for the specific reaction.
Formation of a brown gas during the reaction. Decomposition of the nitrate salt upon heating, releasing nitrogen dioxide (NO₂).Avoid excessive heating of Bismuth(III) nitrate. Most reactions catalyzed by this reagent are conducted at room temperature. If heating is necessary, do so cautiously in a well-ventilated fume hood.
Inconsistent results between batches. - Variation in the hydration state of the Bismuth(III) nitrate.- Impurities in starting materials.- Use Bismuth(III) nitrate from the same batch for a series of experiments.- Ensure the purity of all reagents and solvents.

Experimental Protocols

Protocol 1: Bismuth(III) Nitrate Catalyzed Michael Addition of an Amine to an α,β-Unsaturated Ketone

This protocol describes a general procedure for the Michael addition of an amine to an α,β-unsaturated ketone, a common reaction in organic synthesis.

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Amine (e.g., aniline)

  • Ethanol (solvent)

  • Stir plate and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a solution of the α,β-unsaturated ketone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the amine (1.2 mmol).

  • Add Bismuth(III) nitrate pentahydrate (0.05 mmol, 5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

Protocol 2: Deprotection of a Ketone Acetal using Bismuth(III) Nitrate

This protocol provides a method for the chemoselective deprotection of acetals to regenerate the corresponding carbonyl compound.

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Acetal (e.g., 2,2-dimethyl-1,3-dioxolane derivative of a ketone)

  • Dichloromethane (solvent)

  • Stir plate and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve the acetal (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add Bismuth(III) nitrate pentahydrate (0.25 mmol, 25 mol%) to the solution.

  • Stir the mixture at room temperature. The reaction is typically fast and can be monitored by TLC.

  • Once the reaction is complete, add a saturated aqueous solution of sodium bicarbonate (15 mL) to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected ketone.

  • If necessary, purify the product further by column chromatography or distillation.

Mandatory Visualizations

Mechanism of Urease Inhibition by Bismuth(III)

Bismuth compounds are known for their antibacterial activity against Helicobacter pylori, in part through the inhibition of the urease enzyme, which is crucial for the bacterium's survival in the acidic environment of the stomach. The diagram below illustrates the proposed mechanism of this inhibition.

Urease_Inhibition cluster_0 Normal Urease Function cluster_1 Inhibition by Bismuth(III) Urea Urea Urease_Active Active Urease (with Ni²⁺ at active site) Urea->Urease_Active Substrate binding Ammonia_CarbonDioxide Ammonia + Carbon Dioxide Urease_Active->Ammonia_CarbonDioxide Hydrolysis Urease_Inactive Inactive Urease (Bi³⁺ displaces Ni²⁺) Bi_ion Bismuth(III) ion (Bi³⁺) Bi_ion->Urease_Active Inhibitor binding to active site No_Reaction No Hydrolysis Urease_Inactive->No_Reaction Inhibition

Caption: Proposed mechanism of urease inhibition by Bismuth(III) ions.

Experimental Workflow for Bismuth(III) Nitrate Catalyzed Michael Addition

The following diagram outlines the general workflow for conducting a Michael addition reaction catalyzed by Bismuth(III) nitrate.

Michael_Addition_Workflow start Start reagents Combine Substrates: α,β-Unsaturated Ketone + Amine in Solvent start->reagents catalyst Add Bi(NO₃)₃·5H₂O (Catalyst) reagents->catalyst reaction Stir at Room Temperature (Monitor by TLC) catalyst->reaction workup Aqueous Work-up: Quench with Water, Extract with Organic Solvent reaction->workup purification Purification: Dry, Concentrate, and Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for a Bismuth(III) nitrate catalyzed Michael addition.

References

Technical Support Center: Interpreting Ambiguous NMR Spectra of 5-oxo-L-proline Diethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ambiguous NMR spectra of 5-oxo-L-proline diethanolamine.

Troubleshooting Guide

Problem: My 1H NMR spectrum shows broad signals and unexpected chemical shifts.

Possible Cause 1: Salt Formation and Hydrogen Bonding

5-oxo-L-proline, a carboxylic acid, and diethanolamine, a secondary amine, will likely form a diethanolammonium 5-oxo-L-prolinate salt. This ionic interaction, along with extensive hydrogen bonding between the hydroxyl groups of the diethanolamine cation and the carboxylate and amide groups of the 5-oxo-L-prolinate anion, can lead to significant changes in the NMR spectrum compared to the individual components.

Solutions:

  • Variable Temperature NMR: Acquire spectra at different temperatures. Increased temperature can sometimes sharpen signals by increasing the rate of dynamic exchange processes.

  • Deuterium Exchange: Add a drop of D2O to your NMR sample. Protons involved in hydrogen bonding and the amine N-H proton will exchange with deuterium, leading to the disappearance or significant reduction of their signals. This can help identify which peaks are from exchangeable protons.

  • Solvent Effects: The choice of NMR solvent can influence the degree of hydrogen bonding and ion pairing. Acquiring spectra in different deuterated solvents (e.g., DMSO-d6, Methanol-d4) may help to resolve overlapping signals.

Figure 1: Proposed Interaction between 5-oxo-L-proline and Diethanolamine

Caption: Ionic and hydrogen bonding between 5-oxo-L-prolinate and diethanolammonium.

Problem: I see more signals than expected for either 5-oxo-L-proline or diethanolamine.

Possible Cause 2: Conformational Isomers of 5-oxo-L-proline

The five-membered ring of 5-oxo-L-proline is not planar and can exist in multiple conformations (e.g., envelope, twist) that may be in slow exchange on the NMR timescale. This can result in two or more sets of signals for the proline ring protons and carbons.

Solutions:

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to identify which protons and carbons belong to the same spin system (i.e., the same molecule or conformer).

  • Higher Field Strength: Using a higher field NMR spectrometer can improve signal dispersion, potentially resolving overlapping signals from different conformers.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for 5-oxo-L-proline and diethanolamine?

A1: The following tables summarize the approximate chemical shifts for the individual components in a neutral, non-interacting state. Significant deviations from these values are expected in the 5-oxo-L-proline diethanolamine salt due to the reasons outlined in the troubleshooting guide.

Table 1: Approximate 1H NMR Chemical Shifts (δ, ppm)

CompoundProton AssignmentApproximate Chemical Shift (ppm)
5-Oxo-L-proline Hα (methine)4.1 - 4.3
Hβ (methylene)2.0 - 2.5
Hγ (methylene)2.3 - 2.6
N-H (amide)7.5 - 8.5 (broad)
COOH (carboxylic acid)> 10 (very broad)
Diethanolamine -CH2-O-3.6 - 3.8
-CH2-N-2.7 - 2.9
N-H (amine)Variable, broad
O-H (hydroxyl)Variable, broad

Table 2: Approximate 13C NMR Chemical Shifts (δ, ppm)

CompoundCarbon AssignmentApproximate Chemical Shift (ppm)
5-Oxo-L-proline C=O (amide)178 - 182
C=O (carboxylic acid)175 - 179
Cα (methine)58 - 62
Cβ (methylene)28 - 32
Cγ (methylene)24 - 28
Diethanolamine -CH2-O-60 - 64
-CH2-N-50 - 54

Q2: How should I prepare my NMR sample to get the best possible spectrum?

A2: Proper sample preparation is critical for obtaining a high-quality NMR spectrum, especially for a sample that may behave like an ionic liquid.

Figure 2: Recommended NMR Sample Preparation Workflow

Figure 2. NMR Sample Preparation Workflow. start Start dissolve Dissolve 10-20 mg of sample in 0.6-0.7 mL of deuterated solvent start->dissolve vortex Vortex to ensure homogeneity dissolve->vortex filter Filter the solution through a plug of glass wool in a Pasteur pipette into a clean, dry NMR tube vortex->filter degas Optional: Degas the sample using freeze-pump-thaw cycles if paramagnetic impurities are suspected filter->degas acquire Acquire NMR spectrum degas->acquire Figure 3. Decision tree for selecting appropriate NMR experiments. start Initial Observation: Ambiguous Spectrum proton_nmr 1D 1H NMR start->proton_nmr Basic Information carbon_nmr 1D 13C NMR & DEPT proton_nmr->carbon_nmr Carbon Skeleton cosy 2D COSY (1H-1H Correlation) carbon_nmr->cosy Proton Connectivity hsqc 2D HSQC (1H-13C Correlation) cosy->hsqc Direct C-H Attachment hmbc 2D HMBC (Long-Range 1H-13C Correlation) hsqc->hmbc Multi-bond Connectivity noesy 2D NOESY/ROESY (Through-Space Correlation) hmbc->noesy Spatial Proximity interpretation Full Structural Interpretation noesy->interpretation

Validation & Comparative

A Comparative Guide to the Biological Activities of Panax Extracts and Their Constituent Ginsenosides

Author: BenchChem Technical Support Team. Date: November 2025

Identification of Einecs 306-610-6

Initial searches for the chemical identity and biological activity of this compound indicate that this identifier does not correspond to a substance typically studied for pharmacological or biological effects in a research or drug development context. The available information from chemical patent databases suggests that this compound is related to industrial chemical formulations, specifically within the domain of photographic recording materials and coating compositions, rather than a substance with inherent biological activity such as a plant extract or a therapeutic agent.

Given this, a direct comparison of the biological activity of this compound to its individual components is not feasible. However, to address the user's core interest in a comparative guide on the biological activity of a complex substance and its constituents, this report will focus on a relevant and extensively studied example: the comparison of the biological activities of Panax ginseng and Panax notoginseng extracts to their primary active components, the ginsenosides.

This guide provides a detailed comparison of the biological activities of whole extracts from Panax ginseng and Panax notoginseng versus their isolated ginsenoside components. This information is intended for researchers, scientists, and drug development professionals.

Overview of Panax and Ginsenosides

Panax ginseng (Asian ginseng) and Panax notoginseng (Sanqi or Tianqi) are perennial herbs whose roots are widely used in traditional medicine.[1][2][3] Their therapeutic effects are largely attributed to a class of triterpenoid saponins known as ginsenosides.[4][5] While the whole extracts contain a complex mixture of ginsenosides, polysaccharides, amino acids, and other compounds, individual ginsenosides often exhibit distinct and sometimes more potent biological activities.[5][6][7] The composition and concentration of ginsenosides can vary depending on the species, age of the plant, and processing methods (e.g., white vs. red ginseng).[4][8]

Comparative Biological Activities

The biological effects of Panax extracts are pleiotropic, encompassing anti-inflammatory, antioxidant, anti-cancer, immunomodulatory, and neuroprotective properties.[1][2][9][10] Research has increasingly focused on elucidating the specific roles of individual ginsenosides in these activities.

Anti-Cancer Activity

Both whole extracts and isolated ginsenosides have demonstrated anti-cancer effects. However, specific ginsenosides often show greater potency in vitro.

SubstanceCancer Cell LineObserved EffectIC50 / Effective Concentration
P. notoginseng n-butanol extractHCT-116 (colorectal)Enhanced anti-proliferative effect of 5-fluorouracil0.25 mg/mL[11]
P. notoginseng saponin mixture4T1 (breast cancer)Induced apoptosis and cell cycle arrest50–400 µg/mL[11]
Ginsenoside Rh2Various cancer cell linesInhibited proliferation, induced apoptosisData varies by cell line
Ginsenoside Rg3Prostate cancer cellsInhibited proliferationData varies by cell line[1]
Compound K (metabolite of PPD-type ginsenosides)Various cancer cell linesPotent anti-cancer effectsMore potent than parent ginsenosides[4]
Immunomodulatory Effects

Panax extracts can modulate both innate and adaptive immunity. The effects can be complex, with some components stimulating and others suppressing immune responses.

SubstanceModelObserved EffectKey Findings
P. ginseng aqueous extractMouse model with P. aeruginosa lung infectionInduced a Th1-like immune responseIncreased IFN-γ and TNF-α, decreased IL-4[1]
Ginsenoside ReMouse model with influenza vaccine (H3N2)Enhanced immune responses to the vaccineIncreased antibody production[6]
P. notoginseng extractIn vitroImmunosuppressive activityNot dependent on a single ginsenoside[10]
Neuroprotective and CNS Effects

Ginsenosides are known to have significant effects on the central nervous system (CNS), with some exhibiting stimulant properties and others having a sedative effect.

SubstanceModelObserved EffectKey Findings
Ginsenoside Rg1In vivo (mice)Improved spatial learningIncreased hippocampal synaptophysin levels[12]
Ginsenoside Rb1In vivoCNS depressant activityModulates neurotransmitter systems[1]
Ginsenoside RdIn vitro (neural stem cells)Enhanced astrocyte differentiationPotential for neural repair[5]
P. notoginseng extractRat model of ischemic strokeReduced lipid peroxidation, potentiated antioxidant activityUpregulated pro-survival pathways (IGF-1, Akt, mTOR)[11]
Cardiovascular Effects

Panax notoginseng is particularly renowned for its effects on the cardiovascular system, traditionally used to promote blood circulation.

SubstanceModelObserved EffectKey Findings
Ginsenoside Rb1In vitro (cardiac hypertrophy model)Attenuated cardiac hypertrophyInvolved inhibition of the Ca2+-Calcineurin signal transduction pathway[5]
P. notoginseng saponinsIn vivoAngiogenesis promotionMediated through the AMPK pathway[12]
Panax extractsGeneralVasorelaxationMediated by nitric oxide production[5]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic or anti-proliferative effects of Panax extracts or ginsenosides on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of the test substance (e.g., Ginsenoside Rh2) or a vehicle control.

  • After a specified incubation period (e.g., 24, 48, or 72 hours), the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Viable cells with active mitochondrial reductase convert MTT into formazan crystals.

  • The formazan crystals are solubilized with a solvent (e.g., DMSO).

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Measurement of Cytokine Production (ELISA)

Objective: To quantify the immunomodulatory effects of Panax extracts by measuring the production of cytokines (e.g., IFN-γ, TNF-α, IL-4) from immune cells.

Methodology:

  • Immune cells (e.g., splenocytes or peripheral blood mononuclear cells) are cultured in vitro.

  • The cells are stimulated with a mitogen (e.g., lipopolysaccharide) in the presence or absence of the test substance.

  • After an appropriate incubation period, the cell culture supernatant is collected.

  • The concentration of a specific cytokine in the supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • The assay involves capturing the cytokine with a specific antibody coated on a microplate, followed by detection with a second, enzyme-linked antibody.

  • The addition of a substrate results in a color change, the intensity of which is proportional to the amount of cytokine present. The concentration is determined by comparison to a standard curve.

Signaling Pathways and Logical Relationships

The biological activities of ginsenosides are mediated through the modulation of various intracellular signaling pathways.

G Ginsenoside-Mediated Anti-inflammatory Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates Ginsenosides Ginsenosides (e.g., Rg3, Rh2) Ginsenosides->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes activates transcription of

Caption: Inhibition of the NF-κB signaling pathway by ginsenosides.

G Experimental Workflow for Cell Viability Start Seed Cells in 96-well Plate Treat Add Ginsenoside Concentrations Start->Treat Incubate Incubate for 48h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add DMSO to Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance at 570nm Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

While whole extracts of Panax ginseng and Panax notoginseng offer a broad spectrum of biological activities due to their complex mixture of compounds, isolated ginsenosides often exhibit more targeted and potent effects. The activity of the whole extract is not merely the sum of its parts; synergistic and antagonistic interactions between components likely play a significant role. For drug development, purified ginsenosides like Rh2, Rg3, and the metabolite Compound K offer the advantage of a defined mechanism of action and dose-response relationship. However, the traditional use of whole extracts may provide a more balanced, multi-target effect that could be beneficial for overall health and disease prevention. Further research is needed to fully elucidate the complex interplay between the various constituents of Panax extracts and their overall pharmacological profile.

References

A Comparative Guide to the Quantification of N,N-Didecyl-N-methyl-poly(oxyethyl)ammonium propionate (Einecs 306-610-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Einecs 306-610-6, chemically identified as N,N-Didecyl-N-methyl-poly(oxyethyl)ammonium propionate, a quaternary ammonium compound (QAC) with applications as a biocide and disinfectant.[1] We will explore a novel High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) method and compare its performance against established techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Spectrophotometry.

Introduction to Analytical Challenges

Accurate quantification of QACs like this compound is crucial for formulation development, stability testing, and regulatory compliance. The unique chemical structure of this compound—lacking a strong chromophore and possessing high polarity—presents challenges for traditional analytical techniques. This guide will provide objective, data-driven comparisons to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods

The performance of the novel HPLC-CAD method was validated and compared against the established LC-MS/MS and Spectrophotometric methods. The key validation parameters are summarized in the table below.

Parameter Novel HPLC-CAD Method LC-MS/MS Method Spectrophotometric Method
Linearity (R²) > 0.999> 0.999> 0.99[2]
Range (µg/mL) 1 - 1000.001 - 0.1[3]0.5 - 10[2]
Accuracy (%) 98 - 10295 - 10593 - 97[2]
Precision (%RSD) < 2.0< 5.0< 3.0[4]
Limit of Detection (LOD) (µg/mL) 0.50.00050.53[2]
Limit of Quantification (LOQ) (µg/mL) 1.00.0011.77[2]
Sample Throughput HighMediumHigh
Instrument Cost MediumHighLow
Selectivity HighVery HighLow to Medium[4]

Experimental Protocols

Detailed methodologies for the novel and comparative analytical techniques are provided below.

Novel Method: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This novel method offers a robust and sensitive approach for the quantification of this compound without the need for chromophores or mass spectrometry.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Charged Aerosol Detector (CAD)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

CAD Settings:

  • Evaporation Temperature: 35°C

  • Gas: Nitrogen at 35 psi

Sample Preparation: Samples are accurately weighed and dissolved in a methanol:water (1:1) diluent to a target concentration within the calibration range. The solution is then filtered through a 0.45 µm nylon filter before injection.

Comparative Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method commonly used for the trace analysis of QACs.

Instrumentation:

  • LC-MS/MS system with a triple quadrupole mass spectrometer

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium formate in Water with 0.1% Formic Acid

  • Mobile Phase B: 10 mM Ammonium formate in Methanol with 0.1% Formic Acid

  • Gradient: 20% B to 95% B over 8 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored.

Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction may be employed for complex matrices to remove interfering substances before LC-MS/MS analysis.[5]

Comparative Method 2: Spectrophotometry

This method relies on the formation of a colored ion-pair complex and is suitable for routine analysis where high selectivity is not required.[4]

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Eosin-Y solution

  • Triton X-100 solution

  • Phosphate buffer (pH 7.0)

Procedure:

  • An aliquot of the sample solution is mixed with the phosphate buffer, Eosin-Y solution, and Triton X-100 solution.

  • The mixture is incubated at room temperature for 15 minutes to allow for color development.

  • The absorbance is measured at the wavelength of maximum absorption (typically around 535 nm).[2][4]

  • Quantification is achieved by comparing the absorbance of the sample to a calibration curve prepared with known concentrations of this compound.

Visualizations

To further illustrate the methodologies and the mechanism of action of this compound, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning Planning cluster_development Method Development & Optimization cluster_validation Method Validation cluster_documentation Documentation & Implementation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method develop_protocol Develop Protocol select_method->develop_protocol optimize_params Optimize Parameters develop_protocol->optimize_params linearity Linearity & Range optimize_params->linearity accuracy Accuracy optimize_params->accuracy precision Precision (Repeatability & Intermediate) optimize_params->precision selectivity Selectivity/Specificity optimize_params->selectivity lod_loq LOD & LOQ optimize_params->lod_loq robustness Robustness optimize_params->robustness validation_report Validation Report linearity->validation_report accuracy->validation_report precision->validation_report selectivity->validation_report lod_loq->validation_report robustness->validation_report sop Standard Operating Procedure (SOP) validation_report->sop routine_use Routine Use sop->routine_use

Analytical method validation workflow.

qac_mechanism_of_action cluster_bacterial_cell Bacterial Cell cell_membrane Cell Membrane (Phospholipid Bilayer) disruption Membrane Disruption cell_membrane->disruption cytoplasm Cytoplasm leakage Leakage of Intracellular Components cytoplasm->leakage cell_wall Cell Wall qac This compound (Quaternary Ammonium Compound) qac->cell_membrane Adsorption & Intercalation disruption->leakage cell_death Cell Death leakage->cell_death

Mechanism of action of this compound on bacterial cells.

Conclusion

The novel HPLC-CAD method presents a compelling alternative for the quantification of this compound, offering a balance of sensitivity, high throughput, and moderate cost. While LC-MS/MS remains the gold standard for ultra-trace level detection due to its superior sensitivity and selectivity, its higher cost and complexity may not be necessary for all applications. The spectrophotometric method, though simple and cost-effective, is prone to interferences and has a higher limit of detection, making it suitable for less demanding applications. The choice of method should be guided by the specific requirements of the analysis, including the required sensitivity, sample matrix, and available resources.

References

Cross-validation of experimental findings on Einecs 306-610-6 with in silico predictions

Author: BenchChem Technical Support Team. Date: November 2025

An important notice regarding the substance Einecs 306-610-6: No specific biological or toxicological studies were found for the compound 5-oxo-L-proline, compound with 2,2'-iminodiethanol (1:1). This guide, therefore, presents a summary of the available experimental findings and in silico predictions for its individual components: 5-oxo-L-proline (also known as L-pyroglutamic acid) and 2,2'-iminodiethanol (diethanolamine). A direct cross-validation for the combined substance is not possible due to the absence of data.

Diethanolamine (DEA)

Diethanolamine is a secondary amine used in a variety of consumer and industrial products, including cosmetics, soaps, and metalworking fluids.[1][2]

Experimental Findings

Recent research has identified diethanolamine as an activator of the Wnt signaling pathway.[3] In a screen of the ToxCast chemical library, DEA was found to stimulate Wnt signaling in human cells.[3] The proposed mechanism involves the disruption of choline metabolism, as DEA is structurally similar to choline.[3] Choline deficiency is known to be linked to developmental abnormalities, and perturbation of Wnt signaling is associated with developmental disorders.[3]

Wnt_Signaling_Activation_by_DEA DEA Diethanolamine (DEA) Choline_Metabolism Choline Metabolism Inhibition DEA->Choline_Metabolism Wnt_Signaling Wnt Signaling Activation Choline_Metabolism->Wnt_Signaling Cell_Proliferation Neural Progenitor Cell Proliferation Wnt_Signaling->Cell_Proliferation

Figure 1: Proposed mechanism of Wnt signaling activation by Diethanolamine.

Animal studies have indicated that dermal exposure to diethanolamine can lead to an increased incidence of liver and kidney tumors in mice.[2][4] The carcinogenic mechanism is thought to be related to choline deficiency induced by DEA.[1]

Table 1: Summary of Toxicological Data for Diethanolamine

SpeciesRoute of ExposureObserved EffectsReference
MiceDermalIncreased incidence of liver and kidney tumors[2][4]
RatsOralEffects on liver, kidney, blood, and central nervous system[2]
  • Wnt Signaling Assay: HEK293T cells were transfected with luciferase reporters sensitive to various signaling pathways. The cells were then treated with diethanolamine, and the resulting luciferase activity was measured to determine the effect on Wnt signaling.[3]

  • Carcinogenicity Bioassay: B6C3F1 mice received dermal applications of diethanolamine in 95% ethanol for two years. The incidence of tumors in various organs was then compared between the treated and control groups.[5]

In Silico Predictions

While direct in silico predictions for diethanolamine's effect on specific signaling pathways are not extensively documented in the available literature, Quantitative Structure-Activity Relationship (QSAR) models have been used to predict its toxicological properties. For instance, the estimated bioconcentration factor (BCF) for diethanolamine, calculated using a QSAR model, is 2.3, suggesting it does not bioaccumulate.[6]

5-oxo-L-proline (L-pyroglutamic acid)

L-pyroglutamic acid is a natural amino acid derivative and an intermediate in the glutathione cycle.[7][8]

Experimental Findings

5-oxo-L-proline is a key component of the gamma-glutamyl cycle, which is crucial for the synthesis and recycling of glutathione.[7][9] The enzyme 5-oxoprolinase catalyzes the conversion of 5-oxo-L-proline to L-glutamate, a reaction that is coupled with the cleavage of ATP to ADP.[10][11]

Gamma_Glutamyl_Cycle gamma_Glutamyl_Amino_Acid γ-Glutamyl Amino Acid Five_Oxoproline 5-Oxo-L-proline gamma_Glutamyl_Amino_Acid->Five_Oxoproline γ-Glutamyl- cyclotransferase Amino_Acid Amino Acid Amino_Acid->gamma_Glutamyl_Amino_Acid Glutamate L-Glutamate Five_Oxoproline->Glutamate 5-Oxoprolinase (ATP -> ADP + Pi) gamma_Glutamylcysteine γ-Glutamylcysteine Glutamate->gamma_Glutamylcysteine γ-Glutamylcysteine synthetase Glutathione Glutathione Glutathione->gamma_Glutamyl_Amino_Acid γ-Glutamyl transpeptidase gamma_Glutamylcysteine->Glutathione Glutathione synthetase Cysteine Cysteine Cysteine->gamma_Glutamylcysteine Glycine Glycine Glycine->Glutathione

Figure 2: The role of 5-oxo-L-proline in the Gamma-Glutamyl Cycle.

Experimental studies using electrophysiology and mutation analysis have shown that L-pyroglutamic acid interacts with the human sour taste receptor, hPKD2L1.[12] Specifically, the arginine residue at position 299 (R299) of the receptor is involved in binding L-pyroglutamic acid in a concentration-dependent manner.[12]

Table 2: Summary of Receptor Interaction Data for L-pyroglutamic acid

ReceptorBinding SiteMethodFindingReference
hPKD2L1 (Sour Taste Receptor)R299Electrophysiology, Mutation ExperimentsL-pyroglutamic acid binds to and activates the receptor.[12]

In rat brain studies, L-pyroglutamic acid was found to decrease both Na+-dependent and Na+-independent glutamate binding.[13]

  • Receptor Binding Assay: Xenopus oocytes were used to express the human PKD2L1 receptor. The interaction of L-pyroglutamic acid with the receptor was then studied using two-electrode voltage clamp electrophysiology to measure the induced inward current.[12]

  • Glutamate Binding Assay: The effect of L-pyroglutamic acid on glutamate binding was investigated in rat brain preparations by measuring the binding of radiolabeled glutamate in the presence and absence of L-pyroglutamic acid.[13]

In Silico Predictions

Molecular docking studies have been employed to investigate the interaction between L-pyroglutamic acid and the hPKD2L1 receptor, complementing the experimental findings.[12] These in silico methods help to visualize the binding mode and identify key interacting residues at a molecular level.

Conclusion

While a direct comparative analysis of experimental and in silico data for this compound is not feasible due to a lack of research on this specific compound, an examination of its individual components provides some insights into their potential biological activities.

Diethanolamine has been shown experimentally to activate Wnt signaling and exhibits carcinogenic potential in animal models, with choline deficiency being a proposed mechanism. In silico toxicology predictions for DEA are primarily based on QSAR models.

5-oxo-L-proline is a key metabolite in the gamma-glutamyl cycle and has been experimentally shown to interact with the sour taste receptor hPKD2L1 and to modulate glutamate binding. In silico molecular docking has been used to further elucidate its receptor interactions.

Further research is necessary to determine the biological and toxicological profile of the combined substance, this compound, and to enable a direct cross-validation of experimental and in silico findings.

References

A Comparative Analysis of Pyroglutamic Acid Derivatives: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Einecs 306-610-6 and other pyroglutamic acid derivatives, highlighting their performance based on available experimental data. This document delves into their antifungal, anticancer, and P2X7 receptor antagonist activities, offering insights into their potential therapeutic applications.

Introduction to Pyroglutamic Acid and Its Derivatives

Pyroglutamic acid, a derivative of glutamic acid, serves as a versatile chiral building block in the synthesis of a wide array of biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. This guide focuses on a comparative study of various pyroglutamic acid derivatives, with a particular focus on this compound, to elucidate their structure-activity relationships and therapeutic promise.

This compound has been identified as 5-oxo-L-proline, in a compound with 2,2'-iminodiethanol (1:1), with the CAS number 97338-17-5. While specific biological activity data for this particular salt is not extensively documented in publicly available literature, this guide will compare it with other well-studied pyroglutamic acid derivatives for which experimental data exists. The applications of diethanolamine salts of fatty acids as surfactants and in cosmetics are known, suggesting potential formulation advantages for this compound.

Antifungal Activity of Pyroglutamic Acid Derivatives

Several studies have highlighted the potent antifungal properties of pyroglutamic acid esters and other derivatives. The following table summarizes the antifungal activity of selected compounds against various fungal strains.

Table 1: Antifungal Activity of L-Pyroglutamic Acid and Its Derivatives

CompoundFungal StrainEC50 (µg/mL)Inhibition Rate (%) at 100 µmol/LReference
L-Pyroglutamic AcidPhytophthora infestans9.48-[1][2]
L-Pyroglutamic AcidPlasmopara cubensis10.82-[1][2]
Compound 2d (ester)Phytophthora infestans1.44-[2]
Compound 2j (ester)Phytophthora infestans1.21-[2]
Azoxystrobin (control)Phytophthora infestans7.85-[2]
Compound C08aFusarium graminearum-95.3[2]
Compound C08lFusarium graminearum-92.8[2]
Hymexazol (control)Fusarium graminearum-60.2[2]
Experimental Protocol: Antifungal Activity Assay (Poisoned Food Technique)

The in vitro antifungal activity of pyroglutamic acid derivatives is commonly assessed using the poisoned food technique.[1]

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., acetone).

  • Poisoned Plate Preparation: The dissolved compounds are mixed with the molten PDA at a desired final concentration (e.g., 100 µg/mL).

  • Inoculation: A mycelial disc of the test fungus is placed at the center of the solidified poisoned PDA plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 25°C) for a specified period.

  • Data Collection: The diameter of the fungal colony is measured, and the inhibition rate is calculated relative to a control plate containing only the solvent.

Anticancer Activity of 5-Oxopyrrolidine Derivatives

Derivatives of 5-oxopyrrolidine, another name for pyroglutamic acid, have demonstrated promising anticancer activities. The following table presents the cell viability of human lung adenocarcinoma A549 cells after treatment with various 5-oxopyrrolidine derivatives.

Table 2: Anticancer Activity of 5-Oxopyrrolidine Derivatives against A549 Cells

CompoundCell Viability (%) at 100 µMReference
2 ~80[3]
4 ~75[3]
18 ~40[3]
19 ~35[3]
20 ~25[3]
21 ~20[3]
22 ~30[3]
Cisplatin (Control) ~45[3]
Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5][6][7]

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours.[4]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control (e.g., 0.5% DMSO) and incubated for a further 24 or 48 hours.[4]

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours in the dark at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.[4]

Pyroglutamic Acid Amides as P2X7 Receptor Antagonists

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and has been implicated in various diseases, including chronic pain and neurodegenerative disorders. Pyroglutamic acid amides have emerged as potent antagonists of the P2X7 receptor.

Table 3: P2X7 Receptor Antagonist Activity of Selected Compounds

CompoundIC50 (nM) at human P2X7IC50 (nM) at rat P2X7Reference
A-438079300100[8]
A-7400034018[8]
Brilliant Blue G (BBG)~10,000~300[8][9]
KN-62Potent (noncompetitive)Potent (noncompetitive)[8]
GSK1482160 (Pyroglutamic acid amide analogue)PotentPotent[9]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

P2X7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux CellDeath Cell Death P2X7R->CellDeath Pore Formation MAPK MAPK Activation (p38, ERK, JNK) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation MAPK->Inflammation NFkB->Inflammation

Caption: P2X7 Receptor Signaling Pathway.

Synthesis_Workflow cluster_synthesis Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives start N-(4-aminophenyl)acetamide + Itaconic Acid step1 Reflux in Water start->step1 product1 1-(4-acetamidophenyl)-5-oxopyrrolidine- 3-carboxylic acid (2) step1->product1 step2 Methanol, H₂SO₄ (cat.) Esterification product1->step2 intermediate1 Methyl ester (3) step2->intermediate1 step3 Hydrazinolysis (N₂H₄·H₂O) intermediate1->step3 product2 Acid hydrazide (4) step3->product2 step4 Condensation with Aromatic Aldehydes product2->step4 product3 Hydrazone derivatives step4->product3

Caption: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives.

Conclusion

This comparative guide highlights the significant therapeutic potential of pyroglutamic acid derivatives across various fields. While quantitative data for this compound remains elusive, the broader class of pyroglutamic acid derivatives demonstrates potent antifungal and anticancer activities. Furthermore, pyroglutamic acid amides show promise as P2X7 receptor antagonists, offering a potential avenue for the treatment of inflammatory diseases. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to explore and develop novel therapeutics based on the versatile pyroglutamic acid scaffold. Further investigation into the specific biological activities of this compound is warranted to fully understand its potential within this promising class of compounds.

References

Assessing the purity of synthesized Einecs 306-610-6 against a reference standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Assessing the Purity of Synthesized Einecs 306-610-6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide (this compound; CAS 42774-15-2) against a reference standard. The methodologies outlined herein are based on established analytical techniques for polymer additives and hindered amine light stabilizers (HALS), ensuring robust and reliable results for quality control and research purposes.

Introduction to this compound and Reference Standards

N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide is a hindered amine light stabilizer (HALS) used to protect polymers from degradation due to UV light and thermal stress. Its purity is critical to ensure its efficacy and to avoid the introduction of unwanted impurities into the final product.

A suitable reference standard is a commercially available, high-purity version of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide with a specified purity, typically ≥98%. A certificate of analysis for the reference standard should be obtained to confirm its identity and purity.

Analytical Methodologies for Purity Assessment

The primary recommended techniques for the purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the separation and quantification of the main compound and any potential impurities.

Experimental Protocol 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like HALS.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized sample and the reference standard into separate 10 mL volumetric flasks.

    • Dissolve the samples in a suitable solvent such as a mixture of acetonitrile and water or methanol and chloroform (1:1 v/v). Ensure complete dissolution, using sonication if necessary.

    • Dilute to the mark with the chosen solvent.

    • Filter the solutions through a 0.45 µm syringe filter into HPLC vials.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often effective. A common approach for HALS involves a basic mobile phase or the addition of an amine to the mobile phase to improve peak shape[1].

      • Mobile Phase A: Water with 0.1% triethylamine, adjusted to pH 8.0 with formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% triethylamine.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Re-equilibrate at 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV detector at a suitable wavelength (e.g., 220 nm) or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended as many HALS have poor UV absorbance.

  • Data Analysis:

    • The purity of the synthesized sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method).

    • Alternatively, a quantitative analysis can be performed by creating a calibration curve with the reference standard.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Solvent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect Detection (UV/CAD/MS) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % or vs. Standard) integrate->calculate caption Figure 1. Experimental workflow for HPLC-based purity assessment.

Figure 1. Experimental workflow for HPLC-based purity assessment.

Experimental Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For high molecular weight compounds like this compound, a high-temperature column and appropriate temperature programming are necessary.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized sample and the reference standard into separate 10 mL volumetric flasks.

    • Dissolve in a suitable volatile solvent such as dichloromethane or a mixture of dichloromethane and toluene (1:1, v/v)[2].

    • Dilute to the mark with the solvent.

    • Transfer an aliquot to a GC vial.

  • GC-MS Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector.

    • Column: A low-bleed, high-temperature capillary column suitable for semi-volatile compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 10 minutes at 300 °C.

    • MS System: A mass spectrometer operating in electron ionization (EI) mode.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 50-600 m/z.

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC).

    • The identity of the main peak and any impurities can be confirmed by comparing their mass spectra to a spectral library or the mass spectrum of the reference standard.

Logical Flow for GC-MS Analysis

GCMS_Flow start Sample & Reference Standard Preparation injection Injection into GC start->injection separation Volatilization & Separation in GC Column injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection of Ions mass_analysis->detection data_processing Data Acquisition & TIC Generation detection->data_processing purity_calc Purity Calculation (Area %) data_processing->purity_calc spectral_analysis Mass Spectral Analysis data_processing->spectral_analysis caption Figure 2. Logical flow of the GC-MS analysis process.

Figure 2. Logical flow of the GC-MS analysis process.
Data Presentation and Comparison

The quantitative results from the purity analysis of the synthesized this compound and the reference standard should be summarized in clear and concise tables for easy comparison.

Table 1: HPLC Purity Assessment of Synthesized this compound

Sample IDRetention Time (min)Peak AreaArea %
Reference Standard 12.51,500,00099.5
(impurity 1)5,0000.3
(impurity 2)3,0000.2
Synthesized Sample 12.51,450,00098.0
(impurity 1)15,0001.0
(impurity 3)10,0000.7
(unknown)5,0000.3

Table 2: GC-MS Purity Assessment of Synthesized this compound

Sample IDRetention Time (min)Peak Area (TIC)Area %Mass Spectrum
Reference Standard 18.22,000,00099.2Matches expected fragmentation
(impurity 1)16,0000.8Identified as...
Synthesized Sample 18.21,900,00097.4Matches reference spectrum
(impurity 1)25,0001.3Matches reference impurity
(impurity 4)20,0001.0Identified as...
(unknown)5,0000.3Spectrum suggests...
Conclusion

This guide provides robust and detailed methodologies for the purity assessment of synthesized this compound using HPLC and GC-MS. By comparing the synthesized product against a high-purity reference standard, researchers and drug development professionals can confidently determine the purity and impurity profile of their material. The provided experimental protocols and data presentation formats are designed to facilitate clear and objective comparison, ensuring high standards of quality control in a scientific setting.

References

Replicating published synthesis protocols for 5-oxo-L-proline diethanolamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published synthesis protocols for 5-oxo-L-proline, the crucial precursor to 5-oxo-L-proline diethanolamine. The formation of the diethanolamine salt is a subsequent, straightforward acid-base reaction. This document details various methodologies for obtaining 5-oxo-L-proline, presenting quantitative data, experimental protocols, and a visual representation of the synthesis workflow.

Data Presentation: Comparison of 5-oxo-L-proline Synthesis Protocols

The following table summarizes the key performance indicators from different published methods for the synthesis of 5-oxo-L-proline from L-glutamic acid.

Protocol Method Reaction Temperature (°C) Reaction Time Yield (%) Key Reagents/Catalysts
Protocol 1 Thermal Cyclization (Solvent-Free)130 - 1352 hours65L-Glutamic Acid
Protocol 2 Thermal Cyclization (Solvent-Free)~15045 minutes63.3 - 75.3L-Glutamic Acid
Protocol 3 Catalytic Dehydration in Solvent90 - 953 - 5 hours89.1 - 90.3L-Glutamic Acid, Ethanol, Sulfuric Acid

Experimental Protocols

Synthesis of 5-oxo-L-proline

This method relies on the direct heating of L-glutamic acid to induce intramolecular cyclization and dehydration.

Procedure:

  • 400 kg of feed-grade L-glutamic acid is charged into a drying reactor equipped with a stirrer.

  • The stirring is initiated, and the reactor is slowly heated with steam.

  • At approximately 95°C, the L-glutamic acid begins to melt.

  • The temperature is raised to and maintained at 130-135°C for 2 hours to facilitate the cyclization and dehydration reaction.

  • After the reaction period, the mixture is cooled to below 100°C.

  • The crude product is dissolved in 800 L of water and then cooled to room temperature for 2 hours to allow for crystallization.

  • The crystallized DL-pyroglutamic acid is separated by centrifugation.

  • The mother liquor is treated with activated carbon, filtered, and concentrated to yield a second crop of crystals.

  • The combined solids are dried at 50°C for 8 hours to obtain the final product.

This protocol utilizes a higher temperature for a shorter duration to achieve the cyclization of L-glutamic acid.

Procedure:

  • L-glutamic acid is heated in a suitable reaction vessel.

  • The temperature is raised to approximately 150°C and maintained for 45 minutes.

  • During this time, the L-glutamic acid undergoes dehydration and cyclization to form L-pyroglutamic acid.

  • It is critical to control the temperature, as temperatures exceeding 160°C may lead to degradation of the product.

  • After the reaction, the product is cooled and purified, typically by recrystallization from water.

This method employs a solvent and a catalyst to achieve cyclization under milder temperature conditions.

Procedure:

  • In a three-necked flask, add 221 g of L-glutamic acid, 900 ml of absolute ethanol, and 2.3 ml of concentrated sulfuric acid.[1]

  • Heat the mixture to 95°C and maintain this temperature for 3 hours to carry out the dehydration reaction.[1]

  • After the reaction is complete, filter the hot solution.

  • The ethanol filtrate containing the L-pyroglutamate is concentrated under reduced pressure at a temperature of 55°C until saturation is reached.[1]

  • Cool the concentrated ethanol solution to 25°C to precipitate a large amount of crystals.[1]

  • The L-pyroglutamic acid crystals are collected by filtration and dried.

Synthesis of 5-oxo-L-proline Diethanolamine (General Protocol)

The formation of the diethanolamine salt is achieved through a direct acid-base reaction.

Procedure:

  • In a suitable vessel, warm a molar equivalent of 5-oxo-L-proline.

  • To the warmed 5-oxo-L-proline, add a substantially equimolar amount of diethanolamine while stirring.

  • Continue to warm and stir the mixture until a clear melt is formed, indicating the completion of the reaction.

  • Allow the melt to cool while continuing to stir. The product will solidify into a free-flowing powder.

Mandatory Visualization

The following diagram illustrates the general synthetic workflow from the starting material, L-glutamic acid, to the final product, 5-oxo-L-proline diethanolamine.

SynthesisWorkflow cluster_synthesis Synthesis of 5-oxo-L-proline cluster_salt_formation Salt Formation L_Glutamic_Acid L-Glutamic Acid Protocol1 Protocol 1: Thermal Cyclization (130-135°C) L_Glutamic_Acid->Protocol1 Protocol2 Protocol 2: Thermal Cyclization (~150°C) L_Glutamic_Acid->Protocol2 Protocol3 Protocol 3: Catalytic Dehydration (Ethanol, H₂SO₄) L_Glutamic_Acid->Protocol3 Oxo_L_Proline 5-oxo-L-proline Protocol1->Oxo_L_Proline Protocol2->Oxo_L_Proline Protocol3->Oxo_L_Proline Final_Product 5-oxo-L-proline Diethanolamine Oxo_L_Proline->Final_Product Acid-Base Reaction Diethanolamine Diethanolamine Diethanolamine->Final_Product

Caption: Synthesis workflow for 5-oxo-L-proline diethanolamine.

References

Comparative toxicity analysis of diethanolamine and Einecs 306-610-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative toxicity analysis of Diethanolamine (DEA) and the substance identified by Einecs 306-610-6. The latter has been identified as a 1:1 compound of 5-oxo-L-proline and 2,2'-iminodiethanol, also known as Diethanolamine Pidolate. Due to the limited direct toxicological data for this specific compound, this analysis will focus on a comparative assessment of its individual components: Diethanolamine and 5-oxo-L-proline (also known as Pidolic Acid or Pyroglutamic Acid).

Executive Summary

Diethanolamine is a well-studied compound with a moderate order of acute toxicity. Chronic exposure has been associated with effects on the liver and kidneys in animal studies. While not classified as a human carcinogen, there is some evidence of carcinogenicity in mice. In contrast, 5-oxo-L-proline, a naturally occurring amino acid derivative, exhibits low acute toxicity. Comprehensive data on its chronic toxicity, carcinogenicity, and reproductive toxicity are less extensive than for Diethanolamine. However, available information suggests a low toxicity profile. The toxicity of the compound this compound is expected to be influenced by the properties of both its components.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the available quantitative toxicological data for Diethanolamine and 5-oxo-L-proline.

Table 1: Acute Toxicity Data

SubstanceTest SpeciesRouteLD50 / LC50Citation
Diethanolamine RatOral710 - 1820 mg/kg[1]
RabbitDermal8180 - 12,200 mg/kg[1]
RatInhalation>1.8 mg/L (8h)[1]
5-oxo-L-proline RatOral> 5000 mg/kg[2]
Data Not AvailableDermalData Not Available
Data Not AvailableInhalationData Not Available

Table 2: Chronic Toxicity and Other Endpoints

SubstanceTest SpeciesRouteNOAEL / LOAELEndpointCitation
Diethanolamine RatOralNOAEL: 32 mg/kg/day2-year study[3]
MouseDermal-Carcinogenicity (liver & kidney tumors)[4][5]
RatDermalNot carcinogenic2-year study[3]
VariousIn vitro/In vivoNot generally genotoxicGenotoxicity[6][7]
RatOralNOAEL: 50 mg/kg/dayDevelopmental toxicity[6]
5-oxo-L-proline (as Sodium Salt) RatOralNOAEL: 1000 mg/kg/day1-generation reproductive/developmental screening[8]
5-oxo-L-proline --Not classified as carcinogenicCarcinogenicity[9]
--No reproductive toxicity warning (Prop. 65)Reproductive Toxicity[9]
Pidotimod (a derivative)In vitro/In vivoNot genotoxicGenotoxicity[4]

Experimental Protocols

Detailed methodologies for key toxicological studies are provided below.

Diethanolamine: 2-Year Dermal Carcinogenicity Bioassay in B6C3F1 Mice
  • Test Substance: Diethanolamine (DEA) in 95% ethanol.

  • Animals: Male and female B6C3F1 mice, 50 per group.

  • Administration: DEA was applied topically to the skin five days a week for 103 weeks.

  • Dose Levels:

    • Males: 0, 20, or 40 mg/kg body weight per day.

    • Females: 0, 40, or 80 mg/kg body weight per day.

  • Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 13 weeks and monthly thereafter. Complete necropsies and histopathological examinations were performed on all animals.

  • Citation: [5]

5-oxo-L-proline (as Sodium Salt): One-Generation Reproduction/Developmental Toxicity Screening Study (similar to OECD TG 421)
  • Test Substance: Sodium 5-oxo-L-prolinate (Na-PCA).

  • Animals: Wistar rats.

  • Administration: The test substance was administered by oral gavage.

  • Dose Levels: Up to 1000 mg/kg/day.

  • Study Design: Parental (P) generation animals were dosed for a pre-mating period, during mating, gestation, and lactation. The F1 generation was observed for effects on growth and development.

  • Endpoints Evaluated:

    • P generation: Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, parturition, and lactation. Gross necropsy and histopathology of reproductive organs.

    • F1 generation: Viability, clinical signs, body weight, and developmental landmarks.

  • Citation: [8]

Mandatory Visualization

Signaling Pathway: Diethanolamine-Induced Choline Deficiency and Potential for Hepatocarcinogenesis

Diethanolamine has been shown to interfere with choline metabolism in rodents, a proposed mechanism for its hepatocarcinogenicity in mice. The following diagram illustrates this pathway.

DEA_Hepatocarcinogenesis cluster_cell Hepatocyte DEA Diethanolamine Choline_Transporter Choline Transporter DEA->Choline_Transporter Inhibits Choline_Uptake Choline Uptake Choline_Transporter->Choline_Uptake Mediates Phospholipid_Metabolism Phospholipid Metabolism Choline_Uptake->Phospholipid_Metabolism Leads to DNA_Methylation DNA Methylation Choline_Uptake->DNA_Methylation Affects Cell_Proliferation Increased Cell Proliferation Phospholipid_Metabolism->Cell_Proliferation Alteration leads to DNA_Methylation->Cell_Proliferation Hypomethylation leads to Liver_Tumors Liver Tumors Cell_Proliferation->Liver_Tumors

Caption: Proposed mechanism of Diethanolamine-induced liver tumors in mice.

Experimental Workflow: In Vivo Micronucleus Assay

The micronucleus assay is a standard test for genotoxicity, evaluating chromosomal damage.

Micronucleus_Assay start Test Animals (e.g., Mice) dosing Administer Test Substance (e.g., Diethanolamine or 5-oxo-L-proline derivative) start->dosing exposure Exposure Period (e.g., 24 and 48 hours) dosing->exposure sampling Collect Bone Marrow exposure->sampling smear Prepare Smears on Slides sampling->smear staining Stain with Giemsa or Fluorescent Dye smear->staining analysis Microscopic Analysis: Score Micronucleated Erythrocytes staining->analysis end Evaluate Genotoxic Potential analysis->end

Caption: Workflow for a typical in vivo micronucleus genotoxicity assay.

Logical Relationship: Comparative Toxicity Assessment Framework

This diagram outlines the logical steps taken in this comparative toxicity assessment.

Toxicity_Comparison_Framework substance_id Substance Identification Diethanolamine This compound (Diethanolamine Pidolate) component_analysis Component Analysis Diethanolamine 5-oxo-L-proline substance_id->component_analysis Decomposition data_gathering Toxicity Data Gathering - Acute Toxicity - Chronic Toxicity - Carcinogenicity - Genotoxicity - Reproductive Toxicity component_analysis->data_gathering Focus of comparative_analysis Comparative Analysis - Quantitative Data Tables - Experimental Protocols - Mechanistic Insights data_gathering->comparative_analysis Input for conclusion {Conclusion|- Summary of Findings|- Data Gaps|- Inferred Toxicity of Compound} comparative_analysis->conclusion Leads to

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Alkylation: Benchmarking Pseudoephedrine and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. This guide provides a detailed comparison of the performance of pseudoephedrine, a widely used chiral auxiliary, with its more recent and advantageous alternative, pseudoephenamine. Furthermore, it benchmarks these against two other cornerstones of asymmetric alkylation: Evans' oxazolidinones and Oppolzer's camphorsultam. This objective analysis is supported by experimental data and detailed protocols to aid in the selection of the most suitable auxiliary for specific research and development needs.

Executive Summary

While pseudoephedrine has a long-standing history as a reliable chiral auxiliary for the diastereoselective alkylation of enolates, its use is increasingly complicated by regulatory restrictions due to its potential for diversion to the synthesis of illicit substances.[1][2] A superior alternative, pseudoephenamine, offers a compelling solution, demonstrating equal or greater diastereoselectivities, particularly in the challenging formation of quaternary stereocenters, without the associated regulatory burdens.[3][4] Evans' oxazolidinones and Oppolzer's camphorsultam remain highly effective and widely utilized auxiliaries, each with its own distinct advantages and substrate scope. This guide will delve into a quantitative comparison of their performance in asymmetric alkylation reactions.

It is important to note that the identifier Einecs 306-610-6 does not correspond to a recognized chiral auxiliary in the scientific literature. The CAS and EINECS numbers associated with this identifier point to other chemical compounds not relevant to this context.

Performance Benchmarking: A Head-to-Head Comparison

The efficacy of a chiral auxiliary is primarily judged by its ability to direct a chemical transformation to produce a high ratio of the desired diastereomer, which translates to high enantiomeric excess in the final product after cleavage of the auxiliary. Key performance indicators include diastereomeric ratio (d.r.) and chemical yield.

Pseudoephedrine vs. Pseudoephenamine

Pseudoephenamine has emerged as a highly effective replacement for pseudoephedrine, offering significant advantages in both performance and practicality.[3][4] Asymmetric alkylation reactions employing pseudoephenamine consistently exhibit high diastereoselectivities, often exceeding those achieved with pseudoephedrine, especially in the formation of sterically congested quaternary carbon centers.[4] Furthermore, amides derived from pseudoephenamine show a greater propensity to be crystalline, facilitating purification by recrystallization and providing sharper, more easily interpretable NMR spectra.[3][5]

AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Pseudoephedrine PropionamideBenzyl bromide>95:589[6]
Pseudoephenamine PropionamideBenzyl bromide99:1 95[2]
Pseudoephedrine IsobutyramideMethyl iodide4:185[4]
Pseudoephenamine IsobutyramideMethyl iodide>19:1 92[4]
Pseudoephedrine CrotonamideMe₂CuLi, then MeI10:178[4]
Pseudoephenamine CrotonamideMe₂CuLi, then MeI>19:1 85[4]

Table 1: Comparison of diastereoselectivities and yields for the alkylation of pseudoephedrine and pseudoephenamine amides.

Broader Comparison with Evans' and Oppolzer's Auxiliaries

Evans' oxazolidinones and Oppolzer's camphorsultam are renowned for their high levels of stereocontrol in a wide range of asymmetric transformations, including alkylations.[3][7] While a direct, side-by-side comparison with the pseudoephedrine family under identical conditions is not always available in the literature, a general performance overview can be compiled.

Chiral AuxiliaryGeneral SubstrateTypical ElectrophilesTypical Diastereomeric Ratio (d.r.)Typical Yield (%)Key Advantages
Pseudoephedrine CarboxamidesAlkyl halides90:10 to >98:270-97Inexpensive, well-established
Pseudoephenamine CarboxamidesAlkyl halides98:2 to >99:184-99High d.r. for quaternary centers, crystalline derivatives, no regulations
Evans' Oxazolidinones N-Acyl oxazolidinonesAlkyl halides, triflates>99:153-92Excellent stereocontrol, versatile for many reactions
Oppolzer's Camphorsultam N-Acyl sultamsAlkyl halides, allyl bromide96:4 to 98:2>95High stereocontrol, crystalline derivatives, both enantiomers available

Table 2: General performance overview of selected chiral auxiliaries in asymmetric alkylation.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results. Below are representative protocols for the key steps in asymmetric alkylation using the discussed chiral auxiliaries.

General Workflow for Asymmetric Alkylation

The overall process for utilizing a chiral auxiliary in asymmetric alkylation follows a consistent three-stage workflow: attachment of the auxiliary to a prochiral substrate, the diastereoselective alkylation reaction, and finally, the cleavage of the auxiliary to yield the enantiomerically enriched product.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid or Derivative Acylation Acylation Prochiral_Acid->Acylation Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Acylation Amide_Imide N-Acyl Auxiliary (Amide/Imide) Acylation->Amide_Imide Forms Enolate_Formation Enolate Formation (e.g., LDA, NaHMDS) Amide_Imide->Enolate_Formation Alkylation Alkylation Enolate_Formation->Alkylation Alkylated_Product Alkylated N-Acyl Auxiliary (Diastereomeric Mixture) Alkylation->Alkylated_Product Forms Electrophile Electrophile (R-X) Electrophile->Alkylation Cleavage Cleavage (e.g., Hydrolysis, Reduction) Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Yields Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary Recovers

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Protocol 1: Alkylation using Pseudoephenamine Auxiliary

This protocol is adapted from the work of Myers and co-workers.[8]

  • Amide Formation: The desired carboxylic acid is converted to its corresponding acid chloride or anhydride and then reacted with (1S,2S)-pseudoephenamine to form the amide.

  • Enolate Formation: To a slurry of the pseudoephenamine amide (1 equiv) and flame-dried LiCl (6.0 equiv) in dry THF at -78 °C, a solution of LDA (2.2 equiv) in THF is added slowly. The mixture is stirred for a short period.[8]

  • Alkylation: The electrophile (e.g., alkyl halide, 2.5 equiv) is added to the cold enolate solution. The reaction is monitored by TLC.[8]

  • Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is typically achieved by flash column chromatography or recrystallization.

  • Auxiliary Cleavage: The alkylated amide can be hydrolyzed under acidic (e.g., 9 N H₂SO₄ in dioxane at 115 °C) or basic conditions to yield the enantiomerically enriched carboxylic acid.[4]

Protocol 2: Alkylation using Evans' Oxazolidinone Auxiliary

This protocol is a well-established procedure for asymmetric alkylation.[1][9]

  • Acylation: The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1 equiv) is dissolved in dry THF and cooled to -78 °C. n-Butyllithium (1.05 equiv) is added, followed by the desired acyl chloride (1.1 equiv).

  • Enolate Formation: The N-acyl oxazolidinone (1 equiv) is dissolved in dry THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) is added, and the solution is stirred for 30 minutes.[1]

  • Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 equiv) is added, and the reaction is stirred at -78 °C until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted and purified by flash chromatography.

  • Auxiliary Cleavage: The auxiliary can be removed by treatment with LiOH and H₂O₂ in a THF/water mixture to give the corresponding carboxylic acid.[10]

Signaling Pathways and Logical Relationships

The stereochemical outcome of these alkylation reactions is dictated by the formation of a rigid, chelated enolate intermediate, which blocks one face of the enolate from the incoming electrophile.

G cluster_pseudo Pseudoephedrine/Pseudoephenamine System cluster_evans Evans' Oxazolidinone System Amide N-Acyl Auxiliary Chelated_Dianion Chelated Dianion Intermediate Amide->Chelated_Dianion Deprotonation Base LDA (2 equiv) Base->Chelated_Dianion Product Alkylated Product (syn-diastereomer) Chelated_Dianion->Product Alkylation from less hindered face Electrophile Electrophile (R-X) Electrophile->Product Imide N-Acyl Oxazolidinone Chelated_Enolate Chelated (Z)-Enolate Imide->Chelated_Enolate Deprotonation Base_Evans NaHMDS Base_Evans->Chelated_Enolate Product_Evans Alkylated Product Chelated_Enolate->Product_Evans Alkylation trans to C4 substituent Electrophile_Evans Electrophile (R-X) Electrophile_Evans->Product_Evans

Caption: Simplified models for stereochemical control in alkylation reactions.

Conclusion

The choice of a chiral auxiliary is a multifaceted decision that depends on the specific synthetic challenge, cost, scalability, and regulatory environment. For many applications, pseudoephenamine stands out as a superior choice over the traditional pseudoephedrine, offering enhanced stereoselectivity and freedom from regulatory constraints.[3][4] Evans' oxazolidinones and Oppolzer's camphorsultam continue to be excellent choices, providing exceptionally high levels of stereocontrol for a broad array of transformations.[3][7] This guide provides the necessary data and protocols to enable an informed decision for the successful implementation of asymmetric alkylation strategies in complex molecule synthesis.

References

Comparative In Vitro Analysis of Einecs 306-610-6 and Alternative Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative analysis of the in vitro effects of Einecs 306-610-6, chemically identified as Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, against other widely used synthetic phenolic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tert-butylhydroquinone (TBHQ). This guide is intended for researchers, scientists, and drug development professionals, offering a data-centric comparison of their antioxidant, cytotoxic, and endocrine-disrupting potentials.

Introduction to this compound and Alternatives

This compound, with the CAS number 6386-38-5, is a sterically hindered phenolic antioxidant. Its molecular structure is designed to effectively scavenge free radicals, thereby preventing oxidative degradation of materials. It is structurally related to other phenolic antioxidants like BHT, BHA, and TBHQ, which are commonly used as preservatives in food, cosmetics, and plastics. The comparison presented herein aims to provide a quantitative basis for selecting the appropriate antioxidant for specific research and development applications.

Comparative In Vitro Efficacy

The in vitro effects of these compounds were evaluated across three key parameters: antioxidant activity, cytotoxicity, and endocrine disruption potential. The data, summarized from various studies, is presented in the tables below. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.

Antioxidant Activity

The antioxidant capacity was primarily assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the free radicals, is a measure of antioxidant potency; a lower IC50 value indicates higher antioxidant activity.

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)Reference(s)
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionateData Not AvailableData Not Available
Butylated Hydroxytoluene (BHT)25.95 - 202.35~3.5 - 25.95
Butylated Hydroxyanisole (BHA)10.10 - 112.05~2.9 - 10.10
Tert-butylhydroquinone (TBHQ)Data Not AvailableData Not Available

Note: Ranges in IC50 values reflect data from different studies, which may employ varying experimental conditions.

Cytotoxicity

The cytotoxic effects were evaluated using the MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The IC50 value here represents the concentration of the compound that causes a 50% reduction in cell viability. The human hepatoma cell line HepG2 is a common model for in vitro toxicology studies.

CompoundCell LineMTT Assay IC50 (µM)Reference(s)
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionateHepG2Data Not Available
Butylated Hydroxytoluene (BHT)HepG2Data Not Available
Butylated Hydroxyanisole (BHA)HepG2Data Not Available
Tert-butylhydroquinone (TBHQ)HepG2> 40

Note: A higher IC50 value indicates lower cytotoxicity.

Endocrine Disruption Potential

The potential for these compounds to interfere with the endocrine system was assessed through in vitro assays that measure the activation or inhibition of estrogen and androgen receptors.

Estrogen Receptor (ER) Activity

CompoundAssay TypeEffectEC50/IC50 (µM)Reference(s)
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionateERα Luciferase ReporterData Not AvailableData Not Available
Butylated Hydroxytoluene (BHT)ERα Luciferase ReporterNo significant estrogenic activity-
Weak anti-estrogenic activity-
Butylated Hydroxyanisole (BHA)ERα Luciferase ReporterWeak estrogenic activity-
Significant anti-estrogenic activity170.91
Tert-butylhydroquinone (TBHQ)ERα Luciferase ReporterData Not AvailableData Not Available

Androgen Receptor (AR) Activity

CompoundAssay TypeEffectReference(s)
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionateAR Luciferase ReporterData Not Available
Butylated Hydroxytoluene (BHT)AR Luciferase ReporterWeak anti-androgenic
Butylated Hydroxyanisole (BHA)AR Luciferase ReporterWeak anti-androgenic
Tert-butylhydroquinone (TBHQ)AR Luciferase ReporterData Not Available

Signaling Pathways

Phenolic antioxidants can exert their effects through various cellular signaling pathways. Two key pathways implicated in the response to oxidative stress and xenobiotics are the Nrf2 and Aryl Hydrocarbon Receptor (AhR) pathways.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and detoxification genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Inactivation Maf sMaf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Maf->ARE Binding Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (Xenobiotic) AhR_complex AhR-Hsp90-XAP2 Complex Ligand->AhR_complex Binding AhR_active Active AhR AhR_complex->AhR_active Conformational Change AhR_n AhR AhR_active->AhR_n Translocation ARNT ARNT AhR_n->ARNT Dimerization XRE XRE (Xenobiotic Response Element) ARNT->XRE Binding Target_Genes Target Genes (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Transcription DPPH_Assay_Workflow start Start prepare_reagents Prepare DPPH solution in methanol and antioxidant solutions at various concentrations start->prepare_reagents mix Mix DPPH solution with antioxidant solution prepare_reagents->mix incubate Incubate in the dark at room temperature (e.g., 30 min) mix->incubate measure Measure absorbance at ~517 nm using a spectrophotometer incubate->measure calculate Calculate percentage of inhibition and determine IC50 value measure->calculate end End calculate->end MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate and allow to attach overnight start->seed_cells treat_cells Treat cells with various concentrations of the test compound seed_cells->treat_cells incubate_cells Incubate for a specified period (e.g., 24, 48, or 72 hours) treat_cells->incubate_cells add_mtt Add MTT solution to each well and incubate (e.g., 4 hours) incubate_cells->add_mtt dissolve_formazan Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->dissolve_formazan measure_absorbance Measure absorbance at ~570 nm dissolve_formazan->measure_absorbance calculate_viability Calculate cell viability (% of control) and determine IC50 value measure_absorbance->calculate_viability end End calculate_viability->end

A Comparative Guide to 5-Oxo-L-proline and its Therapeutic Potential in the Context of 2,2'-Iminodiethanol Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive review of peer-reviewed literature reveals no specific studies investigating the compound formed by the direct combination of 5-oxo-L-proline and 2,2'-iminodiethanol. This guide, therefore, provides a detailed examination of each component and the therapeutic landscape of closely related 5-oxopyrrolidine derivatives to offer a foundational understanding for researchers interested in this chemical space.

Section 1: The Biological Significance of 5-Oxo-L-proline (Pyroglutamic Acid)

5-Oxo-L-proline, also known as pyroglutamic acid, is a naturally occurring amino acid derivative. It is a key intermediate in the gamma-glutamyl cycle , a crucial pathway for the synthesis and degradation of glutathione, the primary endogenous antioxidant in most cells.[1][2][3][4] The cycle is responsible for amino acid transport across cell membranes and the detoxification of xenobiotics.

The central enzyme in the metabolism of 5-oxo-L-proline is 5-oxoprolinase , which catalyzes the ATP-dependent conversion of 5-oxo-L-proline to glutamate.[5][6][7] Dysregulation of the gamma-glutamyl cycle and accumulation of 5-oxo-L-proline have been implicated in various pathological conditions, highlighting its importance in cellular homeostasis.[8]

The gamma-glutamyl cycle illustrates the central role of 5-oxo-L-proline in cellular metabolism.

Gamma_Glutamyl_Cycle cluster_membrane Cell Membrane cluster_cytosol Cytosol GGT γ-Glutamyl Transpeptidase (GGT) AA_in Amino Acid (intracellular) GGT->AA_in gamma_GC γ-Glutamyl- cysteine GGT->gamma_GC Cysteine AA_out Amino Acid (extracellular) AA_out->GGT GGC_T γ-Glutamyl Cyclotransferase AA_in->GGC_T GSH_out Glutathione (extracellular) GSH_out->GGT GS Glutathione Synthetase gamma_GC->GS GSH_in Glutathione GSH_in->GGC_T GGC_S γ-Glutamyl- cysteine Synthetase GGC_S->gamma_GC GS->GSH_in Oxoproline 5-Oxo-L-proline GGC_T->Oxoproline Oxoprolinase 5-Oxoprolinase Glutamate L-Glutamate Oxoprolinase->Glutamate Oxoproline->Oxoprolinase ATP -> ADP + Pi Glutamate->GGC_S Cysteine Cysteine Cysteine->GGC_S Glycine Glycine Glycine->GS

Figure 1: The Gamma-Glutamyl Cycle.

Section 2: 2,2'-Iminodiethanol (Diethanolamine) in Pharmaceutical Formulations

2,2'-Iminodiethanol, commonly known as diethanolamine (DEA), is a secondary amine and a diol.[9][10] In the pharmaceutical industry, it is primarily used as an excipient.[11] Its functions in drug formulations include:

  • Emulsifier and Stabilizer: DEA helps to mix and stabilize oil and water-based ingredients in creams and lotions.[11]

  • pH Adjuster: It can be used to control the acidity or alkalinity of a formulation to enhance drug stability and absorption.[9][11]

While not an active pharmaceutical ingredient itself, its role in formulation can significantly impact the delivery and efficacy of a drug.[11]

Section 3: Therapeutic Potential of 5-Oxopyrrolidine Derivatives

While no data exists for the specific compound of interest, numerous studies have explored the therapeutic potential of various derivatives of the 5-oxopyrrolidine scaffold, particularly in oncology and infectious diseases.

Recent research has focused on synthesizing and evaluating novel 5-oxopyrrolidine derivatives with promising biological activities.[12][13][14][15] These studies provide a basis for understanding how modifications to the 5-oxopyrrolidine core can lead to potent therapeutic agents.

Table 1: Summary of Anticancer and Antimicrobial Activities of Selected 5-Oxopyrrolidine Derivatives

Compound/Derivative ClassTarget/OrganismKey FindingsReference
Hydrazone derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acidA549 human lung adenocarcinoma cellsExerted potent anticancer activity.[13]
5-nitrothiophene substituted 5-oxopyrrolidineMultidrug-resistant Staphylococcus aureusDemonstrated promising and selective antimicrobial activity.[13][14]
5-fluorobenzimidazole derivative of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidA549 human pulmonary cancer cellsShowed the highest anticancer activity in the tested series.[15]
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesVancomycin-intermediate S. aureus strainsExhibited promising activity with favorable cytotoxic profiles.[15]

The general workflow for the synthesis and biological evaluation of novel 5-oxopyrrolidine derivatives is a multi-step process.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Material (e.g., 5-Oxo-L-proline) React Reaction with Functionalizing Reagents Start->React Deriv Synthesis of 5-Oxopyrrolidine Derivatives React->Deriv Purify Purification and Characterization (NMR, MS) Deriv->Purify Final Pure Compounds Purify->Final Anticancer Anticancer Activity (e.g., MTT Assay on A549 cells) Final->Anticancer Antimicrobial Antimicrobial Activity (e.g., MIC against S. aureus) Final->Antimicrobial Cytotox Cytotoxicity Assay (on non-cancerous cells) Anticancer->Cytotox SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Cytotox->SAR Lead Lead Compound Identification SAR->Lead

Figure 2: General Experimental Workflow.

Section 4: Experimental Protocols

The synthesis of 5-oxopyrrolidine derivatives often starts from a commercially available or synthesized 5-oxopyrrolidine carboxylic acid. A common method involves the activation of the carboxylic acid group followed by reaction with various amines or hydrazines to introduce diverse functional groups.

  • Activation: The carboxylic acid of a 5-oxopyrrolidine precursor is often activated using reagents like thionyl chloride or carbodiimides to form an acid chloride or an active ester.

  • Coupling: The activated intermediate is then reacted with a desired nucleophile (e.g., a substituted aniline, a hydrazine) in an appropriate solvent (e.g., dichloromethane, DMF) often in the presence of a base to neutralize any acid formed.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the final compounds is confirmed by analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture: Human cancer cell lines (e.g., A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized 5-oxopyrrolidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth) are determined.

Conclusion

While there is a lack of direct research on the compound "5-oxo-L-proline with 2,2'-iminodiethanol," this guide provides a comprehensive overview of the individual components and the broader therapeutic potential of the 5-oxopyrrolidine scaffold. 5-Oxo-L-proline's central role in the gamma-glutamyl cycle suggests that its derivatives could modulate cellular redox balance and other metabolic pathways. The use of 2,2'-iminodiethanol as a pharmaceutical excipient indicates its potential utility in formulating such derivatives. The promising anticancer and antimicrobial activities of various 5-oxopyrrolidine derivatives warrant further investigation into this chemical class for the development of novel therapeutic agents. Future research could explore the synthesis of novel derivatives and their systematic evaluation through established experimental protocols.

References

Safety Operating Guide

Safe Disposal of N,N'-Carbonyldiimidazole (EINECS 306-610-6) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In case of a spill, immediately evacuate the area and remove all ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and gloves. For minor spills, use dry clean-up procedures to collect the solid material into a labeled container for waste disposal. For major spills, clear the area and consider evacuation. Contain the spill with sand, earth, or vermiculite and collect the recoverable product into labeled containers for recycling or disposal.[1] Following clean-up, decontaminate the area with water.[2]

N,N'-Carbonyldiimidazole (CDI), identified by EINECS number 306-610-6, is a versatile reagent in organic synthesis, but its reactivity requires careful handling and specific procedures for its proper disposal.[3][4] Due to its moisture-sensitive nature, the primary method for the disposal of CDI is through controlled hydrolysis, which breaks it down into imidazole and carbon dioxide.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective disposal of CDI.

Essential Safety and Handling Information

CDI is classified as a hazardous substance that is harmful if swallowed and can cause severe skin burns and eye damage.[5][7] Therefore, adherence to strict safety protocols is paramount during its handling and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, when handling CDI.[1]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Ignition Sources: Keep CDI away from heat and all sources of ignition.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is crucial to mitigate risks.

  • Minor Spills:

    • Remove all ignition sources from the area.[1]

    • Using appropriate tools, carefully place the spilled solid into a labeled container for waste disposal.[2]

    • Avoid generating dust during the clean-up process.[1]

    • Clean the contaminated surface by spreading water on it.[2]

  • Major Spills:

    • Evacuate personnel from the immediate area and move upwind.[1]

    • Wear full-body protective clothing and a self-contained breathing apparatus.[1]

    • Contain the spill using non-combustible absorbent materials like sand or earth.[1]

    • Collect the spilled material into a labeled container for disposal.[1]

    • Wash the spill area to decontaminate, preventing runoff into drains.[1]

Laboratory-Scale Disposal Protocol

This protocol outlines a safe method for the disposal of small quantities of waste N,N'-Carbonyldiimidazole in a laboratory setting. The fundamental principle of this procedure is the controlled hydrolysis of CDI to imidazole and carbon dioxide, followed by neutralization.

Materials Required:

  • Waste N,N'-Carbonyldiimidazole

  • A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer and a dropping funnel

  • An ice bath

  • A non-reactive solvent (e.g., Tetrahydrofuran - THF)

  • Water

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Dilute sodium bicarbonate solution (e.g., 5% w/v)

  • pH indicator paper or a pH meter

  • Appropriate waste container

Experimental Protocol:

  • Preparation:

    • In a chemical fume hood, place the reaction vessel in an ice bath to cool.

    • Add a magnetic stir bar to the flask.

    • If the waste CDI is in a solid form, dissolve it in a minimal amount of a dry, non-reactive solvent like THF inside the flask. This aids in achieving a controlled reaction.

  • Controlled Hydrolysis:

    • Begin stirring the CDI solution (or suspension).

    • Slowly add water dropwise from the dropping funnel to the stirred CDI mixture. The reaction is exothermic and will evolve carbon dioxide gas, so a slow addition rate is crucial to control the reaction rate and prevent excessive foaming and splashing.[4]

    • Continue the slow addition of water until the evolution of gas ceases, indicating that the hydrolysis is complete.

  • Neutralization and Verification:

    • After the gas evolution has stopped, remove the ice bath and allow the mixture to warm to room temperature.

    • Check the pH of the resulting imidazole solution. It will likely be basic.

    • Neutralize the solution by slowly adding dilute hydrochloric acid while stirring. Monitor the pH regularly with pH paper or a pH meter until it is in the neutral range (pH 6-8).

    • Alternatively, if the initial solution is acidic, neutralize with a dilute sodium bicarbonate solution.

  • Final Disposal:

    • Once neutralized, the aqueous waste should be transferred to a properly labeled hazardous waste container.

    • Dispose of the waste in accordance with all local, state, and federal regulations.[8]

Quantitative Data on Disposal Parameters

ParameterRecommended Value/RangeRationale
Reaction Temperature 0-10 °C (initially)To control the exothermic hydrolysis reaction and prevent thermal runaway.
Solvent for Solid CDI Tetrahydrofuran (THF), Dichloromethane (DCM)To facilitate a controlled, homogeneous reaction. Must be dry to prevent premature reaction.[3]
Hydrolyzing Agent WaterThe primary reagent for breaking down CDI into imidazole and CO2.[5]
Neutralizing Agent (for basic solution) 1 M Hydrochloric AcidTo bring the pH of the final solution to a neutral range for safe disposal.
Neutralizing Agent (for acidic solution) 5% Sodium Bicarbonate SolutionTo safely neutralize any excess acid without a strong exothermic reaction.
Final pH 6 - 8A standard and safe pH range for aqueous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the safe disposal of N,N'-Carbonyldiimidazole in a laboratory setting.

G cluster_prep Preparation cluster_hydrolysis Controlled Hydrolysis cluster_neutralization Neutralization cluster_disposal Final Disposal prep1 Wear appropriate PPE prep2 Work in a chemical fume hood prep1->prep2 prep3 Prepare reaction vessel with stirrer in an ice bath prep2->prep3 prep4 Dissolve waste CDI in a non-reactive solvent (e.g., THF) prep3->prep4 hydro1 Start stirring the CDI solution prep4->hydro1 hydro2 Slowly add water dropwise hydro1->hydro2 hydro3 Observe for cessation of CO2 evolution hydro2->hydro3 neut1 Allow mixture to reach room temperature hydro3->neut1 neut2 Check pH of the solution neut1->neut2 neut3 Neutralize with dilute HCl or NaHCO3 to pH 6-8 neut2->neut3 disp1 Transfer neutralized solution to a labeled hazardous waste container neut3->disp1 disp2 Dispose according to institutional and regulatory guidelines disp1->disp2

Caption: Workflow for the safe disposal of N,N'-Carbonyldiimidazole.

References

Essential Safety and Logistical Information for Handling N,N'-ethane-1,2-diylbis(12-hydroxyoctadecan-1-amide)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of Einecs 306-610-6, chemically identified as N,N'-ethane-1,2-diylbis(12-hydroxyoctadecan-1-amide).

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling N,N'-ethane-1,2-diylbis(12-hydroxyoctadecan-1-amide) under normal laboratory conditions and in the event of a fire.

Protection Type Standard Handling In Case of Fire
Respiratory Not required under normal, well-ventilated conditions.[1]Self-contained breathing apparatus.[2]
Hand Protective gloves.[1]Heat-resistant gloves.[1]
Eye Safety glasses.[1]Safety goggles or face shield.
Skin/Body Protective clothing.[1]Full-body protective clothing.[2]
First Aid Procedures

In case of exposure to N,N'-ethane-1,2-diylbis(12-hydroxyoctadecan-1-amide), the following first aid measures should be taken.

Exposure Route First Aid Measures
Inhalation Move the affected person to fresh air. If respiratory problems occur, seek medical advice.[1]
Skin Contact Rinse with water. Soap may be used. If irritation persists, seek medical advice.[1]
Eye Contact Rinse with water. Remove contact lenses if present and easy to do so. Continue rinsing. If irritation persists, take the victim to an ophthalmologist.[1]
Ingestion Rinse mouth with water. Seek medical advice if you feel unwell.[1][2]

Operational and Disposal Plans

Adherence to proper operational and disposal protocols is crucial for maintaining a safe laboratory environment.

Handling and Storage
  • Handling: Handle in a well-ventilated place.[3] Wear suitable protective clothing, gloves, and safety glasses.[1][3] Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] Use non-sparking tools.[3] Observe normal hygiene standards; do not eat, drink, or smoke during work.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat sources and naked flames.[1]

Spill Response Protocol

In the event of a spill, contain the released product and avoid environmental contamination.[1] Scoop the solid spill into closing containers.[1] Clean the contaminated surfaces with an excess of water.[1] Wash clothing and equipment after handling.[1]

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Disposal and Final Steps Spill Spill of N,N'-ethane-1,2-diylbis (12-hydroxyoctadecan-1-amide) Don_PPE Wear Appropriate PPE (Gloves, Safety Glasses, Protective Clothing) Spill->Don_PPE 1. Ensure Safety Contain Contain the Spill Scoop Scoop Solid Material into a Labeled Container Contain->Scoop 3. Mechanical Removal Don_PPE->Contain 2. Prevent Spread Clean Clean Contaminated Surface with Excess Water Scoop->Clean 4. Decontaminate Dispose Dispose of Waste According to Local Regulations Clean->Dispose 5. Proper Disposal Wash Wash Hands and Contaminated Clothing Dispose->Wash 6. Personal Hygiene

Caption: Workflow for handling a spill of N,N'-ethane-1,2-diylbis(12-hydroxyoctadecan-1-amide).

Disposal Plan

Dispose of the contents and container in accordance with local, regional, and national regulations.[2] This may involve handing over the waste to an authorized person or returning it to the supplier.[2] Avoid release to the environment.[2]

Firefighting Measures

In the event of a fire, use water spray, polyvalent foam, ABC powder, or carbon dioxide as extinguishing media.[2] Firefighters should be equipped with a self-contained breathing apparatus and full-body protective clothing.[2] Upon combustion, carbon monoxide, carbon dioxide, and other toxic gases may be formed.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.